molecular formula C13H18O B155562 Heptanophenone CAS No. 1671-75-6

Heptanophenone

Cat. No.: B155562
CAS No.: 1671-75-6
M. Wt: 190.28 g/mol
InChI Key: UXMQORVHJMUQFD-UHFFFAOYSA-N
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Description

Heptanophenone (CAS 1671-75-6), also known as 1-phenylheptan-1-one, is an alkyl aryl ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its structure consists of a seven-carbon heptyl chain attached to a benzoyl group . This compound is utilized as a hydrophobic reference standard in analytical chemistry and chromatographic studies . For instance, its retention behavior has been characterized using gas chromatography on polydimethyl siloxane columns, and it has been employed as a test probe in research focused on evaluating the performance and efficiency of new core-shell particle columns for High-Performance Liquid Chromatography (HPLC) . In organic synthesis, this compound can be prepared through a transition metal-catalyzed reaction, such as using tris(triphenylphosphine)rhodium(I) chloride with 2-amino-3-pycoline as a ligand, involving the reaction of benzyl acetone with an olefin like 1-hexene . The mechanism involves the rhodium catalyst activating the carbonyl group, leading to C–C bond cleavage and the formation of a new carbon-carbon bond with the olefin . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-phenylheptan-1-one
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InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMQORVHJMUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9048194
Record name Heptanophenone
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Molecular Weight

190.28 g/mol
Source PubChem
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CAS No.

1671-75-6
Record name Heptanophenone
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Record name Heptanophenone
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Record name 1-Heptanone, 1-phenyl-
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Record name Heptanophenone
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Record name 1-phenylheptan-1-one
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Record name HEPTANOPHENONE
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Foundational & Exploratory

Heptanophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptanophenone: Chemical Properties and Structure

This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a clear, slightly yellow to yellow liquid at room temperature.[2][3][4] Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.

Table 1: General and Chemical Identifiers
PropertyValue
IUPAC Name 1-phenylheptan-1-one[1]
Synonyms n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone[2][5]
CAS Number 1671-75-6
Molecular Formula C₁₃H₁₈O[1][4]
Molecular Weight 190.28 g/mol [1]
Canonical SMILES CCCCCCC(=O)C1=CC=CC=C1[1]
InChI InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3[1][5]
InChIKey UXMQORVHJMUQFD-UHFFFAOYSA-N[1][5]
Table 2: Physical Properties
PropertyValue
Appearance Clear slightly yellow to yellow liquid[2][3][4]
Melting Point 16.4 °C[1][2][5], 17 °C[3][4]
Boiling Point 283.3 °C[1][2], 155 °C at 15 mmHg[3][4], 100-102 °C at 2 Torr[5]
Density 0.946 g/mL at 25 °C[3][4], 0.9505 g/cm³ at 20 °C[5]
Refractive Index n20/D 1.5077[2][4]
Flash Point >230°F (>110 °C)[4], 113 °C (closed cup), 111.2 °C[2]
Vapor Pressure 0.00319 mmHg at 25°C[2][4]
Topological Polar Surface Area 17.1 Ų[2]
XLogP3 4.1[1][2]

Chemical Structure

This compound possesses a structure defined by a heptanoyl group attached to a phenyl group.[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene (B151609) ring, linked by a carbonyl functional group (C=O).[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.[1]

Heptanophenone_Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 O1 O C7->O1 C7->O1 Ph C₆H₅ C7->Ph

Caption: 2D structure of this compound.

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm⁻¹, which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of 2800-3100 cm⁻¹.[7] The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 2.95 ppm.[8] The other methylene (B1212753) protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]

¹³C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]

Methodology:

  • Reactant Preparation: Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the reaction.[1]

  • Reaction Setup: The reaction is carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.

  • Acylation: Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.

  • Quenching: After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

  • Workup and Purification: The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure this compound.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process Benzene Benzene Mixing Mixing in Inert Solvent Benzene->Mixing HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Mixing Catalyst AlCl₃ (Lewis Acid) Catalyst->Mixing Reaction Acylation Reaction Mixing->Reaction Quenching Quenching (Ice/Acid) Reaction->Quenching Workup Workup & Purification Quenching->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.[1]

Protocol for Use as a Standard:

  • Standard Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Mobile Phase Preparation: The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.

  • HPLC System Setup: An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.

  • Injection and Analysis: A precise volume of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).

  • Performance Evaluation: The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]

HPLC_Analysis_Workflow Start Start PrepStandard Prepare this compound Standard Solution Start->PrepStandard PrepMobilePhase Prepare and Degas Mobile Phase Start->PrepMobilePhase InjectSample Inject Standard Solution PrepStandard->InjectSample EquilibrateSystem Equilibrate HPLC System with Mobile Phase PrepMobilePhase->EquilibrateSystem EquilibrateSystem->InjectSample DataAcquisition Data Acquisition (Retention Time, Peak Area) InjectSample->DataAcquisition Analysis Analyze Data (Peak Shape, Efficiency) DataAcquisition->Analysis End End Analysis->End

Caption: General workflow for HPLC analysis using this compound.

Safety and Handling

This compound is known to cause skin and eye irritation.[1][9][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9][11] Work should be conducted in a well-ventilated area.[9][10]

This guide provides a foundational understanding of this compound's chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.

References

An In-depth Technical Guide to Heptanophenone (CAS 1671-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanophenone, with CAS number 1671-75-6, is an aromatic ketone also known as 1-phenyl-1-heptanone or enanthophenone.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for assessing its inhibitory effect on carbonyl reductase are presented. While some sources suggest potential antimicrobial properties, specific data on this aspect is currently limited. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][3] It is an organic compound classified as an alkyl phenyl ketone.[3] Due to its hydrophobic nature, it has low solubility in water but is soluble in organic solvents.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 1671-75-6[1][2][4]
Molecular Formula C₁₃H₁₈O[1][2][4]
Molecular Weight 190.28 g/mol [4][5][6]
IUPAC Name 1-Phenylheptan-1-one[7]
Synonyms Enanthophenone, Hexyl phenyl ketone, n-Hexyl phenyl ketone[1][8]
InChI Key UXMQORVHJMUQFD-UHFFFAOYSA-N[1][2]
SMILES CCCCCCC(=O)C1=CC=CC=C1[1]

Table 2: Physical and Spectroscopic Data

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][3]
Melting Point 17 °C[3][8]
Boiling Point 155 °C at 15 mmHg[3][8]
Density 0.946 g/mL at 25 °C[3][8]
Refractive Index n20/D 1.5077[3][8]
Flash Point >110 °C (>230 °F)[8]
Spectral Data IR and Mass spectra available in NIST WebBook[7]

Synthesis

This compound is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation and adapted from a patented method for a similar compound.[9]

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous benzene, which serves as both the solvent and reactant.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Once the aluminum chloride has dissolved, add heptanoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 20-25°C.

  • After the addition is complete, raise the temperature to 35°C and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess benzene.

  • The crude this compound can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzene Benzene ReactionVessel Reaction Vessel (20-35°C) Benzene->ReactionVessel HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Friedel-Crafts Acylation Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product Enzyme_Inhibition cluster_components Reaction Components cluster_pathways Reaction Pathways Enzyme Carbonyl Reductase (Active Site) Normal_Reaction Normal Reaction Enzyme->Normal_Reaction Binds Inhibited_Reaction Inhibited Reaction Enzyme->Inhibited_Reaction Binds Substrate Substrate (e.g., 4-Benzoylpyridine) Substrate->Normal_Reaction Binds Substrate->Inhibited_Reaction Blocked Inhibitor This compound (Competitive Inhibitor) Inhibitor->Inhibited_Reaction Binds Product Product (Reduced Substrate) Normal_Reaction->Product Catalyzes No_Reaction No Reaction Inhibited_Reaction->No_Reaction Prevents Catalysis

References

An In-Depth Technical Guide to Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heptanophenone, along with a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.

Core Properties of this compound

This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone.[1] It is a clear, slightly yellow liquid at room temperature and is utilized as a building block in organic synthesis and as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC).[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₈O[2][3][4][5]
Molecular Weight 190.28 g/mol [2][3][4]
Density 0.946 g/mL at 25 °C[4]
Melting Point 17 °C[4]
Boiling Point 155 °C at 15 mmHg[4]
Refractive Index n20/D 1.5077[4]
CAS Number 1671-75-6[2][4]

Experimental Protocols

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring.

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by reacting benzene with heptanoyl chloride in the presence of an aluminum chloride catalyst.

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (or other suitable organic solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Ice bath

Methodology:

  • Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is set up in a fume hood.

  • Catalyst Suspension: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath to maintain a low temperature.

  • Addition of Acyl Chloride: Heptanoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture. Hydrogen chloride (HCl) gas is evolved during this step and should be neutralized by the gas trap.[6]

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is brought to room temperature and then heated under reflux (e.g., at 60°C) for a specified time (typically 30-60 minutes) to ensure the reaction goes to completion.[7]

  • Quenching: The reaction mixture is cooled back down in an ice bath. The complex formed is carefully hydrolyzed by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic layers are then combined.

  • Neutralization: The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages involved in the synthesis of this compound using the Friedel-Crafts acylation protocol.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzene Benzene Setup 1. Set up Reaction Flask (Cool in Ice Bath) HeptanoylCl Heptanoyl Chloride Addition 2. Add Heptanoyl Chloride (Dropwise) HeptanoylCl->Addition Reagent AlCl3 AlCl₃ Catalyst Setup->Addition Mixture Reflux 3. Heat under Reflux (e.g., 60°C) Addition->Reflux Quench 4. Quench with Ice/HCl Reflux->Quench Extract 5. Separate & Extract Quench->Extract Wash 6. Wash with NaHCO₃ Extract->Wash Dry 7. Dry & Evaporate Wash->Dry Purify 8. Purify (Vacuum Distillation) Dry->Purify Crude Product Product Pure this compound Purify->Product

References

Heptanophenone: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of heptanophenone, a significant aromatic ketone. A thorough understanding of its boiling and melting points is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents a logical workflow for property determination.

Physicochemical Data of this compound

This compound, also known as 1-phenyl-1-heptanone, is a clear, slightly yellow liquid at room temperature.[1] Its core physical constants are summarized below, providing a clear reference for laboratory and industrial applications.

PropertyValueConditions
Melting Point 17 °C (lit.)-
16.4 °C-
Boiling Point 283.3 °C-
155 °Cat 15 mmHg
100-102 °Cat 2 Torr
Density 0.946 g/mLat 25 °C (lit.)
0.9505 g/cm³at 20 °C
Refractive Index n20/D 1.5077(lit.)

Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Accurate determination of the boiling and melting points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail the standard experimental procedures for these measurements.

Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[7][8] The capillary method is a common and reliable technique for this determination.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[7][10]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer

  • Sample of this compound (in solid form, which may require cooling)

Procedure:

  • Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[11]

  • Observation: The sample is observed through a magnifying eyepiece. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Since this compound has a relatively high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is often performed to prevent decomposition.[4] For smaller sample volumes, a micro-boiling point method can be employed.[13]

Apparatus:

  • Heating mantle or oil bath

  • Small test tube or distillation flask

  • Thermometer

  • Capillary tube (sealed at one end)

  • Clamps and stand

Procedure (Micro-Boiling Point Method):

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[14]

  • Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid. A thermometer is positioned so that the bulb is near the opening of the capillary tube but not touching the sides or bottom of the test tube.[12][14]

  • Heating: The test tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

  • Observation: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a standardized workflow for the determination and validation of the physical properties of a chemical compound like this compound.

G cluster_0 Preparation & Initial Analysis cluster_1 Physical Constant Determination cluster_2 Data Validation & Reporting A Obtain/Synthesize This compound Sample B Preliminary Purity Assessment (e.g., TLC, NMR) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Micro or Distillation Method) B->D F Compare with Literature Values C->F G Assess Purity from Melting Point Range C->G E Record Ambient Pressure D->E D->F H Apply Pressure Correction to Boiling Point (if necessary) E->H I Final Report Generation F->I G->I H->I

Caption: Workflow for determining physical properties of this compound.

References

Heptanophenone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptanophenone, an aromatic ketone, sees significant application in various research and development sectors, including as a reference standard in analytical chemistry and a building block in organic synthesis. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in sample preparation, reaction chemistry, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, complete with experimental protocols and workflow visualizations to support laboratory professionals.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar alkyl chain and a moderately polar phenyl ketone group—it is expected to be soluble in most common organic solvents and sparingly soluble in water.

To provide a practical reference, the following table summarizes the known qualitative solubility and includes quantitative data for structurally similar homologous ketones, hexanophenone (B1345741) and octanophenone, to offer an estimated solubility profile.

Solvent FamilySolvent NameThis compound SolubilityEstimated Solubility ( g/100 mL) at 25 °C (based on homologs)
Alcohols MethanolSoluble> 10
EthanolSoluble> 10
Ketones AcetoneSoluble> 10
Ethers Diethyl EtherSoluble> 10
Esters Ethyl AcetateSoluble> 10
Aromatic Hydrocarbons TolueneSoluble> 10
Halogenated Alkanes DichloromethaneSoluble> 10
ChloroformSoluble> 10

Note: The qualitative solubility of "Soluble" indicates that this compound is expected to dissolve readily in these solvents under standard laboratory conditions. The estimated quantitative values are extrapolated from the behavior of similar alkyl phenyl ketones and should be confirmed experimentally for specific applications.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, toluene)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) (e.g., 10 mL)

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Cap the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely evaporated, weigh the vial containing the dried this compound residue.

    • Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent used.

  • Chromatographic Analysis (preferred method):

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Prepare dilutions of filtered solution F->G I Analyze by HPLC or GC G->I H Prepare calibration standards H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for determining this compound solubility.

This compound Analysis by HPLC: A General Workflow

This compound is often used as a test compound to evaluate the performance of HPLC columns and methods.[1][2]

G cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis A Dissolve this compound in mobile phase B Filter sample through 0.45 µm filter A->B E Injector B->E C Mobile Phase Reservoir D Pump C->D D->E F HPLC Column (e.g., C18) E->F G Detector (e.g., UV-Vis) F->G H Chromatogram Acquisition G->H I Peak Integration and Analysis H->I J Quantification/System Suitability I->J

Caption: General workflow for HPLC analysis of this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectral data for heptanophenone, a ketone with the chemical formula C₁₃H₁₈O.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate the compound's structure.

Data Presentation

The following tables summarize the quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95Multiplet2HAromatic Protons (ortho to C=O)
7.50Multiplet3HAromatic Protons (meta and para to C=O)
2.93Triplet2H-CH₂- adjacent to C=O
1.70Quintet2H-CH₂-
1.33Multiplet6H-(CH₂)₃-
0.90Triplet3HTerminal -CH₃

Solvent: CDCl₃, Instrument: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
200.5Carbonyl Carbon (C=O)
137.0Aromatic Carbon (quaternary)
132.8Aromatic Carbon
128.5Aromatic Carbon
128.0Aromatic Carbon
38.6-CH₂- adjacent to C=O
31.6-CH₂-
29.1-CH₂-
24.2-CH₂-
22.5-CH₂-
14.0Terminal -CH₃

Solvent: CDCl₃[1]

Table 3: IR Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
2955, 2930, 2860StrongAliphatic C-H stretch
1685StrongC=O stretch (aromatic ketone)
1598, 1582, 1448Medium-StrongAromatic C=C stretch
750, 690StrongC-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Liquid Film[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
19015[M]⁺ (Molecular Ion)
120100[C₆H₅CO(CH₂)]⁺ or rearrangement product
10580[C₆H₅CO]⁺ (Benzoyl cation)
7740[C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization[1][3]

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and improve resolution.[5]

  • Data Acquisition :

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The data is then Fourier transformed to obtain the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.[5]

    • For ¹³C NMR, data acquisition is similar, but often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[6] Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[6]

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation : For a liquid sample like this compound, the "neat" or thin liquid film method is commonly used.[7] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] For solid samples, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]

  • Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer.[8] An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[7] A background spectrum is typically run first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction : The this compound sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[9]

  • Ionization : In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[10] This high-energy process often causes the molecular ion to fragment.[9]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.[10] The analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[10]

  • Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]

Mandatory Visualizations

Spectral_Interpretation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Acquired Data cluster_Interpretation Structural Information NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies IR->IR_Data MS Mass Spectrometry MS_Data m/z Ratios Relative Abundances MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups IR_Data->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS_Data->MS_Info Structure Proposed Structure (this compound) NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Heptanophenone_Fragmentation cluster_Fragments Key Fragments Mol_Ion This compound m/z = 190 Frag1 [C₆H₅CO(CH₂)]⁺ m/z = 120 Mol_Ion->Frag1 - C₅H₁₀ Frag2 [C₆H₅CO]⁺ m/z = 105 Mol_Ion->Frag2 - C₆H₁₃ Frag1->Frag2 - CH₂ Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 - CO

References

Heptanophenone material safety data sheet (MSDS) handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data for heptanophenone, focusing on safe handling protocols, emergency procedures, and personal protection. The information is compiled from various safety data sheets to ensure a comprehensive understanding for professionals in laboratory and drug development settings.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] Understanding its physical and chemical properties is crucial for safe storage and use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from multiple safety data sheets.

PropertyValueSource
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
Physical State Liquid[1][2]
Appearance Colorless to light yellow, clear liquid[2][4]
Boiling Point 155°C at 15 mmHg; 283°C[1][2]
Melting/Freezing Point 16°C to 17°C[1][2]
Flash Point 110°C to 113°C (closed cup)[1]
Density 0.946 g/mL at 25°C
Refractive Index 1.505 - 1.508 at 20°C[1]
Purity >98% (GC)[2]

Note: Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available in the reviewed documents.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling and Storage
  • Ventilation: Use this compound only in well-ventilated areas, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]

  • Container Management: Keep containers tightly closed when not in use.[1][2] Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation occurs.[2]

  • Eye Contact: If this compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4][5] Never give anything by mouth to an unconscious person.[1]

Visualizing Safety Protocols

The following diagrams illustrate the recommended workflows for handling spills and for personal protection.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Situation Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Approach with Caution Collect Collect Absorbed Material Contain->Collect Container Place in a Suitable, Closed Container for Disposal Collect->Container Dispose Dispose of Waste According to Local Regulations Container->Dispose

Caption: Workflow for handling a this compound spill.

PPE_Workflow cluster_pre Before Handling cluster_ppe Personal Protective Equipment (PPE) cluster_post After Handling Start Prepare to Handle This compound Gloves Wear Protective Gloves (Chemical Resistant) Start->Gloves Don Eyewear Wear Safety Glasses with Side Shields or Goggles Gloves->Eyewear Clothing Wear Protective Clothing (Long-sleeved shirt, lab coat) Eyewear->Clothing Respirator Use Vapor Respirator if Ventilation is Inadequate Clothing->Respirator If Needed End Handling Complete Respirator->End Proceed with Work

Caption: Personal protective equipment (PPE) protocol.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a vapor respirator if necessary.[1][3]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]

  • Containment and Cleaning: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[4][5] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3][4] A face shield may be necessary for larger quantities or when there is a risk of splashing.[2]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing, such as a lab coat or long-sleeved shirt, to prevent skin contact.[1][2][3]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[4] However, if ventilation is insufficient or there is a risk of inhaling vapors, a NIOSH-approved vapor respirator should be used.[2][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish fires.[1][4][5]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides.[1][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

An In-depth Technical Guide on the Biological Activity of Heptanophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanophenone, a simple aromatic ketone, and its diverse derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological properties of these compounds, with a focus on their anticonvulsant, antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols, quantitative activity data, and visualizations of relevant biological pathways are presented to facilitate further research and drug development endeavors.

Anticonvulsant Activity

Derivatives of this compound have been investigated for their potential to manage and prevent seizures. The primary screening models for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
Compound 6d (a triazolopyrimidine derivative)MES15.8>300>19.0[1]
scPTZ14.1>300>21.3[1]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)MES49.6Not ReportedNot Reported[2]
scPTZ67.4Not ReportedNot Reported[2]
6 Hz (32 mA)31.3Not ReportedNot Reported[2]
6 Hz (44 mA)63.2Not ReportedNot Reported[2]
Quinazolinone Derivative 5f MES28.90Not ReportedNot Reported[3]
Quinazolinone Derivative 5b MES47.38Not ReportedNot Reported[3]
Quinazolinone Derivative 5c MES56.40Not ReportedNot Reported[3]

A standardized approach is crucial for the preclinical evaluation of novel anticonvulsant compounds.[4] The following protocols are adapted from established methodologies.[1][4][5]

Maximal Electroshock (MES) Seizure Model

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.[4][5]

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.[1][4]

    • Observe the animal for the presence or absence of a tonic hindlimb extension (THLE).

    • The absence of THLE is considered a protective effect.[4]

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from THLE.[4]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

  • Objective: To screen compounds for potential efficacy against generalized absence seizures.[4]

  • Animals: Mice.

  • Procedure:

    • Administer the test compound or vehicle (i.p. or p.o.).

    • After a set time, inject pentylenetetrazole (PTZ) subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).[1]

    • Place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

    • Parameters to measure include the latency to the first seizure and the severity of the seizure, often using a standardized scoring system like the Racine scale.[4]

    • A compound is considered protective if it prevents the onset of a single episode of clonic spasms lasting more than 5 seconds.[1]

    • Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Preclinical Screening cluster_1 Data Analysis & Evaluation start Test Compound admin Compound Administration (i.p. or p.o.) start->admin mes Maximal Electroshock (MES) Test admin->mes Pre-treatment Time ptz Pentylenetetrazole (scPTZ) Test admin->ptz Pre-treatment Time hz 6-Hz Seizure Test admin->hz Pre-treatment Time tox Neurotoxicity Assessment (Rotarod Test) admin->tox obs_mes Observe for Tonic Hindlimb Extension mes->obs_mes obs_ptz Observe for Clonic Seizures ptz->obs_ptz obs_hz Observe for Seizure Activity hz->obs_hz ed50 Determine ED50 obs_mes->ed50 obs_ptz->ed50 obs_hz->ed50 pi Calculate Protective Index (PI) ed50->pi tox->pi end Promising Anticonvulsant Candidate pi->end Identify Lead Candidates

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Some anticonvulsant derivatives are thought to exert their effects by modulating the GABAergic system. For instance, the activity of certain compounds can be antagonized by flumazenil, a benzodiazepine (B76468) receptor antagonist, suggesting an interaction with the GABA-A receptor.[1][6] Molecular docking studies have further supported the binding of some derivatives to the benzodiazepine binding site of the GABA-A receptor.[1][7]

Proposed GABA-A Receptor Modulation Pathway

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron derivative This compound Derivative gaba_a GABA-A Receptor (Benzodiazepine Site) derivative->gaba_a Binds to channel Chloride Ion Channel Opening gaba_a->channel Enhances flumazenil Flumazenil (Antagonist) flumazenil->gaba_a Blocks Derivative Binding gaba GABA gaba->gaba_a Binds to (GABA Site) hyperpolarization Neuronal Hyperpolarization channel->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens. This has prompted investigations into their potential as novel antimicrobial agents, particularly in the context of rising antibiotic resistance.[8]

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-OctanoylbenzohydroquinoneCandida krusei2[9]
Rhizopus oryzae4[9]
Various Candida spp.2 - 16[9]
Xanthoxyline-derived ChalconeTrichophyton rubrum12.5[10]
8-Hydroxyquinoline Derivative (PH265)Cryptococcus spp., C. auris, C. haemulonii0.5 - 1[11]
8-Hydroxyquinoline Derivative (PH276)Cryptococcus spp., C. auris, C. haemulonii0.5 - 8[11]
Brominated ChalconeStaphylococcus aureus31.25 - 125[12]

MIC: Minimum Inhibitory Concentration

Standardized methods are essential for determining the in vitro efficacy of potential antimicrobial agents. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[13][14]

Broth Microdilution Method

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).

    • Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15]

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14][15]

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for Broth Microdilution Assay

G start Prepare Serial Dilutions of This compound Derivative in 96-well plate add_inoculum Add Inoculum to each well start->add_inoculum inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate Plate (e.g., 37°C for 24h) add_inoculum->incubate read Visually Inspect for Turbidity incubate->read mic Determine MIC read->mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Cytotoxic Activity

The cytotoxic potential of this compound derivatives is a critical area of investigation, particularly for the development of anticancer agents. The 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) are key metrics used to quantify this activity.

Table 3: Cytotoxic Activity of this compound and its Derivatives

CompoundCell LineIC50/LC50Exposure TimeReference
α-Pyrrolidinooctanophenone (α-POP)Human Aortic Endothelial (HAE) cells15.6 µM (LC50)48 h[16]
Rapanone (a benzoquinone)PC3 (prostate cancer)6.50 µg/mL24 h[17][18]
Du145 (prostate cancer)7.68 µg/mL24 h[17][18]
FTC133 (thyroid cancer)6.01 µg/mL24 h[17][18]
8505C (thyroid cancer)7.84 µg/mL24 h[17][18]
Caco-2 (colorectal carcinoma)8.79 µg/mL24 h[17][18]
Benzophenone (B1666685) Glucopyranoside Derivative 18 Esophageal, stomach, and prostate cancer cell lines< 10 µMNot Reported[19]
Benzophenone Derivative 1 HL-60 (leukemia)0.48 µMNot Reported[20]
A-549 (lung cancer)0.82 µMNot Reported[20]
SMMC-7721 (liver cancer)0.26 µMNot Reported[20]
SW480 (colon cancer)0.99 µMNot Reported[20]
  • Objective: To assess the effect of a compound on cell viability by measuring mitochondrial metabolic activity.

  • Materials: 96-well plates, cultured cells, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity

This compound derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.[21]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[21][22]

Inhibition of the NF-κB Pathway by this compound Derivatives

G cluster_0 Signaling Cascade cluster_1 Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb_ikb NF-κB IκBα ikk->nfkb_ikb Activates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc nfkb_ikb->nfkb Releases derivative This compound Derivative derivative->ikk Inhibits gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene inflammation Inflammation gene->inflammation Leads to

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

  • Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21][23]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or BV2).

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include unstimulated and vehicle-treated controls.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess assay, which is an indicator of NO production.

    • Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols summarized in this guide highlight their potential as lead structures for the development of new therapeutics for epilepsy, infectious diseases, cancer, and inflammatory disorders. The continued exploration of structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for their ongoing investigations into this valuable chemical scaffold.

References

Natural occurrence and synthesis of heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the natural occurrence and synthesis of heptanophenone for researchers, scientists, and drug development professionals.

Abstract

This compound (C₁₃H₁₈O), also known as 1-phenylheptan-1-one, is an aromatic ketone with applications in various chemical syntheses and as a reference standard in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of its natural occurrence, detailed protocols for its chemical synthesis, and a summary of its physicochemical properties. The primary synthetic routes, including Friedel-Crafts acylation and the oxidation of heptylbenzene (B126430), are discussed in detail, with quantitative data presented for comparison. Methodologies for key experiments and visual diagrams of reaction mechanisms and workflows are provided to support researchers in the fields of organic synthesis and drug development.

Natural Occurrence and Isolation

This compound is found as a naturally occurring compound in some plants and is a component of certain essential oils. While not as widespread as other ketones, its presence has been identified in specific natural sources. The isolation of this compound from these materials typically involves extraction followed by chromatographic purification.

Known Natural Sources

While specific documentation on the widespread natural occurrence of this compound is limited, aromatic ketones are known constituents of various plant extracts and essential oils. Further research into the volatile organic compounds of various plant species is likely to reveal more sources. For context, related methyl ketones like 2-heptanone (B89624) have been identified as being produced by bacteria in honey bee hives, where they play a protective role.[3]

Experimental Protocol: Isolation from Plant Material

The following is a generalized protocol for the isolation and purification of aromatic ketones like this compound from a plant matrix. This procedure may require optimization based on the specific plant material.

Objective: To extract and isolate this compound from a dried plant sample.

Materials:

Procedure:

  • Extraction: Macerate 100 g of the dried, powdered plant material in 500 mL of 80% methanol for 48 hours at room temperature.[4]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, yielding a crude aqueous extract.

  • Solvent Partitioning: Transfer the aqueous extract to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lipophilic extract.

  • Column Chromatography:

    • Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

  • Purification: Combine the fractions containing the compound of interest (identified by comparison with a this compound standard on TLC). Concentrate the combined fractions to yield the purified this compound.[5][6]

G cluster_workflow Experimental Workflow: Isolation of this compound plant Dried Plant Material extraction Maceration with 80% Methanol plant->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Extraction (DCM/Water) filtration->partition drying Drying & Concentration of Organic Phase partition->drying chromatography Silica Gel Column Chromatography drying->chromatography pure_compound Pure this compound chromatography->pure_compound

Workflow for isolating this compound from natural sources.

Chemical Synthesis of this compound

Several synthetic methods are available for the preparation of this compound. The most common and industrially significant routes are Friedel-Crafts acylation of benzene (B151609) and oxidation of heptylbenzene.

Friedel-Crafts Acylation

This classic method involves the electrophilic aromatic substitution reaction between an aromatic compound (benzene) and an acylating agent (heptanoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7][8] The reaction proceeds via the formation of a highly electrophilic acylium ion.

Reaction: C₆H₆ + CH₃(CH₂)₅COCl --(AlCl₃)--> C₆H₅CO(CH₂)₅CH₃ + HCl

Mechanism:

  • Formation of Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from heptanoyl chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

G cluster_mechanism Mechanism: Friedel-Crafts Acylation r1 Heptanoyl Chloride + AlCl₃ ion Acylium Ion [CH₃(CH₂)₅CO]⁺ + [AlCl₄]⁻ r1->ion Generation of Electrophile sigma Sigma Complex (Resonance Stabilized) ion->sigma Electrophilic Attack r2 Benzene r2->sigma product This compound + HCl + AlCl₃ sigma->product Deprotonation & Catalyst Regeneration

Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from benzene and heptanoyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (use with extreme caution in a fume hood)

  • Heptanoyl chloride

  • Ice-water bath

  • Hydrochloric acid (HCl), 5% solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a dropping funnel and a reflux condenser. Place the flask in an ice-water bath.

  • Reactant Loading: Charge the flask with anhydrous benzene (e.g., 50 mL) and anhydrous AlCl₃ (1.1 equivalents).

  • Addition of Acylating Agent: Add heptanoyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes with constant stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 5% HCl, water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Oxidation of Heptylbenzene

An alternative synthesis route is the oxidation of the corresponding alkylbenzene, heptylbenzene. This method can be advantageous as it avoids the use of highly reactive acyl chlorides and strong Lewis acids. Various oxidizing agents can be employed for this transformation.

Reaction: C₆H₅(CH₂)₆CH₃ + [O] --> C₆H₅CO(CH₂)₅CH₃

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

Objective: To synthesize this compound by oxidizing heptylbenzene.

Materials:

  • Heptylbenzene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane

  • Sodium bisulfite (NaHSO₃)

  • Aqueous sulfuric acid (10%)

Procedure:

  • Setup: In a round-bottom flask, dissolve heptylbenzene (1 equivalent) and sodium carbonate (1.5 equivalents) in water.

  • Oxidation: Heat the mixture to 70-80°C and add a solution of KMnO₄ (2.5 equivalents) in water portion-wise over 2 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC. Continue heating until the heptylbenzene is consumed.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Acidification & Extraction: Acidify the filtrate with 10% sulfuric acid and extract three times with dichloromethane.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation.

Data Summary

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₈O[2][9]
Molecular Weight 190.28 g/mol [1][2]
Appearance Clear, slightly yellow liquid[2]
Melting Point 17 °C[10]
Boiling Point 155 °C at 15 mmHg[10]
Density 0.946 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.5077[10]
Flash Point 113 °C (closed cup)[10]
Comparison of Synthesis Methods

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and safety considerations.

ParameterFriedel-Crafts AcylationOxidation of Heptylbenzene
Starting Materials Benzene, Heptanoyl ChlorideHeptylbenzene
Key Reagent AlCl₃ (Lewis Acid)KMnO₄ (Oxidizing Agent)
Advantages High yields, well-establishedAvoids acyl halides, milder conditions possible
Disadvantages Stoichiometric catalyst needed, corrosive reagents, potential for side reactionsOver-oxidation to carboxylic acid possible, waste (MnO₂)
Typical Yield 70-90%50-70%

Biological Activity

This compound has been investigated for various biological activities. Studies have suggested potential antimicrobial properties.[1] It has also been examined for its inhibitory effect on certain enzymes, such as carbonyl reductase.[2] Due to its chemical structure, it can cause skin and eye irritation, necessitating careful handling in laboratory settings.[1] Further research is required to fully elucidate its biological roles and potential signaling pathway interactions. At present, no specific, well-defined signaling pathway has been predominantly associated with this compound in the literature.

G cluster_synthesis Overview of this compound Synthesis Routes benzene Benzene + Heptanoyl Chloride fc Friedel-Crafts Acylation benzene->fc heptylbenzene Heptylbenzene oxidation Oxidation heptylbenzene->oxidation heptanol Heptanol heptanol->oxidation product This compound fc->product oxidation->product

Logical overview of primary synthesis pathways to this compound.

References

Heptanophenone in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanophenone, an aromatic ketone, presents a compelling scaffold for medicinal chemistry exploration. While direct pharmacological data on this compound is emerging, its structural characteristics—a phenyl ring coupled with a seven-carbon aliphatic chain—suggest potential interactions with biological targets implicated in a range of pathologies. This technical guide synthesizes the available evidence for related compounds and outlines a comprehensive strategy for the investigation of this compound and its derivatives as novel therapeutic agents. We provide detailed experimental protocols for evaluating its potential anticonvulsant and anti-inflammatory activities, propose relevant signaling pathways for mechanistic studies, and establish a framework for the systematic collection and analysis of quantitative data. This document serves as a foundational resource for researchers aiming to unlock the medicinal potential of this intriguing molecule.

Introduction

The benzophenone (B1666685) moiety is a well-established pharmacophore found in numerous biologically active compounds. The versatility of the ketone linkage and the potential for substitution on the phenyl ring have made it a privileged scaffold in drug discovery. This compound, or 1-phenyl-1-heptanone, represents a simple yet intriguing member of the alkyl phenyl ketone family. The presence of a moderately long alkyl chain introduces lipophilicity that can facilitate passage across biological membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) drug candidates.

Emerging research on long-chain alkyl phenyl ketones suggests a dependency of biological activity on the length of the alkyl chain, indicating that the heptyl moiety of this compound may confer specific pharmacological properties.[1] This guide focuses on two primary areas of investigation for this compound and its derivatives: anticonvulsant and anti-inflammatory applications.

Potential Therapeutic Applications

Anticonvulsant Activity

The structural features of this compound, particularly the aromatic ring, are common to many anticonvulsant drugs. The mechanism of action for many such drugs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[2] The lipophilic nature of this compound could allow it to penetrate the CNS and interact with these targets within the brain.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the transcription factor NF-κB, are proven therapeutic strategies. Substituted benzophenones have demonstrated anti-inflammatory properties, suggesting that this compound derivatives could be developed as novel anti-inflammatory agents.[3]

Proposed Experimental Evaluation

To systematically evaluate the medicinal chemistry potential of this compound, a phased experimental approach is recommended. This involves the synthesis of a focused library of derivatives, followed by in vitro and in vivo screening.

Synthesis of this compound Derivatives

A library of this compound derivatives should be synthesized to explore structure-activity relationships (SAR). A primary focus should be on substitution at the 4-position of the phenyl ring, as this is a common strategy for modulating the activity of benzophenone-based compounds.

Experimental Protocol: Synthesis of 4-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of 4-substituted this compound derivatives via Friedel-Crafts acylation.

  • Materials and Reagents:

    • Substituted benzene (B151609) (e.g., anisole, toluene, bromobenzene)

    • Heptanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

    • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

  • Procedure:

    • To a stirred solution of the substituted benzene (1.2 equivalents) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 equivalents) portion-wise.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Add heptanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice containing 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Screening for Anticonvulsant Activity

The Maximal Electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

Experimental Protocol: Maximal Electroshock (MES) Test [4]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: Electroconvulsometer with corneal electrodes.

  • Procedure:

    • Administer the test compound (this compound or its derivatives, suspended in a vehicle like 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.

    • A control group receives the vehicle only. A positive control group receives a standard anticonvulsant like phenytoin.

    • At the time of expected peak effect (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered protection.

    • Calculate the percentage of protected mice in each group and determine the median effective dose (ED₅₀).

In Vivo Screening for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema [7]

  • Animals: Male Wistar rats (150-200 g).

  • Apparatus: Plethysmometer.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Administer the test compound (this compound or its derivatives) orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The increase in paw volume is calculated as the percentage of edema compared to the initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Mechanistic Investigations: Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Based on the activities of related compounds, the following signaling pathways are proposed as starting points for investigating the mechanism of this compound derivatives.

Anticonvulsant Mechanisms
  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants act by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[9]

  • Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal firing.[10][11]

Anti-inflammatory Mechanisms
  • Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation.[12][13] Small molecules can inhibit this pathway at various points, preventing the transcription of pro-inflammatory genes.

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.[14]

Data Presentation and Visualization

Systematic data collection and clear presentation are essential for evaluating SAR and identifying lead compounds.

Quantitative Data Summary

Quantitative data from the proposed assays should be compiled in structured tables for easy comparison.

Table 1: Anticonvulsant Activity of this compound Derivatives (MES Test)

CompoundSubstitution (R)Dose (mg/kg)Protection (%)ED₅₀ (mg/kg)
This compoundHData to be generated
Derivative 14-OCH₃Data to be generated
Derivative 24-ClData to be generated
Phenytoin-Reference data

Table 2: Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)

CompoundSubstitution (R)Dose (mg/kg)Edema Inhibition (%) at 3hIC₅₀ (mg/kg)
This compoundHData to be generated
Derivative 14-OCH₃Data to be generated
Derivative 24-ClData to be generated
Indomethacin-Reference data

Table 3: In Vitro COX Inhibition by this compound Derivatives

CompoundSubstitution (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundHData to be generated
Derivative 14-OCH₃Data to be generated
Derivative 24-ClData to be generated
Celecoxib-Reference data
Visualization of Workflows and Pathways

Visual representations of experimental workflows and signaling pathways can aid in understanding the research strategy and potential mechanisms of action.

experimental_workflow_anticonvulsant cluster_synthesis Synthesis & Characterization cluster_screening In Vivo Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mes_test Maximal Electroshock (MES) Test characterization->mes_test data_analysis Data Analysis (ED50 Determination) mes_test->data_analysis in_vitro_assays In Vitro Assays (e.g., Patch Clamp) data_analysis->in_vitro_assays

Anticonvulsant drug discovery workflow for this compound.

experimental_workflow_anti_inflammatory cluster_synthesis Synthesis & Characterization cluster_screening In Vivo Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization carrageenan_test Carrageenan-Induced Paw Edema characterization->carrageenan_test data_analysis Data Analysis (Edema Inhibition %) carrageenan_test->data_analysis in_vitro_assays In Vitro Assays (COX, NF-κB) data_analysis->in_vitro_assays

Anti-inflammatory drug discovery workflow for this compound.

nf_kb_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) gene_transcription->cytokines This compound This compound Derivative? This compound->ikk Inhibits? nfkb_nuc NF-κB nfkb_nuc->gene_transcription

Proposed inhibition of the NF-κB signaling pathway.

anticonvulsant_mechanisms cluster_na_channel Voltage-Gated Sodium Channel cluster_gaba_receptor GABA-A Receptor na_channel_open Open State na_channel_inactive Inactive State na_channel_open->na_channel_inactive Inactivation neuronal_excitability Decreased Neuronal Excitability na_channel_inactive->neuronal_excitability heptanophenone_na This compound Derivative? heptanophenone_na->na_channel_inactive Stabilizes? gaba_receptor GABA-A Receptor cl_influx Cl- Influx (Hyperpolarization) gaba_receptor->cl_influx Increases cl_influx->neuronal_excitability gaba GABA gaba->gaba_receptor Binds heptanophenone_gaba This compound Derivative? heptanophenone_gaba->gaba_receptor Modulates?

Potential anticonvulsant mechanisms of action.

Conclusion

This compound represents an underexplored yet promising scaffold in medicinal chemistry. Based on the established biological activities of structurally related benzophenones and long-chain alkyl phenyl ketones, there is a strong rationale for investigating this compound and its derivatives as potential anticonvulsant and anti-inflammatory agents. This technical guide provides a comprehensive framework for such an investigation, including detailed experimental protocols, proposed mechanistic pathways, and a structured approach to data management. The successful execution of these studies has the potential to identify novel lead compounds and expand the therapeutic utility of the benzophenone chemical class.

References

Heptanophenone's Mechanism of Action in Enzymatic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanophenone, an alkyl phenyl ketone, is a compound with emerging biological significance. While comprehensive research into its specific enzymatic interactions is ongoing, existing studies have identified it as an inhibitor of carbonyl reductase. This technical guide provides a detailed overview of the known mechanism of action of this compound in enzymatic reactions, focusing on its interaction with carbonyl reductase. It also explores potential, though currently speculative, impacts on associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the available data, presenting detailed experimental methodologies, and visualizing key concepts.

Core Mechanism of Action: Inhibition of Carbonyl Reductase

The primary documented enzymatic interaction of this compound is the inhibition of carbonyl reductase. A study by Imamura et al. (2007) identified this compound as a competitive inhibitor of carbonyl reductase in pig heart cytosol[1][2][3][4]. Carbonyl reductases (CBRs) are a family of NADPH-dependent oxidoreductases that play a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins (B1171923), quinones, and various drugs[5][6][7].

Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, in this case, this compound, reversibly binds to the active site of an enzyme, preventing the substrate from binding[8][9][10]. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged[8]. The inhibitor's effectiveness is dependent on its concentration relative to the substrate's concentration.

The study by Imamura et al. (2007) demonstrated that several alkyl phenyl ketones, including this compound, act as substrate inhibitors for carbonyl reductase, suggesting they compete with the enzyme's natural substrates for binding to the active site[1][2][3][4].

Quantitative Data on Carbonyl Reductase Inhibition

While the aforementioned study established the inhibitory action of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound are not publicly available in the cited literature. The study did, however, provide a relative ranking of the inhibitory potency of various alkyl phenyl ketones.

CompoundRelative Inhibitory Potency
Hexanophenone> Valerophenone > This compound
Butyrophenone< This compound
Propiophenone< Butyrophenone
Acetophenone<< Propiophenone
Nonanophenone<< Propiophenone

Table 1: Relative inhibitory potencies of alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol, as reported by Imamura et al. (2007)[1][2][3][4].

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory effect of this compound on carbonyl reductase activity, based on standard methodologies for this enzyme class.

In Vitro Carbonyl Reductase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on purified carbonyl reductase.

Materials:

  • Purified recombinant human or porcine carbonyl reductase 1 (CBR1)

  • This compound

  • NADPH (cofactor)

  • Substrate (e.g., 4-benzoylpyridine, menadione, or a specific quinone substrate)[1][2]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplates (UV-transparent or black for fluorescence)

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm)

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare working solutions of the enzyme, NADPH, and substrate in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add the following in order:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control for 100% activity)

      • Carbonyl reductase solution

    • Include control wells:

      • No inhibitor (100% enzyme activity)

      • No enzyme (background)

      • No substrate (background)

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for the binding of this compound to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate and NADPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the decrease in NADPH concentration by measuring the absorbance at 340 nm or the decrease in NADPH fluorescence over time (kinetic measurement).

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Logical Relationships

The direct impact of this compound on specific signaling pathways has not yet been elucidated. However, based on its known inhibitory effect on carbonyl reductase, we can postulate potential downstream consequences. Carbonyl reductase is involved in various cellular processes, including the detoxification of xenobiotics and the metabolism of signaling molecules like prostaglandins[5][6][11].

Hypothetical Impact on Prostaglandin (B15479496) Signaling

Carbonyl reductase can act as a prostaglandin 9-ketoreductase, converting prostaglandin E2 (PGE2) to PGF2α[11]. These two prostaglandins often have opposing biological effects. By inhibiting this conversion, this compound could theoretically alter the balance of these signaling molecules, although this has not been experimentally verified.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLA2 Phospholipase A2 GPCR->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGE2 Prostaglandin E2 PGE_Synthase->PGE2 CBR1 Carbonyl Reductase 1 (Prostaglandin 9-ketoreductase) PGE2->CBR1 Substrate Biological_Response_E Biological Response (e.g., inflammation, vasodilation) PGE2->Biological_Response_E PGF2a Prostaglandin F2α PGF_Synthase->PGF2a Biological_Response_F Biological Response (e.g., vasoconstriction, bronchoconstriction) PGF2a->Biological_Response_F CBR1->PGF2a produces This compound This compound This compound->CBR1 Inhibits (Competitive) Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: Hypothetical modulation of prostaglandin signaling by this compound.

Experimental Workflow for Investigating Carbonyl Reductase Inhibition

The logical flow of an investigation into the enzymatic inhibition by this compound would follow a standard drug discovery screening and characterization process.

G Start Start: Hypothesis This compound inhibits a target enzyme Primary_Screening Primary Screening (e.g., single concentration assay) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 determination) Primary_Screening->Dose_Response If active Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., varying substrate and inhibitor concentrations) Dose_Response->Mechanism_of_Inhibition Kinetic_Analysis Kinetic Parameter Determination (e.g., Lineweaver-Burk plot, Ki calculation) Mechanism_of_Inhibition->Kinetic_Analysis Cell-Based_Assay Cell-Based Assays (Confirming activity in a cellular context) Kinetic_Analysis->Cell-Based_Assay In_Vivo_Studies In Vivo Studies (e.g., animal models) Cell-Based_Assay->In_Vivo_Studies End End: Characterized Inhibitor In_Vivo_Studies->End

Caption: Experimental workflow for characterizing an enzyme inhibitor.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound acts as a competitive inhibitor of carbonyl reductase. This finding provides a crucial starting point for understanding the biological effects of this compound. However, a significant knowledge gap remains. Future research should focus on:

  • Quantitative Characterization: Determining the IC50 and Ki values of this compound for carbonyl reductases from various species and tissues.

  • Specificity Profiling: Assessing the inhibitory activity of this compound against a broader panel of enzymes to understand its selectivity.

  • Signaling Pathway Elucidation: Investigating the downstream effects of carbonyl reductase inhibition by this compound in cellular and in vivo models to confirm its impact on pathways such as prostaglandin metabolism.

  • Toxicological and Pharmacological Evaluation: Comprehensive studies to understand the safety and potential therapeutic applications of this compound.

This in-depth guide has synthesized the available information on the enzymatic mechanism of action of this compound. While the data is currently limited to its interaction with carbonyl reductase, this provides a solid foundation for further investigation into the pharmacological and toxicological profile of this compound. The provided protocols and conceptual diagrams are intended to guide future research in this promising area.

References

Methodological & Application

Synthesis of Heptanophenone via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of heptanophenone, an aromatic ketone, through the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride. This electrophilic aromatic substitution is a fundamental and versatile method for the formation of carbon-carbon bonds, yielding aryl ketones that are valuable intermediates in various fields, including pharmaceutical synthesis.

The described protocol utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to activate the acylating agent, facilitating the electrophilic attack on the benzene ring. Due to the formation of a stable complex between the product ketone and the catalyst, a stoichiometric amount of AlCl₃ is typically required.[1][2]

Data Presentation

The efficiency of the Friedel-Crafts acylation is contingent upon several parameters, including the choice of solvent, reaction time, and temperature. The following table summarizes representative reaction conditions and expected yields for the synthesis of alkyl phenyl ketones based on established protocols for similar acylations.

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductApprox. Yield (%)
BenzeneHeptanoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2-4This compound85-95
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[3]
TolueneBenzoyl ChlorideAlCl₃ (1.1)DichloromethaneRT44-Methylbenzophenone70.6[3]
AnisoleAcetic AnhydrideZeoliteAcetic Acid11854-Methoxyacetophenone94

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are critical for the success of this reaction.

Materials and Reagents
  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Crushed ice

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel)

Procedure

1. Reaction Setup:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the flask to 0-5 °C using an ice-water bath.

2. Addition of Reactants:

  • Charge the dropping funnel with a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Following the addition of heptanoyl chloride, add benzene (1.2 equivalents) dropwise via the dropping funnel under the same temperature control.

3. Reaction:

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

  • Upon completion, cautiously pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[3]

  • Transfer the resulting mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

5. Purification:

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation. This compound has a boiling point of 155 °C at 15 mmHg.

6. Characterization:

  • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_1 Step 1: Generation of the Acylium Ion cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Regeneration of Aromaticity HeptanoylChloride Heptanoyl Chloride (R-CO-Cl) Complex1 Intermediate Complex HeptanoylChloride->Complex1 + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 AcyliumIon Acylium Ion (R-CO⁺) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Benzene Benzene Ring (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (Regenerated) SigmaComplex->AlCl3_regen This compound This compound (Product) ProductComplex->this compound + Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

G Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Cooling 2. Cooling to 0-5 °C Setup->Cooling Addition 3. Dropwise Addition (Heptanoyl Chloride, Benzene) Cooling->Addition Reaction 4. Reaction at RT (2-4 hours) Addition->Reaction Workup 5. Work-up (Ice/HCl, Extraction, Washes) Reaction->Workup Purification 6. Purification (Drying, Evaporation, Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Heptanophenone as an Internal Standard for Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing heptanophenone as an internal standard in gas chromatography (GC). The information herein is intended to guide researchers, scientists, and drug development professionals in the principles and practical application of this method for accurate and reliable quantitative analysis of volatile and semi-volatile organic compounds.

Introduction to Internal Standards in Gas Chromatography

In quantitative gas chromatography, an internal standard (IS) is a chemical substance added in a constant amount to all samples, calibration standards, and quality control samples.[1] The use of an internal standard is a robust technique to correct for variations in sample injection volume, solvent evaporation, and inconsistencies in the analytical process.[2] By comparing the peak area of the analyte to the peak area of the internal standard, a response factor can be calculated, leading to more accurate and precise quantification.[2]

Key principles for selecting an effective internal standard include:

  • It should be a compound that is not naturally present in the sample matrix.

  • It must be chemically similar to the analyte(s) of interest but chromatographically resolved from them and other sample components.

  • It should have a retention time close to that of the target analytes.

  • It must be chemically inert and not react with the sample components.

  • It should be of high purity.

This compound: Properties and Suitability as an Internal Standard

This compound, also known as 1-phenyl-1-heptanone, is an aromatic ketone. Its chemical and physical properties make it a suitable internal standard for the GC analysis of a variety of organic compounds, particularly those with similar functional groups or boiling points.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Boiling Point 155 °C at 15 mmHg
Density 0.946 g/mL at 25 °C
Refractive Index n20/D 1.5077
Form Liquid
Solubility Soluble in organic solvents such as acetonitrile, methanol, and hexane.

Source: PubChem, Sigma-Aldrich[3]

Application: Quantification of Volatile Compounds in a Complex Matrix

This section outlines a general protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte in a complex organic matrix, such as in the analysis of essential oils or for impurity profiling in drug development.

Experimental Workflow

The overall workflow for using an internal standard in a quantitative GC analysis involves several key steps from sample preparation to data analysis.

GC_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard Analyte Standard Prepare_Cal Prepare Calibration Standards with IS Standard->Prepare_Cal IS This compound (IS) Stock Solution IS->Spike_Sample IS->Prepare_Cal GC_Inject Inject into GC-FID/MS Spike_Sample->GC_Inject Prepare_Cal->GC_Inject Chromatogram Obtain Chromatograms GC_Inject->Chromatogram Integrate Integrate Peak Areas (Analyte & IS) Chromatogram->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) Integrate->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify

Caption: Workflow for quantitative GC analysis using an internal standard.

Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol provides a step-by-step guide for the quantitative analysis of a target analyte using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Materials:

  • This compound (≥98% purity)

  • Target analyte(s) of known purity

  • High-purity solvent (e.g., hexane, ethyl acetate, methanol)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph with FID

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with a suitable high-purity solvent to create a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by accurately diluting a stock solution of the target analyte(s) to achieve a range of concentrations that bracket the expected concentration in the samples.

    • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. For example, add 100 µL of a 1000 µg/mL this compound stock solution to 900 µL of each analyte calibration standard to yield a final internal standard concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Dissolve or dilute the sample in a known volume of the chosen solvent.

    • Add the same constant and known amount of the this compound internal standard stock solution to the prepared sample as was added to the calibration standards.

  • GC-FID Analysis:

    • Set up the GC-FID with the appropriate column and instrumental parameters for the separation of the target analyte(s) and this compound. A hypothetical set of parameters is provided in Table 2. These parameters should be optimized for the specific application.

    • Inject equal volumes (e.g., 1 µL) of the prepared calibration standards and samples into the GC.

Table 2: Hypothetical GC-FID Operating Conditions

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
Detector Temperature 300 °C
Detector Flame Ionization Detector (FID)
  • Data Analysis:

    • Integrate the peak areas of the target analyte(s) and the this compound internal standard in each chromatogram.

    • Calculate the response factor (RF) for each analyte using the data from the calibration standards:

      • RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • For each sample, calculate the concentration of the analyte:

      • Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Data Presentation

The results of the quantitative analysis should be presented in a clear and organized manner. A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the series of calibration standards.

Table 3: Example Calibration Data for Analyte 'X' using this compound as Internal Standard

Standard Concentration (µg/mL)Analyte 'X' Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)
1050,000500,0000.10
25125,000500,0000.25
50250,000500,0000.50
100500,000500,0001.00
2501,250,000500,0002.50

Note: The data in this table is hypothetical and for illustrative purposes only.

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.995.

Logical Relationships in Internal Standard Method

The core of the internal standard method lies in the relationship between the analyte and the internal standard. This relationship is what allows for the correction of variations in the analytical process.

InternalStandardLogic cluster_variation Sources of Variation cluster_effect Effect on Measurement cluster_correction Correction Mechanism InjectionVol Injection Volume Variation AnalyteArea Analyte Peak Area InjectionVol->AnalyteArea affects IS_Area Internal Standard Peak Area InjectionVol->IS_Area affects equally Evaporation Solvent Evaporation Evaporation->AnalyteArea affects Evaporation->IS_Area affects equally InstrumentDrift Instrumental Drift InstrumentDrift->AnalyteArea affects InstrumentDrift->IS_Area affects equally AreaRatio Area Ratio (Analyte/IS) AnalyteArea->AreaRatio IS_Area->AreaRatio StableResult Stable & Accurate Quantification AreaRatio->StableResult leads to

Caption: Logic diagram of the internal standard correction mechanism.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of a range of organic compounds by gas chromatography. Its chemical properties and commercial availability in high purity make it a reliable choice for researchers in various fields, including drug development. The use of an internal standard method, when properly implemented and validated, significantly improves the accuracy and precision of analytical results by compensating for variations inherent in the chromatographic process. The protocols and information provided in this document serve as a comprehensive guide for the successful application of this compound as an internal standard in GC-based quantitative analysis.

References

Application of Heptanophenone in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanophenone, a simple alkyl aryl ketone, serves as a valuable tool in the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). Its stable chemical structure, moderate hydrophobicity, and strong UV absorbance make it an ideal candidate for several applications in HPLC method development and validation. This document provides detailed application notes and protocols for the utilization of this compound in HPLC, focusing on its role as a system suitability test compound and as an internal standard in the quantitative analysis of pharmaceutical compounds.

This compound is frequently employed as a test compound to evaluate the performance of reversed-phase HPLC columns, such as C18 columns.[1] Its retention characteristics and peak shape provide a reliable measure of column efficiency, resolution, and overall system performance. Furthermore, its properties make it a suitable internal standard (IS) for the quantification of various analytes, particularly those with similar chromatographic behavior. The use of an internal standard is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and sample preparation.[2][3]

Application 1: this compound as a System Suitability Test Compound

System suitability testing is an integral part of HPLC method validation, ensuring that the chromatographic system is adequate for the intended analysis. This compound is an excellent probe for this purpose due to its consistent retention and peak shape on well-packed reversed-phase columns.

Experimental Protocol: System Suitability Testing

This protocol describes the use of this compound to assess the performance of a reversed-phase HPLC system.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Preparation of System Suitability Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution at least five replicate times.

  • Record the chromatograms and evaluate the system suitability parameters.

5. Acceptance Criteria: The following are typical acceptance criteria for system suitability. These values should be defined and justified for a specific method.

ParameterAcceptance CriteriaDescription
Tailing Factor (T) ≤ 2.0Measures the asymmetry of the peak.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Measures the precision of the injections.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Measures the stability of the system's flow rate.
Data Presentation: System Suitability Results (Illustrative Example)

The following table presents illustrative data from five replicate injections of the this compound system suitability solution.

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.211254301.158560
25.221261051.148610
35.211258751.168590
45.231249901.158540
55.221263201.148630
Mean 5.22 125744 1.15 8586
% RSD 0.16% 0.45% --

Workflow for System Suitability Testing

G prep_solution Prepare this compound System Suitability Solution equilibrate Equilibrate HPLC System prep_solution->equilibrate inject Inject Solution (n≥5) equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data calculate Calculate Suitability Parameters (Tailing Factor, Theoretical Plates, RSD) acquire_data->calculate evaluate Evaluate Against Acceptance Criteria calculate->evaluate proceed Proceed with Analysis evaluate->proceed Pass fail Troubleshoot System evaluate->fail Fail G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_cal Prepare Calibration Standards (Analyte + IS) analyze_cal Analyze Calibration Standards prep_cal->analyze_cal prep_qc Prepare QC Samples (Analyte + IS) analyze_qc Analyze QC Samples prep_qc->analyze_qc prep_sample Prepare Unknown Samples (with IS) analyze_sample Analyze Unknown Samples prep_sample->analyze_sample gen_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) analyze_cal->gen_curve quantify Quantify Analyte in Samples analyze_qc->quantify analyze_sample->quantify gen_curve->quantify report Report Results quantify->report

References

Application Notes and Protocols: Enhanced Detection of Heptanophenone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanophenone, a simple alkyl aryl ketone, can present analytical challenges in complex matrices due to its moderate polarity and lack of a highly sensitive chromophore or fluorophore. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Two primary derivatization strategies targeting the carbonyl group are presented: oxime formation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis, and hydrazone formation with Girard's Reagent T for HPLC-MS analysis. These methods significantly improve sensitivity, chromatographic behavior, and overall detectability of this compound.

Introduction

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For a ketone like this compound, derivatization of the carbonyl group can lead to:

  • Enhanced Detector Response: Introduction of moieties that are highly responsive to specific detectors (e.g., electron capture detector or mass spectrometer).

  • Improved Volatility and Thermal Stability: Crucial for gas chromatography, derivatization can make the analyte more suitable for GC analysis.[2]

  • Better Chromatographic Peak Shape: Reducing the polarity of the analyte can minimize tailing and improve resolution.[2]

  • Increased Mass for Mass Spectrometry: Derivatized compounds often have a higher mass, which can be beneficial for MS detection.[2]

This application note details two robust methods for the derivatization of this compound, providing step-by-step protocols and expected outcomes.

Derivatization Strategies for this compound

The primary site for derivatization on this compound is the carbonyl (C=O) group. The two methods detailed below are highly effective for converting this functional group into a more readily detectable derivative.

PFBHA Derivatization for GC-MS Analysis

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form a stable oxime derivative.[3][4] The pentafluorobenzyl group is strongly electronegative, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[4]

Reaction:

This compound + PFBHA → this compound-PFB-oxime + H₂O

Girard's Reagent T Derivatization for HPLC-MS Analysis

Girard's Reagent T (GRT) is a cationic hydrazine (B178648) that reacts with ketones to form hydrazones.[5][6] This derivatization introduces a permanent positive charge to the analyte, significantly enhancing its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[6][7]

Reaction:

This compound + Girard's Reagent T → this compound-Girard's T Hydrazone + H₂O

Quantitative Data Summary

While specific data for this compound derivatization is not extensively published, the following table summarizes the expected enhancements based on the analysis of similar carbonyl-containing compounds.

Derivatization ReagentAnalytical TechniqueAnalyte ClassEnhancementLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
PFBHAGC-NCI-MSLong-chain aldehydesHigh sensitivity in NCI mode0.5 pmol[8]
Girard's Reagent PUHPLC-ESI-MS/MSSpironolactone (ketone)1-2 orders of magnitude signal enhancementNot specified[7]
Girard's Reagent TLC-MS/MS5-formyl-2'-deoxyuridine (aldehyde)~20-fold improvement in detection limit3-4 fmol[6]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

Materials:

  • This compound standard solution (in a suitable solvent like methanol (B129727) or acetonitrile)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Hexane (B92381) or other suitable extraction solvent

  • Sodium sulfate (B86663) (anhydrous)

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Reagent Preparation: Prepare a 1-2 mg/mL solution of PFBHA in deionized water. The pH can be adjusted to 4-5 with dilute HCl if necessary.[4]

  • Derivatization Reaction:

    • In a clean vial, add 100 µL of the this compound standard or sample solution.

    • Add 100 µL of the PFBHA reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30-60 minutes.[4]

  • Extraction of the Derivative:

    • After cooling to room temperature, add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the this compound-PFB-oxime derivative.[4]

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction with another 500 µL of hexane and combine the organic layers.[4]

  • Drying and Concentration:

    • Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • GC-MS Analysis:

    • Transfer the final extract to a GC vial with an insert.

    • Inject an appropriate volume into the GC-MS system.

    • GC Conditions (suggested):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a suitable initial temperature (e.g., 60°C), ramp to a final temperature (e.g., 280°C). The exact program should be optimized.

      • Injector: Splitless or split mode at a temperature of 250°C.

    • MS Conditions (suggested):

      • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

      • Acquisition Mode: Full scan to identify the derivative, then Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Girard's Reagent T Derivatization of this compound for HPLC-MS Analysis

Materials:

  • This compound standard solution (in methanol or acetonitrile)

  • Girard's Reagent T (GRT)

  • Methanol

  • Acetic acid

  • Heating block or water bath

  • Vortex mixer

  • HPLC vials

Procedure:

  • Reagent Preparation: Prepare a 1 mg/mL solution of Girard's Reagent T in a methanol:acetic acid (9:1, v/v) solution.[7]

  • Derivatization Reaction:

    • In a clean vial, add 100 µL of the this compound standard or sample solution.

    • Add 20 µL of the Girard's Reagent T solution.[7]

    • Vortex briefly to mix.

    • Incubate the mixture at 37°C for 15-30 minutes.[7]

  • Sample Preparation for Analysis:

    • After the incubation, the reaction mixture can be directly diluted with the initial mobile phase for HPLC analysis. No extraction is typically required as the derivative is ionic.

  • HPLC-MS Analysis:

    • Transfer the diluted sample to an HPLC vial.

    • Inject an appropriate volume into the HPLC-MS system.

    • HPLC Conditions (suggested):

      • Column: A reversed-phase C18 column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient should be optimized for the separation of the this compound-GRT derivative from interferences.

      • Flow Rate: Dependent on the column dimensions.

    • MS Conditions (suggested):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Full scan to identify the m/z of the derivatized this compound, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

PFBHA_Derivatization_Workflow start Start: This compound Sample add_pfbha Add PFBHA Reagent start->add_pfbha vortex_heat Vortex & Heat (60-70°C, 30-60 min) add_pfbha->vortex_heat extraction Extract with Hexane (2x) vortex_heat->extraction dry_concentrate Dry (Na2SO4) & Concentrate (N2) extraction->dry_concentrate gcms_analysis GC-MS Analysis dry_concentrate->gcms_analysis end End: Enhanced Detection gcms_analysis->end Girard_T_Derivatization_Workflow start Start: This compound Sample add_grt Add Girard's Reagent T Solution start->add_grt vortex_incubate Vortex & Incubate (37°C, 15-30 min) add_grt->vortex_incubate dilute Dilute with Mobile Phase vortex_incubate->dilute hplcms_analysis HPLC-MS Analysis dilute->hplcms_analysis end End: Enhanced Detection hplcms_analysis->end

References

Heptanophenone: A Versatile Ketone in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Heptanophenone, an aromatic ketone with the chemical formula C₁₃H₁₈O, serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structure, featuring a phenyl group attached to a carbonyl group which is further connected to a hexyl chain, allows for a diverse range of chemical transformations. These reactions are pivotal in the synthesis of various organic molecules, including biologically active compounds and materials for advanced applications. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [1][2]
Appearance Clear, slightly yellow liquid[3]
Melting Point 17 °C[2]
Boiling Point 155 °C at 15 mmHg[2]
Density 0.946 g/mL at 25 °C[2]
Refractive Index n20/D 1.5077[2]

¹H NMR (CDCl₃, 90 MHz): δ 7.95 (d, 2H), 7.52 (t, 1H), 7.48 (t, 2H), 2.95 (t, 2H), 1.74 (m, 2H), 1.55-1.15 (m, 6H), 0.90 (t, 3H).[4]

¹³C NMR (CDCl₃): δ 200.26, 137.18, 132.79, 128.50, 128.02, 38.53, 31.68, 29.03, 24.31, 22.54, 14.00.[4]

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules.[5] They are typically synthesized through a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde, a reaction known as the Claisen-Schmidt condensation.[6] this compound can readily participate in this reaction to yield chalcone (B49325) derivatives with a long alkyl chain.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(phenyl)oct-2-en-1-one

Reaction Scheme:

G This compound This compound reagents NaOH, EtOH benzaldehyde Benzaldehyde product (E)-1-phenyl-3-(phenyl)oct-2-en-1-one reagents->product G This compound This compound reagents Base (e.g., Morpholine), EtOH cyanoacetate Ethyl Cyanoacetate sulfur Sulfur (S₈) product 2-Amino-3-ethoxycarbonyl-4-phenyl-5-pentylthiophene reagents->product G aminobenzophenone 2-Aminobenzophenone reagents Acid or Base Catalyst, Heat This compound This compound product 2-Pentyl-3-phenylquinoline reagents->product G cluster_0 Hantzsch-like Pyridine Synthesis start This compound-derived Enone dihydropyridine Dihydropyridine Intermediate start->dihydropyridine ketoester β-Ketoester ketoester->dihydropyridine ammonia Ammonia ammonia->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

References

Application Note: Heptanophenone as a Versatile Substrate for Carbonyl Reductase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonyl reductases (CBRs) are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1][2][3] These enzymes, which include aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), play a crucial role in the metabolism of both endogenous substances like steroids and prostaglandins, and xenobiotics such as drugs and environmental toxins.[2][3][4] Given their broad substrate specificity and involvement in drug metabolism and detoxification, the accurate measurement of carbonyl reductase activity is vital in drug discovery and development for assessing drug efficacy, toxicity, and potential drug-drug interactions.[5][6] Heptanophenone, a simple and stable aromatic ketone, serves as a practical substrate for monitoring CBR activity due to its commercial availability and straightforward chemical properties. This application note provides a detailed protocol for a spectrophotometric assay to determine carbonyl reductase activity using this compound as the substrate.

Principle of the Assay

The activity of carbonyl reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of this compound to 1-phenyl-1-heptanol. The rate of NADPH consumption is directly proportional to the enzyme activity under specific conditions of pH, temperature, and substrate concentration.

Data Presentation

The following tables represent typical data that can be generated from this assay, including enzyme kinetics and optimal reaction conditions.

Table 1: Kinetic Parameters of a Hypothetical Carbonyl Reductase with this compound

ParameterValueUnits
Km (this compound)150 ± 15µM
Km (NADPH)25 ± 5µM
Vmax0.8 ± 0.1µmol/min/mg
kcat1.2s⁻¹
kcat/Km8.0 x 10³M⁻¹s⁻¹

Table 2: Optimal Assay Conditions

ParameterOptimal Value
pH6.0 - 7.0
Temperature37 °C
This compound Concentration1.5 mM
NADPH Concentration0.2 mM
Enzyme Concentration5-20 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound (Sigma-Aldrich, Cat. No. 1671-75-6 or equivalent)

  • NADPH (Carbosynth or equivalent)

  • Purified Carbonyl Reductase or cell lysate containing the enzyme

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)

  • Dimethyl Sulfoxide (DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • 50 mM Sodium Phosphate Buffer (pH 6.0): Prepare a solution of sodium phosphate monobasic and dibasic and adjust the pH to 6.0. Store at 4°C.

  • 100 mM this compound Stock Solution: Dissolve the appropriate amount of this compound in 100% DMSO. Store at -20°C. Note: Due to the low aqueous solubility of this compound, a stock solution in an organic solvent is necessary.

  • 10 mM NADPH Stock Solution: Dissolve NADPH in 50 mM sodium phosphate buffer (pH 6.0). Prepare this solution fresh daily and keep it on ice to prevent degradation.

  • Enzyme Solution: Dilute the purified carbonyl reductase or cell lysate to the desired concentration in 50 mM sodium phosphate buffer (pH 6.0). Keep the enzyme on ice.

Assay Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube or the well of a 96-well plate, prepare the reaction mixture by adding the following components in order:

    • Sodium Phosphate Buffer (to a final volume of 200 µL)

    • NADPH solution to a final concentration of 0.18-0.2 mM.[7]

    • This compound stock solution to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 10 µM to 1 mM should be used). The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding the enzyme solution to the pre-warmed reaction mixture. Mix gently by pipetting.

  • Measurement of Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Enzyme activity can be expressed in µmol of NADPH consumed per minute per milligram of protein (µmol/min/mg).

    • For kinetic studies, plot the initial reaction rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Control Reactions
  • No Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic degradation of NADPH.

  • No Substrate Control: A reaction mixture containing all components except this compound to measure any endogenous NADPH oxidase activity in the enzyme preparation.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound CBR Carbonyl Reductase This compound->CBR NADPH NADPH NADPH->CBR Alcohol 1-phenyl-1-heptanol CBR->Alcohol NADP NADP+ CBR->NADP

Caption: Enzymatic reduction of this compound by Carbonyl Reductase.

Assay_Workflow A Prepare Reagents (Buffer, NADPH, Substrate, Enzyme) B Prepare Reaction Mixture (Buffer, NADPH, this compound) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Rate E->F G Determine Kinetic Parameters F->G

References

The Analytical Chemistry of Heptanophenone: Application and Protocols in Flavor and Fragrance Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of heptanophenone (1-phenyl-1-heptanone) and its role in the characterization of flavor and fragrance compounds. This compound, an aromatic ketone, and its isomers are found in various natural products and are utilized in the formulation of flavors and fragrances. Understanding its sensory profile and developing robust analytical methods for its quantification are crucial for quality control, product development, and safety assessment in the food, beverage, cosmetic, and pharmaceutical industries.

Introduction to this compound in Flavor and Fragrance

This compound (1-phenyl-1-heptanone) belongs to the class of alkyl phenyl ketones, which are noted for their pleasant aromatic and flavor profiles.[1] While specific sensory data for 1-phenyl-1-heptanone is limited, related phenyl alkyl ketones offer insights into its potential characteristics. For instance, 1-phenyl-1-pentanone is described as having a "balsam and valerian" taste, and 1-phenyl-1-ethanone has an aroma similar to hawthorn.[2][3] Generally, phenyl alkyl ketones contribute to the overall aroma and flavor, making them valuable in various formulations.[1]

This compound's isomers, such as 2-heptanone (B89624) and 4-heptanone, are well-characterized in the flavor and fragrance industry. 2-Heptanone is known for its cheesy, fruity, and banana-like notes, often used to enhance dairy and fruit flavors.[4] 4-Heptanone possesses a fruity, cheesy, and sweet aroma with pineapple nuances.[3] The analysis of these ketones is essential for understanding the sensory attributes of numerous food products and fragrances.

Analytical Applications of this compound

This compound serves two primary roles in the analysis of flavor and fragrance compounds: as a target analyte for sensory profiling and quality control, and as an internal standard for the quantification of other volatile and semi-volatile compounds.

This compound as a Target Analyte

The presence and concentration of this compound and its isomers can significantly impact the sensory characteristics of a product. Therefore, its identification and quantification are important in:

  • Flavor and Fragrance Profiling: Determining the contribution of this compound to the overall flavor and aroma of essential oils, food products, and beverages.

  • Quality Control: Ensuring the consistency of flavor and fragrance profiles in raw materials and finished products.

  • Authenticity and Adulteration Detection: Identifying the presence of synthetic this compound in natural products.

This compound as an Internal Standard

Due to its chemical properties—being a relatively stable ketone that is not naturally present in many samples—this compound can be an effective internal standard in chromatographic analysis.[5] The use of an internal standard is a well-established practice in GC-MS methods to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and matrix effects.[5]

Quantitative Data Summary

The following tables summarize the physicochemical properties of this compound and provide a hypothetical example of its use in a quantitative analysis.

Table 1: Physicochemical Properties of 1-Phenyl-1-heptanone

PropertyValueReference
CAS Number 1671-75-6[6]
Molecular Formula C₁₃H₁₈O[6]
Molecular Weight 190.28 g/mol [6]
Boiling Point 155 °C at 15 mmHg[7]
Melting Point 17 °C[7]
Density 0.946 g/mL at 25 °C[7]
Refractive Index n20/D 1.5077[7]
Kovats Retention Index (Standard non-polar) 1538[6]

Table 2: Example Quantitative Analysis of a Flavor Compound using this compound as an Internal Standard

AnalyteRetention Time (min)Target Ion (m/z)Quantifier Ion (m/z)Concentration in Sample (µg/g)
Linalool10.5719315.2
Geraniol12.169808.7
This compound (IS) 15.8 105 120 10.0 (spiked)

Experimental Protocols

This section provides detailed protocols for the analysis of this compound, both as a target analyte and as an internal standard, using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of this compound in a Fragrance Oil

This protocol describes the determination of the concentration of this compound in a complex fragrance oil matrix.

4.1.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., 2-octanone, if not present in the sample) to the flask.

  • Dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

4.1.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the prepared sample in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

4.1.3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 105, 120, 77).

  • Quantify the concentration of this compound using the internal standard method, constructing a calibration curve with known concentrations of this compound.

Protocol 2: Use of this compound as an Internal Standard for Flavor Compound Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of other volatile flavor compounds in a food matrix.

4.2.1. Sample Preparation (Solid Phase Microextraction - SPME)

  • Homogenize the food sample.

  • Place a known amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.

  • Add a precise volume of a standard solution of this compound (internal standard) to achieve a final concentration of, for example, 10 µg/g.

  • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • Seal the vial and equilibrate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.

4.2.2. GC-MS Analysis

  • Instrumentation and Column: As described in Protocol 1.

  • Injection: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

  • Oven Temperature Program and MS Parameters: As described in Protocol 1, adjusted as necessary for the target analytes.

4.2.3. Data Analysis

  • Identify the target flavor compounds and the internal standard (this compound) based on their retention times and mass spectra.

  • Calculate the relative response factor (RRF) for each analyte relative to the internal standard using a calibration curve.

  • Quantify the concentration of each target analyte in the sample using the internal standard method.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the analysis of flavor and fragrance compounds.

GC_MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis Sample Flavor/Fragrance Sample InternalStandard Add Internal Standard (this compound) Sample->InternalStandard Extraction Extraction/Dilution InternalStandard->Extraction PreparedSample Prepared Sample Extraction->PreparedSample Injection Injection PreparedSample->Injection GC_Column GC Separation Injection->GC_Column MS_Detection MS Detection GC_Column->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Mass Spectra) Chromatogram->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Results Results Quantification->Results

Workflow for GC-MS analysis of flavor and fragrance compounds.

Sensory_Analysis_Pathway cluster_stimulus Chemical Stimulus cluster_perception Sensory Perception cluster_response Sensory Response This compound This compound (Volatile Compound) OlfactoryReceptors Olfactory Receptors (Nasal Cavity) This compound->OlfactoryReceptors Inhalation SignalTransduction Signal Transduction OlfactoryReceptors->SignalTransduction OlfactoryBulb Olfactory Bulb (Brain) SignalTransduction->OlfactoryBulb BrainProcessing Higher Brain Centers (Flavor/Aroma Perception) OlfactoryBulb->BrainProcessing SensoryPanel Sensory Panel Evaluation BrainProcessing->SensoryPanel Cognitive Interpretation Data Descriptive Analysis Data SensoryPanel->Data

Logical pathway of sensory perception for a flavor compound.

Conclusion

This compound is a valuable compound in the field of flavor and fragrance analysis. Its distinct (though not yet fully characterized) sensory properties make it a relevant target analyte for quality control and product development. Furthermore, its chemical characteristics render it a suitable internal standard for robust and reliable quantification of other volatile and semi-volatile compounds using GC-MS. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively analyze and utilize this compound in their work. Further research into the specific sensory thresholds and flavor interactions of 1-phenyl-1-heptanone will undoubtedly enhance its application in the creation of novel and appealing flavor and fragrance profiles.

References

Application Notes and Protocols: Oxidation of 1-Phenylheptan-1-ol to Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Heptanophenone, also known as 1-phenyl-1-heptanone, is a ketone that can serve as a valuable intermediate in various synthetic pathways.[1][2] This document provides a detailed experimental protocol for the oxidation of the secondary alcohol 1-phenylheptan-1-ol to the corresponding ketone, this compound.

Several robust and widely used methods are available for this transformation, each with its own advantages regarding reaction conditions, substrate scope, and functional group tolerance.[3] This document will focus on the Swern oxidation, a mild and efficient method that avoids the use of heavy metals.[4][5] Alternative protocols, such as the Dess-Martin periodinane (DMP) oxidation and the pyridinium (B92312) chlorochromate (PCC) oxidation, will also be briefly discussed.

Key Experimental Protocols

Primary Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (TEA), to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[4][6] This method is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which helps to minimize side reactions and preserve sensitive functional groups.[7]

Reaction Scheme:

Materials:

  • 1-phenylheptan-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnels, and other standard glassware

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a three-necked flask under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise at -78 °C (a dry ice/acetone bath).[7]

  • Stir the mixture for 5 minutes.

  • Slowly add a solution of 1-phenylheptan-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture over 5 minutes, maintaining the temperature at -78 °C.[7]

  • After stirring for 30 minutes at -78 °C, add triethylamine (7.0 equivalents) dropwise over 10 minutes.[7]

  • Allow the reaction mixture to slowly warm to room temperature.[8]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by flash column chromatography.

Data Presentation

ParameterSwern OxidationDess-Martin OxidationPCC Oxidation
Oxidizing Agent (COCl)₂/DMSODess-Martin PeriodinanePyridinium Chlorochromate
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -78 °C to room temp.Room TemperatureRoom Temperature
Reaction Time 1-2 hours1-3 hours2-4 hours
Work-up Aqueous extractionThiosulfate wash, extractionFiltration through silica (B1680970)/celite
Typical Yield HighHighGood to High

Alternative Oxidation Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and selective method for oxidizing primary and secondary alcohols.[9][10] It is particularly useful for sensitive substrates due to its neutral pH conditions.[11]

Brief Protocol: To a solution of 1-phenylheptan-1-ol in DCM, add Dess-Martin periodinane (1.1-1.5 equivalents) at room temperature.[11] The reaction is typically stirred for 1-3 hours. The work-up involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate, followed by extraction.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[12][13][14]

Brief Protocol: To a suspension of PCC (1.5 equivalents) in DCM, add a solution of 1-phenylheptan-1-ol in DCM.[13] The mixture is stirred at room temperature for 2-4 hours. The work-up typically involves filtering the mixture through a pad of silica gel or celite to remove chromium salts, followed by evaporation of the solvent.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Prepare solution of oxalyl chloride in DCM at -78°C B 2. Add DMSO solution dropwise A->B C 3. Add 1-phenylheptan-1-ol solution dropwise B->C D 4. Stir at -78°C for 30 min C->D E 5. Add triethylamine dropwise D->E F 6. Warm to room temperature E->F G 7. Quench with water and extract with DCM F->G H 8. Wash with brine, dry, and concentrate G->H I 9. Purify by flash chromatography H->I J This compound I->J

References

Application Notes and Protocols: Heptanophenone as a Photoinitiator in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanophenone is a Type II photoinitiator used in free-radical polymerization.[1] Similar to its structural analog benzophenone, it initiates polymerization upon exposure to ultraviolet (UV) light.[1] Type II photoinitiators require a co-initiator, typically a hydrogen donor such as an amine or an alcohol, to generate the reactive radical species necessary for polymerization.[1] Upon UV irradiation, this compound transitions to an excited triplet state and abstracts a hydrogen atom from the co-initiator. This process generates a radical on the co-initiator, which then initiates the polymerization of monomers, such as acrylates and methacrylates.[1][2] The ketyl radical formed from this compound is less reactive and typically does not initiate polymerization but may participate in termination steps.[2]

The selection of a suitable co-initiator is crucial for the efficiency of the photoinitiation process. Tertiary amines are often highly effective hydrogen donors.[2] The concentration of both the photoinitiator and the co-initiator can significantly impact the polymerization kinetics and the final properties of the polymer.[3]

This compound-based photoinitiating systems are valuable in various applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical applications.[4][5]

Data Presentation

Table 1: Typical Formulation for UV-Curable Acrylate (B77674) System
ComponentRoleTypical Concentration (% w/w)Example
Monomer/OligomerPolymerizable Base85 - 95Trimethylolpropane triacrylate (TMPTA)
This compound Photoinitiator 1 - 5 -
Co-initiatorHydrogen Donor2 - 8N-Methyldiethanolamine (MDEA)
AdditivesModifiers (e.g., stabilizers, pigments)0.1 - 2-
Table 2: Influence of Photoinitiator Concentration on Polymer Properties (Hypothetical Data Based on General Trends)
This compound Conc. (% w/w)Co-initiator (MDEA) Conc. (% w/w)Polymerization Rate (Rp) (s⁻¹)Final Monomer Conversion (%)Polymer Hardness (Shore D)
150.088575
350.159280
550.209582

Note: This data is illustrative and based on general principles of photopolymerization. Actual results will vary depending on the specific monomer, co-initiator, light source, and other experimental conditions.

Experimental Protocols

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

This protocol describes a general procedure for the UV-induced bulk polymerization of an acrylate monomer using a this compound/amine photoinitiator system.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound

  • Co-initiator (e.g., N-Methyldiethanolamine, MDEA)

  • UV curing system (e.g., medium-pressure mercury lamp, 365 nm)

  • Glass slides or molds

  • Nitrogen source for inerting

Procedure:

  • Formulation Preparation:

    • In a light-protected container, prepare the photopolymerizable formulation by mixing the acrylate monomer, this compound, and the co-initiator in the desired ratios (refer to Table 1 for typical concentrations).

    • Ensure thorough mixing until a homogeneous solution is obtained. Gentle warming may be used to aid dissolution, but care should be taken to avoid premature polymerization.

  • Sample Preparation:

    • Place a defined volume of the formulation onto a glass slide or into a mold of desired dimensions.

    • If necessary for the application, place a second glass slide on top to create a thin film of uniform thickness.

  • Inerting:

    • Oxygen can inhibit free-radical polymerization.[4] Therefore, it is crucial to perform the curing in an inert atmosphere.

    • Place the sample in a chamber and purge with nitrogen for 5-10 minutes to remove oxygen.

  • UV Curing:

    • Expose the sample to UV radiation from a suitable light source. The exposure time and intensity will depend on the formulation, sample thickness, and the desired degree of conversion.

    • Typical UV intensity ranges from 50 to 2000 mW/cm².

    • Monitor the polymerization progress. For thin films, curing can often be achieved within seconds to a few minutes.

  • Post-Curing and Characterization:

    • After UV exposure, the polymer may be tacky on the surface due to oxygen inhibition. A post-curing step at an elevated temperature or further UV exposure in an inert atmosphere can improve surface properties.

    • Characterize the resulting polymer for properties such as hardness, conversion (e.g., by FTIR), and thermal stability (e.g., by TGA).

Diagrams

photopolymerization_workflow cluster_prep Formulation Preparation cluster_process Polymerization Process cluster_analysis Analysis Monomer Monomer/Oligomer Mix Mixing Monomer->Mix PI This compound PI->Mix CoI Co-initiator CoI->Mix Sample Sample Preparation Mix->Sample Inert Inerting (N2 Purge) Sample->Inert UV UV Curing Inert->UV Polymer Cured Polymer UV->Polymer Characterization Polymer Characterization Polymer->Characterization

Caption: Experimental workflow for photopolymerization using this compound.

initiation_mechanism cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization PI This compound (P) PI_excited Excited this compound (P*) PI->PI_excited UV Light (hν) Radical_CoI Initiating Radical (R•) PI_excited->Radical_CoI Hydrogen Abstraction Ketyl_Radical Ketyl Radical (PH•) PI_excited->Ketyl_Radical CoI Co-initiator (R-H) CoI->PI_excited Growing_Chain Growing Polymer Chain (R-M•) Radical_CoI->Growing_Chain Initiation Monomer Monomer (M) Monomer->Radical_CoI Monomer->Growing_Chain Polymer Polymer (R-Mn) Growing_Chain->Polymer Propagation

Caption: Mechanism of Type II photoinitiation by this compound.

References

Application Notes and Protocols for the Analytical Detection of Heptanophenone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of heptanophenone in various complex matrices. The protocols focus on modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Sample preparation techniques tailored for different matrices are also discussed to ensure accurate and reliable results.

Introduction to this compound and its Analysis

This compound (C₁₃H₁₈O) is an aromatic ketone that can be found in various products and environmental samples. Its detection in complex matrices is crucial for quality control in industries such as cosmetics and food packaging, as well as for toxicological and environmental monitoring. The analytical challenge lies in the effective separation of this compound from interfering matrix components and its sensitive and accurate quantification.

Analytical Techniques and Methodologies

The choice of analytical technique for this compound determination depends on the matrix complexity, required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive, specific detection.

Application Note: Analysis of this compound in Food Packaging Materials by Headspace GC-MS

This method is suitable for the determination of this compound that may migrate from food contact materials into food simulants.

Experimental Protocol:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a representative sample of the food packaging material (e.g., 1 cm²) or food simulant (e.g., 10 mL of ethanol/water) into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., d5-benzophenone) to the vial.

    • Seal the vial with a PTFE-lined septum and cap.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for the equilibration of this compound in the headspace.

    • Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) - PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

Data Presentation: Quantitative Data for Benzophenone (B1666685) Derivatives in Cereal-Based Foods (as a proxy for this compound) [1]

AnalyteMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)
BenzophenonePastry0.08 - 1.30.02 - 4.273 - 1571 - 29
Benzophenone-1Pastry0.08 - 1.30.02 - 4.273 - 1571 - 29
2-HydroxybenzophenoneRice0.01 - 1.00.02 - 2.055 - 1061 - 28
4-MethylbenzophenoneRice0.01 - 1.00.02 - 2.055 - 1061 - 28

Note: This data is for benzophenone derivatives and should be considered as an estimation for method development for this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food Packaging or Simulant Vial Headspace Vial Sample->Vial Incubate Incubation (e.g., 80°C, 30 min) Vial->Incubate SPME HS-SPME (e.g., PDMS fiber) Incubate->SPME GC_Inlet GC Inlet (Desorption) SPME->GC_Inlet Transfer GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma SPE Solid-Phase Extraction (SPE) Plasma->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Column LC Column (Separation) Recon->LC_Column Injection MSMS_Detector MS/MS Detector (Detection) LC_Column->MSMS_Detector Data_Analysis Data Analysis MSMS_Detector->Data_Analysis HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Cream Cosmetic Cream Extraction Solvent Extraction Cream->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter HPLC_Column HPLC Column (Separation) Filter->HPLC_Column Injection UV_Detector UV Detector (Detection) HPLC_Column->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis Cellular_Effects cluster_cellular_processes Cellular Processes cluster_signaling_pathways Potential Downstream Signaling Pathways cluster_cellular_response Cellular Response Xenobiotic Xenobiotic (e.g., this compound) Receptor_Binding Receptor Binding Xenobiotic->Receptor_Binding Enzyme_Interaction Enzyme Interaction (Inhibition/Activation) Xenobiotic->Enzyme_Interaction Metabolism Metabolism (e.g., by Cytochrome P450) Xenobiotic->Metabolism Cell_Membrane Cell Membrane MAPK MAPK Pathway Receptor_Binding->MAPK PI3K_Akt PI3K/Akt Pathway Receptor_Binding->PI3K_Akt NF_kB NF-kB Pathway Enzyme_Interaction->NF_kB Gene_Expression Alteration of Gene Expression Metabolism->Gene_Expression Inflammation Inflammation MAPK->Inflammation Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis NF_kB->Apoptosis

References

Troubleshooting & Optimization

How to improve the yield of heptanophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of heptanophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride to synthesize this compound.

Low or No Product Yield

Q1: I am getting a very low yield or no this compound at all. What are the likely causes?

Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation. The most common issues are related to the reagents and reaction conditions.

  • Inactive Lewis Acid Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. If it has been improperly stored or exposed to the atmosphere, it will be deactivated and the reaction will not proceed.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product, this compound, can form a complex with it, rendering the catalyst inactive for further reaction.[1]

  • Poor Quality Reagents: The purity of benzene, heptanoyl chloride, and the solvent is crucial. Any contaminants can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

Suggested Solutions:

  • Catalyst: Use a fresh, unopened container of anhydrous aluminum chloride or a properly stored one from a desiccator. Ensure the catalyst is a fine, free-flowing powder.

  • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the Lewis acid to the limiting reagent (typically heptanoyl chloride).

  • Reagents: Use freshly distilled benzene and heptanoyl chloride. Ensure your solvent is anhydrous.

  • Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50°C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?

While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur.

  • Polyacylation: Although the acyl group deactivates the aromatic ring, making a second acylation less likely, it can still happen with highly activated substrates or harsh reaction conditions.[2]

  • Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction. For example, using chlorobenzene (B131634) as a solvent can lead to the formation of chloroacetophenone byproducts.

Suggested Solutions:

  • Stoichiometry: Use a 1:1 molar ratio of benzene to heptanoyl chloride to minimize the chance of diacylation.

  • Solvent Choice: Use an inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).[3]

  • Reaction Conditions: Maintain a moderate reaction temperature and monitor the reaction progress to stop it once the starting material is consumed.

Work-up and Purification Issues

Q3: I am having trouble during the work-up of my reaction. How can I resolve this?

The work-up of a Friedel-Crafts acylation can present challenges, particularly during the quenching and extraction steps.

  • Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of a stable emulsion, making the separation of the organic and aqueous layers difficult and leading to product loss.

  • Incomplete Extraction: The product may not be fully extracted into the organic layer if the extraction procedure is not thorough.

Suggested Solutions:

  • Quenching: To avoid emulsions, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it. Ensure you perform multiple extractions with the organic solvent to maximize product recovery.

Frequently Asked Questions (FAQs)

Q4: What is the optimal Lewis acid catalyst for this compound synthesis?

While aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylation, other catalysts can also be used. Iron(III) chloride (FeCl₃) is a milder alternative that can sometimes offer improved selectivity and is less sensitive to moisture.[4] For specific applications requiring even milder conditions, other Lewis acids like zinc chloride (ZnCl₂) or triflates can be considered.

Q5: Can I use heptanoic acid directly instead of heptanoyl chloride?

Using carboxylic acids directly for Friedel-Crafts acylation is possible but generally requires harsher conditions or specialized catalysts to generate the acylium ion electrophile. For laboratory-scale synthesis of this compound, heptanoyl chloride is the more reactive and reliable acylating agent.

Q6: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in Friedel-Crafts acylation. Inert solvents that do not react with the catalyst or reagents are preferred. Non-polar solvents like carbon disulfide and dichloromethane are often used.[3] Polar solvents like nitrobenzene (B124822) can also be used and may influence the regioselectivity in reactions with substituted benzenes, though this is not a factor with benzene itself.[3] It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.

Q7: What is the expected yield for the synthesis of this compound?

With an optimized protocol, the yield of this compound from the Friedel-Crafts acylation of benzene can be quite high, often exceeding 80-90%. However, the actual yield will depend on the specific reaction conditions, the purity of the reagents, and the efficiency of the work-up and purification.

Data Presentation

The following tables summarize how different experimental parameters can influence the yield of this compound. The data presented are representative values based on typical Friedel-Crafts acylation reactions.

Table 1: Effect of Lewis Acid Catalyst on this compound Yield

Lewis Acid CatalystMolar Ratio (Catalyst:Heptanoyl Chloride)Reaction Time (hours)Yield (%)
AlCl₃1.1 : 1292
FeCl₃1.1 : 1385
ZnCl₂1.2 : 1575
Sc(OTf)₃0.1 : 1688

Table 2: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Reaction Time (hours)SolventYield (%)
04Dichloromethane75
25 (Room Temp.)2Dichloromethane90
40 (Reflux)1.5Dichloromethane93
601.5Dichloromethane88 (some side products observed)

Table 3: Effect of Solvent on this compound Yield

SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
Dichloromethane401.593
Carbon Disulfide46 (Reflux)291
Nitrobenzene25387
1,2-Dichloroethane50289

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Benzene to Synthesize this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Heptanoyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and an addition funnel. Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Add benzene (1.0 equivalent) to the cooled suspension.

  • Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Suspend AlCl3 in anhydrous DCM B Cool mixture in an ice bath A->B C Add anhydrous benzene B->C D Add heptanoyl chloride dropwise C->D Start of addition E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with ice and HCl F->G Reaction complete H Separate organic layer G->H I Wash with water, NaHCO3, and brine H->I J Dry with MgSO4 I->J K Purify by vacuum distillation J->K

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low this compound Yield

G Troubleshooting Low this compound Yield cluster_reagents Reagent Check cluster_conditions Condition Check cluster_solutions Solutions start Low or No Yield of this compound catalyst_check Is the Lewis acid catalyst active and anhydrous? start->catalyst_check reagent_purity Are benzene and heptanoyl chloride pure and anhydrous? catalyst_check->reagent_purity Yes solution_catalyst Use fresh, anhydrous catalyst. catalyst_check->solution_catalyst No stoichiometry Is the catalyst:acylating agent ratio at least 1:1? reagent_purity->stoichiometry Yes solution_reagents Purify/distill reagents. reagent_purity->solution_reagents No temperature Is the reaction temperature optimized? stoichiometry->temperature Yes solution_stoichiometry Increase catalyst loading. stoichiometry->solution_stoichiometry No solvent Is the solvent anhydrous and inert? temperature->solvent Yes solution_temperature Gently heat and monitor by TLC. temperature->solution_temperature No solution_solvent Use anhydrous, inert solvent. solvent->solution_solvent No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Heptanophenone Purification by Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of heptanophenone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound by column chromatography?

A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds of moderate polarity.[1] Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable for gravity and flash chromatography, respectively.

Q2: Which mobile phase (solvent system) is best for this compound purification?

A2: A common and effective solvent system for this compound is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[2][3][4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a hexane:ethyl acetate mixture. The goal is to achieve an Rf value for this compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[5][6]

Q3: How do I determine the correct solvent ratio using TLC?

A3: To determine the ideal solvent ratio, spot your crude this compound mixture on a TLC plate and develop it in a chamber containing a specific ratio of your chosen solvents (e.g., 9:1 hexane:ethyl acetate). Observe the separation of the spots. If the this compound spot (and other components) remains at the baseline, the solvent system is not polar enough. If all spots run to the top of the plate, the system is too polar.[7] Adjust the solvent ratio until you achieve good separation between the this compound spot and impurities, with the this compound spot having an Rf value between 0.2 and 0.4.[5][6]

Q4: Should I use dry loading or wet loading for my this compound sample?

A4: The choice between dry and wet loading depends on the solubility of your crude sample.

  • Wet Loading: If your crude this compound sample dissolves completely in a minimal amount of the mobile phase, wet loading is a suitable option.[8]

  • Dry Loading: If your sample has poor solubility in the mobile phase or if you need to use a stronger solvent for dissolution, dry loading is recommended to prevent poor separation.[8][9] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of the column.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[2]
This compound may have decomposed on the silica gel.Perform a 2D TLC to check for compound stability on silica.[8][10] If it is unstable, consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the mobile phase) or an alternative stationary phase like alumina.[9][10]
Poor separation of this compound from impurities. The solvent system is not optimized.Re-evaluate your solvent system using TLC to find a mixture that provides better separation.[2]
The column was overloaded with the sample.Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
The flow rate is too fast or too slow.An optimal flow rate is crucial for good separation. A flow rate that is too fast will not allow for proper equilibration, while a rate that is too slow can lead to band broadening due to diffusion.[8] Adjust the flow rate accordingly.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.[1][11]
This compound elutes with the solvent front. The mobile phase is too polar.Use a less polar solvent system. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking of the this compound band. The sample was not loaded evenly.Ensure the sample is loaded as a narrow, concentrated band at the top of the column.[8]
The compound might be degrading on the column.As mentioned earlier, check for stability on silica using 2D TLC and consider deactivating the silica or using a different stationary phase.[8][10]
High back pressure during the run. The column frit is blocked by particulate matter.Filter your sample before loading it onto the column. If the problem persists, you may need to reverse-flush the column.[12][13]
The silica gel particles are too fine.Ensure you are using the appropriate mesh size for your application (gravity vs. flash chromatography).

Experimental Protocols

General Protocol for this compound Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Method:

  • TLC Analysis:

    • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • Spot the crude this compound mixture on a TLC plate and develop it in a chamber saturated with the test eluent.

    • Visualize the plate under a UV lamp.

    • Select the solvent system that gives an Rf value of approximately 0.2-0.3 for this compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

    • Run the mobile phase through the column until the silica bed is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (for flash chromatography) to start the elution.

    • Collect fractions in separate test tubes.[14]

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Heptanophenone_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Select Solvent Load Load Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Monitor->Elute Continue Combine Combine Pure Fractions Monitor->Combine Fractions Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Decision_Tree Start Poor Separation? Check_TLC Re-optimize Solvent System with TLC Start->Check_TLC Yes Check_Loading Was the column overloaded? Check_TLC->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Check for Column Channeling Check_Loading->Check_Packing No Success Improved Separation Reduce_Load->Success Repack Repack Column Check_Packing->Repack Yes Check_Flow Is the flow rate optimal? Check_Packing->Check_Flow No Repack->Success Adjust_Flow Adjust Flow Rate Check_Flow->Adjust_Flow No Check_Flow->Success Yes Adjust_Flow->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Troubleshooting peak tailing for heptanophenone in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on peak tailing observed for heptanophenone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal GC analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] this compound, a moderately polar ketone, is susceptible to interactions with active sites within the GC system, which can cause this issue.[2][3] This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative precision.[1]

Q2: What are the most common causes of peak tailing for a moderately polar compound like this compound?

A2: The primary causes of peak tailing for polar analytes like this compound can be categorized into two main groups:

  • Chemical (Adsorption) Effects: These are caused by interactions between this compound and active sites in the GC system. Common sources of these active sites include contaminated or non-deactivated surfaces in the inlet liner, glass wool, or the column itself.[2][3]

  • Physical (Mechanical) Effects: These are related to disruptions in the carrier gas flow path. Issues such as a poorly cut column, incorrect column installation in the inlet or detector, or system leaks can create dead volumes and turbulence, leading to peak tailing.[2]

Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?

A3: A simple way to start diagnosing the problem is to observe the pattern of peak tailing in your chromatogram:

  • If all peaks (including the solvent peak) are tailing: The issue is most likely physical. You should investigate for a poor column cut or improper column installation.[2]

  • If only the polar compound peaks (like this compound) are tailing: The problem is likely chemical. This points towards active sites in your system, which may require inlet maintenance or column trimming.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing for this compound.

Guide 1: Resolving Issues with the GC Inlet

Q: My this compound peak is tailing. Could the problem be in the GC inlet?

A: Yes, the inlet is the most common source of problems leading to peak tailing, especially for polar compounds.[3] Contamination from sample residue or septum particles can create active sites that interact with this compound. A worn-out or incorrect type of liner can also contribute to the problem.

Troubleshooting Steps:

  • Perform Inlet Maintenance: The first and most effective step is to perform routine inlet maintenance. This involves replacing the inlet liner, septum, and O-ring. It is crucial to use a high-quality, deactivated liner to minimize interactions with polar analytes.[2]

  • Select the Appropriate Liner: For splitless injections, a single taper liner with glass wool is often a good choice to aid in sample vaporization and trap non-volatile residues. Ensure the liner is properly deactivated.

  • Check for Leaks: After reassembling the inlet, always perform a leak check to ensure all connections are secure. Leaks can cause a host of chromatographic problems, including peak tailing.

Guide 2: Diagnosing and Correcting Column-Related Problems

Q: I've cleaned my inlet, but the peak tailing for this compound persists. What should I check next?

A: If inlet maintenance does not resolve the issue, the problem may lie with the column itself. Column contamination, degradation of the stationary phase, or improper installation can all lead to peak tailing.

Troubleshooting Steps:

  • Trim the Column: The front end of the column can accumulate non-volatile residues and become active over time. Trimming 15-30 cm from the inlet side of the column can remove this contaminated section and restore peak shape.[3]

  • Ensure Proper Column Installation: A poor column cut or incorrect installation depth can create turbulence and dead volume. Verify that the column has a clean, square cut and is installed at the manufacturer-recommended height in both the inlet and detector.

  • Condition the Column: If the column has been exposed to air or has been in storage, it may need to be reconditioned to remove contaminants and ensure the stationary phase is stable.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the peak shape of this compound. These are example values to demonstrate the impact of troubleshooting steps.

Table 1: Effect of Inlet Maintenance on this compound Peak Shape

ConditionTailing Factor (Asymmetry)Peak Resolution (Rs)Analyst Notes
Before Maintenance (Contaminated Liner)2.11.3Significant tailing, co-elution with nearby peak.
After Maintenance (New Deactivated Liner)1.21.8Symmetrical peak, baseline resolution achieved.

Table 2: Impact of Column Trimming on this compound Peak Shape

ConditionTailing Factor (Asymmetry)Peak HeightAnalyst Notes
Before Trimming (Contaminated Column)1.9150,000Tailing observed, reduced signal intensity.
After Trimming (15 cm removed)1.3250,000Improved peak shape and signal response.

Mandatory Visualization

The following diagrams illustrate the logical workflows for troubleshooting peak tailing in GC analysis.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q1 Do all peaks tail? start->q1 physical_issue Physical Issue Likely: Flow Path Disruption q1->physical_issue Yes chemical_issue Chemical Issue Likely: Active Site Interaction q1->chemical_issue No (Only Polar Peaks) check_install Check Column Installation: - Proper cut (90° angle) - Correct depth in inlet/detector physical_issue->check_install inlet_maint Perform Inlet Maintenance: - Replace Liner - Replace Septum - Replace O-ring chemical_issue->inlet_maint check_leaks Check for Leaks (Inlet, Fittings) check_install->check_leaks q2 Problem Resolved? check_leaks->q2 q3 Problem Resolved? inlet_maint->q3 trim_column Trim Column Inlet (15-30 cm) condition_column Condition or Replace Column trim_column->condition_column q2->chemical_issue No end Analysis Complete q2->end Yes q3->trim_column No q3->end Yes condition_column->end Experimental Workflow for Inlet Maintenance start Cool Inlet and Oven (<50°C) step1 Turn Off Carrier Gas start->step1 step2 Remove Septum Nut step1->step2 step3 Replace Septum step2->step3 step4 Remove Old Liner & O-Ring step3->step4 step5 Install New Deactivated Liner & O-Ring step4->step5 step6 Reassemble Inlet step5->step6 step7 Restore Carrier Gas Flow step6->step7 step8 Perform Leak Check step7->step8 end Ready for Analysis step8->end

References

Optimization of reaction conditions for heptanophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of heptanophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, oxidation of 1-phenyl-1-heptanol, and direct carbonylation methods.[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Q2: My Friedel-Crafts acylation reaction is giving a very low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation are common and can be attributed to several factors. These include inactive or insufficient Lewis acid catalyst (e.g., AlCl₃), the presence of moisture which can deactivate the catalyst, or reaction temperatures that are too low. Additionally, the purity of the reactants, particularly the acylating agent, is crucial.

Q3: I am observing the formation of multiple products in my reaction mixture. What are these side products?

A3: In Friedel-Crafts acylation, side products can arise from polysubstitution (the addition of more than one acyl group to the benzene ring) if the reaction conditions are too harsh. In oxidation reactions, over-oxidation to carboxylic acids or incomplete oxidation leaving unreacted starting material can occur. The specific side products will depend on the chosen synthetic route and reaction conditions.

Q4: What are the recommended purification techniques for crude this compound?

A4: this compound is typically purified by vacuum distillation.[2][3] Column chromatography on silica (B1680970) gel can also be an effective method for removing polar impurities and side products.[4] The choice between distillation and chromatography will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solution
Inactive Catalyst (Friedel-Crafts) Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Consider using a more active catalyst if permitted by the protocol.
Presence of Moisture All glassware should be thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many reactions, increasing the temperature can increase the reaction rate and yield.[5] However, for some reactions, lower temperatures may be required to minimize side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[4]
Poor Quality Starting Materials Use high-purity starting materials. If necessary, purify the reactants before use.[6]
Formation of Impurities and Side Products
Issue Potential Cause Recommended Solution
Polysubstitution (Friedel-Crafts) Use a stoichiometric amount of the acylating agent relative to the benzene.[4] Consider inverse addition (adding the benzene to the acyl chloride-catalyst mixture).
Formation of Isomeric Products The regioselectivity of Friedel-Crafts acylation can be influenced by the substrate and catalyst. While not an issue with unsubstituted benzene, for substituted benzenes, the choice of catalyst and reaction conditions can be critical.
Over-oxidation (Oxidation Reactions) Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction Increase the reaction time or temperature.[5] Ensure proper mixing to facilitate contact between reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a representative method for the synthesis of this compound by the acylation of benzene with heptanoyl chloride using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add heptanoyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • To this mixture, add anhydrous benzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizing the Experimental Workflow

experimental_workflow start Start prep Prepare Anhydrous AlCl3 Suspension in DCM start->prep cool Cool to 0 °C prep->cool add_acyl Add Heptanoyl Chloride cool->add_acyl add_benzene Add Benzene Dropwise add_acyl->add_benzene react Stir at Room Temperature add_benzene->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench with Ice and HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end This compound purify->end

Caption: Workflow for this compound Synthesis via Friedel-Crafts Acylation.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity impure_start Purify Starting Materials check_purity->impure_start No check_conditions Review Reaction Conditions check_purity->check_conditions Yes temp Temperature Optimal? check_conditions->temp adjust_temp Adjust Temperature temp->adjust_temp No time Sufficient Reaction Time? temp->time Yes increase_time Increase Reaction Time and Monitor time->increase_time No catalyst Catalyst Active and Anhydrous? time->catalyst Yes new_catalyst Use Fresh, Anhydrous Catalyst and Solvent catalyst->new_catalyst No side_reactions Side Reactions Observed? catalyst->side_reactions Yes adjust_stoich Adjust Stoichiometry or Addition Order side_reactions->adjust_stoich Yes purification Purification Effective? side_reactions->purification No alt_purify Optimize Purification (e.g., Column Chromatography) purification->alt_purify No success Successful Synthesis purification->success Yes

Caption: Decision Tree for Troubleshooting this compound Synthesis.

References

Stability of heptanophenone in various solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of heptanophenone in various solvents and under different pH conditions. The following question-and-answer format addresses common challenges and outlines protocols for establishing a comprehensive stability profile for this aromatic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in experimental settings?

A1: The stability of this compound, an aromatic ketone, is primarily influenced by pH, the presence of oxidizing agents, and exposure to light (photostability). Ketones are generally resistant to oxidation under mild conditions but can be degraded by strong oxidizing agents.[1][2] The polarity of the solvent can also play a role in the rate and nature of degradation reactions.

Q2: I am observing a loss of this compound in my formulation. What are the likely degradation pathways?

A2: The most probable degradation pathways for this compound include:

  • Oxidative Degradation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.[2][3] This is a destructive process that breaks down the molecule.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions.[4][5] This can result in the formation of various degradation products.

  • Hydrolysis: While ketones are generally stable to hydrolysis, under extreme pH conditions and elevated temperatures, cleavage of the molecule might occur, although this is less common than for esters or amides.[6][7]

Q3: How can I determine the stability of this compound in my specific solvent system and pH?

A3: To determine the stability of this compound in your specific experimental conditions, you should conduct a forced degradation study .[8] This involves subjecting a solution of this compound to various stress conditions that are more severe than typical storage conditions to accelerate degradation.[9] This will help you identify potential degradation products and develop a stability-indicating analytical method.

Q4: What are the recommended stress conditions for a forced degradation study of this compound?

A4: Recommended stress conditions for a forced degradation study on this compound are outlined in the table below. These conditions are based on ICH guidelines for stability testing.[9]

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CGenerally stable, but forced conditions may induce degradation.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CGenerally stable, but forced conditions may induce degradation.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureOxidative cleavage of the ketone.[1]
Thermal Degradation 60°C to 80°C (in solid state and in solution)Thermal decomposition.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic degradation.[4][5]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method.[10][11] A suitable HPLC method should be able to separate the parent this compound peak from all potential degradation product peaks. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.[12]

Troubleshooting Guide

Problem: I see extra peaks in my chromatogram after storing my this compound solution.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Perform a forced degradation study to identify if the extra peaks correspond to known degradation products. Compare the chromatograms of your stored sample with those from the stressed samples.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Solution: Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware to rule out contamination.

  • Possible Cause 3: Interaction with other components in the formulation.

    • Solution: Analyze each component of the formulation individually to identify any potential interactions.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause 1: Adsorption to the container surface.

  • Possible Cause 2: Evaporation of the solvent.

    • Solution: Ensure that the container is tightly sealed and stored at the appropriate temperature. Use a less volatile solvent if possible.

  • Possible Cause 3: Instability in the chosen solvent.

    • Solution: Evaluate the stability of this compound in different solvents to find a more suitable one for long-term storage. Refer to the solvent miscibility and polarity charts for guidance.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)[13][14]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample and 1 mL of the stock solution at 80°C for 48 hours.

    • Photostability: Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method. The method should be capable of separating the parent drug from any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal (80°C) prep_stock->thermal Expose to stress photo Photostability (ICH Q1B) prep_stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples ms LC-MS for Identification hplc->ms Identify degradants method Stability-Indicating Method hplc->method stability Stability Profile ms->stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound oxidation Oxidation (Strong Oxidizing Agents) This compound->oxidation photodegradation Photodegradation (UV/Vis Light) This compound->photodegradation carboxylic_acids Carboxylic Acids (e.g., Benzoic Acid, Heptanoic Acid) oxidation->carboxylic_acids photoproducts Various Photolytic Products photodegradation->photoproducts

Caption: Potential degradation pathways for this compound.

References

Common issues in heptanophenone quantification and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heptanophenone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for quantifying this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both are typically coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity, especially in complex matrices. GC with Flame Ionization Detection (GC-FID) and HPLC with Ultraviolet (UV) detection are also used, particularly for purity assessments and in simpler sample matrices.

Q2: I am observing poor peak shape (tailing) for this compound in my reversed-phase HPLC analysis. What are the likely causes and solutions?

A2: Peak tailing for aromatic ketones like this compound in reversed-phase HPLC is a common issue. The primary causes include:

  • Secondary Interactions: Interaction of the ketone's carbonyl group with active silanol (B1196071) groups on the silica-based column packing.

  • Column Overload: Injecting too much sample, leading to a non-ideal interaction with the stationary phase.

  • Column Contamination or Voids: Buildup of contaminants on the column inlet frit or a void in the packed bed.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions with the stationary phase.

Solutions to Peak Tailing:

  • Mobile Phase Modification: Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. Alternatively, using a mobile phase with a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][2]

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

  • Reduce Sample Concentration: Dilute your sample to check for mass overload. If peak shape improves, you have identified the issue.

  • Check for Column Contamination: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.

Q3: My this compound peak is broad and shows poor resolution in my GC analysis. What should I investigate?

A3: Broad peaks and poor resolution in GC can stem from several factors:

  • Sub-optimal Injection Technique: The injection port temperature may be too low for complete and rapid vaporization of this compound, or too high, causing thermal degradation.

  • Incorrect Carrier Gas Flow Rate: A flow rate that is too low or too high will reduce column efficiency.

  • Column Issues: The column may be contaminated, degraded, or not suitable for the analysis.

  • Large Injection Volume: Injecting too large a volume of sample can lead to band broadening.

Troubleshooting Steps:

  • Optimize Injector Temperature: A good starting point is 250 °C. You can then experiment with slightly higher or lower temperatures to find the optimal balance between efficient vaporization and preventing thermal degradation.[3][4]

  • Verify and Adjust Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions.

  • Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the column inlet or replacing the column.

  • Reduce Injection Volume: Try injecting a smaller volume of your sample.

Q4: I am analyzing this compound in a biological matrix (e.g., plasma) and suspect matrix effects are affecting my results. How can I confirm and mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern in biological matrices.[5]

Confirmation of Matrix Effects:

  • Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with a known concentration of this compound. Compare the response to a pure standard solution at the same concentration. A significant difference in signal intensity indicates a matrix effect.

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d5). This internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.

Mitigation Strategies:

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components that may be causing the interference.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

Troubleshooting Guides

GC Analysis Troubleshooting
Issue Potential Causes Recommended Solutions
No Peak or Very Small Peak - Syringe issue (clogged, not drawing sample) - Incorrect injection port settings - Leak in the system (septum, fittings) - Column breakage- Check the syringe for proper operation. - Verify injection port temperature and split ratio. - Perform a leak check. - Inspect the column for breaks.
Ghost Peaks (Peaks in Blank Runs) - Carryover from a previous injection - Contaminated syringe or inlet liner - Bleed from the septum or column- Run a solvent blank after a high-concentration sample to check for carryover. - Clean the syringe and replace the inlet liner. - Use a high-quality, low-bleed septum and column.
Retention Time Shifts - Fluctuation in oven temperature - Inconsistent carrier gas flow rate - Leak in the system- Ensure the oven temperature is stable and programmed correctly. - Check the carrier gas supply and flow controller. - Perform a leak check.
Peak Fronting - Column overload - Incompatible solvent- Dilute the sample. - Ensure the sample is dissolved in a solvent compatible with the stationary phase.
HPLC Analysis Troubleshooting
Issue Potential Causes Recommended Solutions
High Backpressure - Blockage in the system (frit, guard column, column) - Precipitated buffer in the mobile phase - Incorrect mobile phase viscosity- Systematically disconnect components to isolate the blockage. - Ensure buffer salts are fully dissolved and filter the mobile phase. - Check the viscosity of your mobile phase.
Variable Retention Times - Inconsistent mobile phase composition - Fluctuating column temperature - Pump malfunction (imprecise flow rate)- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control.[6][7] - Check the pump for leaks and ensure it is properly primed.[6]
Split Peaks - Clogged inlet frit or guard column - Sample solvent incompatible with mobile phase - Co-elution with an interfering compound- Replace the guard column or filter. - Dissolve the sample in the mobile phase if possible. - Adjust the mobile phase composition or gradient to improve resolution.
Baseline Noise or Drift - Air bubbles in the system - Contaminated mobile phase or detector cell - Detector lamp aging- Degas the mobile phase and purge the system.[7] - Use high-purity solvents and flush the detector cell.[7] - Replace the detector lamp if nearing the end of its life.[7]

Experimental Protocols

The following are example protocols and should be optimized for your specific instrumentation and application.

Example GC-MS Protocol for this compound Quantification

This protocol is suitable for the analysis of this compound in a relatively clean matrix, such as a pharmaceutical formulation.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetone) to achieve a final concentration within the calibration range.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless inlet
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program - Initial temperature: 100°C, hold for 2 minutes - Ramp: 15°C/min to 280°C - Hold: 5 minutes at 280°C
MS Conditions
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 105 (quantifier), m/z 77, 120 (qualifiers)

3. Quantitative Data:

Parameter Typical Value
Retention Time ~ 8.5 - 9.5 minutes (highly dependent on the specific system)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Example HPLC-MS/MS Protocol for this compound in a Biological Matrix

This protocol is designed for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. HPLC-MS/MS Parameters:

Parameter Setting
HPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex QTRAP 5500 or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient - 0-1 min: 50% B - 1-3 min: 50% to 95% B - 3-4 min: 95% B - 4-4.1 min: 95% to 50% B - 4.1-5 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Conditions
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Precursor Ion (Q1): 191.2 -> Product Ion (Q3): 105.1 This compound-d5 (IS): Precursor Ion (Q1): 196.2 -> Product Ion (Q3): 110.1

3. Quantitative Data:

Parameter Typical Value
Retention Time ~ 2.5 - 3.5 minutes
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery 85 - 115%
Matrix Effect < 15%

Visualizations

GC_Troubleshooting_Workflow GC Troubleshooting Workflow for this compound Quantification start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape retention_time Check Retention Time Stability peak_shape->retention_time No tailing Peak Tailing? peak_shape->tailing Yes rt_shift Retention Time Shifting? retention_time->rt_shift Yes sensitivity Evaluate Peak Response/Sensitivity low_response Low or No Response? sensitivity->low_response Yes fronting Peak Fronting? tailing->fronting No check_temp Optimize Inlet Temperature (Avoid degradation) tailing->check_temp broad Broad Peaks? fronting->broad No dilute_sample Dilute Sample (Check for overload) fronting->dilute_sample broad->retention_time No check_flow Verify Carrier Gas Flow Rate broad->check_flow check_liner Check/Replace Inlet Liner (Deactivated liner is key) check_temp->check_liner end End: Issue Resolved check_liner->end dilute_sample->end column_maintenance Perform Column Maintenance (Conditioning/Trimming) check_flow->column_maintenance column_maintenance->end rt_shift->sensitivity No check_oven Verify Oven Temperature Program rt_shift->check_oven leak_check Perform System Leak Check check_oven->leak_check leak_check->end check_injection Verify Injection Volume & Syringe low_response->check_injection low_response->end No check_ms Check MS Parameters (Source clean, correct ions) check_injection->check_ms check_ms->end

Caption: GC Troubleshooting Workflow for this compound Quantification.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Aromatic Ketones start Start: Peak Tailing Observed secondary_interactions Hypothesis: Secondary Silanol Interactions start->secondary_interactions column_overload Hypothesis: Column Overload start->column_overload column_health Hypothesis: Poor Column Health start->column_health lower_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) secondary_interactions->lower_ph end_capped_column Action: Use End-Capped Column secondary_interactions->end_capped_column dilute Action: Dilute Sample (1:10) column_overload->dilute remove_guard Action: Remove Guard Column column_health->remove_guard resolved Issue Resolved lower_ph->resolved end_capped_column->resolved check_shape Peak Shape Improved? dilute->check_shape check_shape->resolved Yes not_resolved Issue Persists check_shape->not_resolved No flush_column Action: Flush Column with Strong Solvent remove_guard->flush_column replace_column Action: Replace Column flush_column->replace_column replace_column->resolved

Caption: Troubleshooting Peak Tailing in HPLC for Aromatic Ketones.

Matrix_Effect_Workflow Workflow for Assessing and Mitigating Matrix Effects in LC-MS/MS start Start: Develop LC-MS/MS Method assess Assess Matrix Effect start->assess post_spike Method 1: Post-Extraction Spike Compare spiked blank extract to neat standard assess->post_spike isotope_is Method 2: Stable Isotope Labeled IS (Preferred Method) assess->isotope_is effect_present Matrix Effect > 15%? post_spike->effect_present isotope_is->effect_present mitigate Mitigation Strategies effect_present->mitigate Yes validate Proceed to Method Validation effect_present->validate No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigate->improve_cleanup optimize_chrom Optimize Chromatography (Separate from interferences) mitigate->optimize_chrom dilute Dilute Sample Extract mitigate->dilute improve_cleanup->assess optimize_chrom->assess dilute->assess

Caption: Workflow for Assessing and Mitigating Matrix Effects in LC-MS/MS.

References

Minimizing byproduct formation in the synthesis of heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of heptanophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction directly attaches the heptanoyl group to the benzene ring.

Q2: What are the primary advantages of Friedel-Crafts acylation for preparing this compound?

A2: Friedel-Crafts acylation offers two significant advantages. Firstly, the acylium ion intermediate is stable and does not undergo rearrangement, which prevents the formation of isomeric ketone byproducts. Secondly, the this compound product is less reactive than benzene, which prevents polyacylation (the addition of multiple heptanoyl groups to the same benzene ring).[1][2]

Q3: Can I use heptanoic acid instead of heptanoyl chloride as the acylating agent?

A3: While it is possible to use heptanoic acid, it generally requires stronger catalysts or harsher reaction conditions to form the necessary acylium ion electrophile. For laboratory-scale synthesis, heptanoyl chloride is typically more reactive and leads to a more predictable reaction outcome.[3]

Q4: Is it possible for the heptanoyl group to rearrange during the reaction?

A4: No, the acylium ion formed during Friedel-Crafts acylation is stabilized by resonance and does not undergo carbocation rearrangements. This is a key advantage over Friedel-Crafts alkylation, where such rearrangements are a common source of byproducts.

Q5: What are the most critical factors for minimizing byproduct formation?

A5: The most critical factors include the purity of reagents (heptanoyl chloride and benzene), the choice and handling of the Lewis acid catalyst, maintaining anhydrous (dry) reaction conditions, and controlling the reaction temperature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid in a dry environment (e.g., under an inert atmosphere).
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, so a stoichiometric amount is required.[2]Use at least a 1:1 molar ratio of the Lewis acid to heptanoyl chloride.
Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at excessively high temperatures.For AlCl₃-catalyzed reactions, a common approach is to add the reactants at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.
Formation of a Dark, Tarry Mixture Reaction with Impurities: Impurities in the starting materials or solvent can lead to polymerization or other side reactions.Use high-purity benzene and freshly distilled heptanoyl chloride. Ensure the solvent is of appropriate quality and anhydrous.
Excessively High Reaction Temperature: High temperatures can promote side reactions and decomposition.Maintain the recommended reaction temperature and monitor for any uncontrolled exotherms.
Difficult Purification Formation of Emulsions During Workup: The presence of the aluminum chloride complex can lead to stable emulsions when quenching the reaction with water.Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the complex and help to separate the aqueous and organic layers.
Presence of Close-Boiling Impurities: Byproducts with boiling points close to that of this compound can make purification by distillation challenging.If distillation is ineffective, consider using column chromatography on silica (B1680970) gel to separate the product from impurities.
Unexpected Byproducts Detected by GC-MS Di-acylation: Although less common in acylation, high concentrations of reactants or high temperatures can lead to the formation of diheptanoylbenzene.[3]Use a slight excess of benzene relative to heptanoyl chloride. Maintain a controlled reaction temperature.
Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction.Use a non-reactive, anhydrous solvent such as dichloromethane (B109758) or use an excess of benzene as the solvent.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the flask in an ice bath to 0-5 °C. From the dropping funnel, add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension. After the addition of heptanoyl chloride is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on this compound Synthesis

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
AlCl₃110Dichloromethane0 to RT3~90>98
FeCl₃110DichloromethaneRT5~85>97
ZnCl₂120Nitrobenzene806~70>95
BF₃·OEt₂150BenzeneReflux8~65>95

Note: The data in this table is representative and may vary based on specific experimental conditions.

Visualizations

Reaction Mechanism and Byproduct Formation

G cluster_main_reaction Main Reaction Pathway cluster_byproducts Potential Byproduct Formation Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate + Acylium Ion HeptanoylChloride Heptanoyl Chloride AcyliumIon Heptanoyl Acylium Ion HeptanoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) InactiveCatalyst Inactive Catalyst LewisAcid->InactiveCatalyst + Moisture This compound This compound (Product) Intermediate->this compound - H⁺, - Lewis Acid DiacylationProduct Diheptanoylbenzene This compound->DiacylationProduct + Acylium Ion (High Temp./Conc.) Moisture Moisture (H₂O)

Caption: Main reaction pathway for this compound synthesis and potential side reactions.

Experimental Workflow

G Start Start ReactionSetup Reaction Setup (Anhydrous Conditions) Start->ReactionSetup ReagentAddition Reagent Addition (Controlled Temperature) ReactionSetup->ReagentAddition Reaction Reaction (Stirring at RT) ReagentAddition->Reaction Workup Work-up (Quenching with Acid/Ice) Reaction->Workup Extraction Extraction Workup->Extraction Washing Washing Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Purification (Distillation or Chromatography) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Overcoming Solubility Issues of Heptanophenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of heptanophenone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an aromatic ketone with the chemical formula C₁₃H₁₈O.[1] It is a slightly yellow, oily liquid that is poorly soluble in water due to its significant hydrophobic character, consisting of a phenyl group and a seven-carbon alkyl chain.[2] This low aqueous solubility can pose significant challenges in various experimental and formulation contexts, leading to issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in drug development.[3]

Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes?

Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The most common reason is that the concentration of this compound exceeds its intrinsic aqueous solubility.

  • Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.[3]

  • Temperature Effects: The solubility of many organic compounds, including this compound, can be temperature-dependent. A decrease in temperature can lower its solubility.[2]

  • pH of the Buffer: While this compound itself is not ionizable, the pH of the buffer can influence the stability of the formulation and interactions with other components.

  • Buffer Composition: High concentrations of salts in the buffer can sometimes decrease the solubility of hydrophobic compounds through the "salting-out" effect.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several methods can be employed to increase the aqueous solubility of this compound:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[2]

  • Surfactants: Adding a surfactant above its critical micelle concentration (CMC) can lead to the encapsulation of this compound within micelles, increasing its apparent solubility.[3]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
This compound oil droplets are visible or the solution is cloudy upon addition to an aqueous buffer. The concentration of this compound is above its aqueous solubility limit.1. Reduce the final concentration of this compound. 2. Employ a solubility enhancement technique such as co-solvents, surfactants, or cyclodextrins (see protocols below).
Precipitation occurs immediately after diluting a concentrated organic stock solution into the aqueous buffer. "Solvent shock" due to rapid change in solvent polarity.1. Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. 2. Perform a stepwise dilution, gradually increasing the proportion of the aqueous buffer.[3]
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable.1. Ensure the final concentration is below the equilibrium solubility for the chosen solvent system. 2. Consider using a stabilizing agent if the formulation permits.
Inconsistent results in bioassays or analytical measurements. Variable amounts of dissolved this compound due to inconsistent preparation or precipitation.1. Standardize the solution preparation method, including mixing speed and temperature. 2. Prepare fresh solutions before each experiment. 3. Visually inspect for any signs of precipitation before use.

Data Presentation: Solubility of this compound

The following tables summarize the approximate aqueous solubility of this compound using different enhancement techniques at 25°C.

Table 1: Solubility of this compound in Co-solvent Systems

Co-solventCo-solvent : Water Ratio (v/v)Approximate Solubility (mg/mL)
Ethanol (B145695)10 : 90~ 0.5
25 : 75~ 2.0
50 : 50~ 15.0
DMSO5 : 95~ 1.0
10 : 90~ 5.0
25 : 75~ 25.0

Disclaimer: These are estimated values based on the properties of similar aromatic ketones and are for illustrative purposes.

Table 2: Solubilization of this compound by Surfactants

SurfactantConcentration (w/v)Approximate Solubility (mg/mL)
Sodium Dodecyl Sulfate (SDS)0.5%~ 1.5
1.0%~ 3.5
Polysorbate 80 (Tween 80)0.5%~ 2.0
1.0%~ 4.5

Disclaimer: These are estimated values for illustrative purposes.

Table 3: Solubility of this compound with β-Cyclodextrin

β-Cyclodextrin Concentration (mM)Approximate Solubility (mg/mL)
5~ 0.8
10~ 1.5
15~ 2.2

Disclaimer: These are estimated values for illustrative purposes, derived from typical phase solubility diagrams of similar guest molecules.[6]

Experimental Protocols

Protocol 1: Solubilization of this compound using Co-solvents

Objective: To prepare a clear aqueous solution of this compound using a co-solvent.

Materials:

  • This compound

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the desired co-solvent/water mixture. For example, to make a 50:50 (v/v) ethanol:water solution, mix 50 mL of ethanol with 50 mL of deionized water.

  • Weigh the desired amount of this compound.

  • In a volumetric flask, dissolve the this compound in a small amount of the pure co-solvent (e.g., ethanol).

  • Once dissolved, slowly add the co-solvent/water mixture to the final volume while stirring continuously.

  • Continue stirring for at least 15 minutes to ensure complete dissolution.

  • Visually inspect the solution for any cloudiness or precipitation.

co_solvent_workflow start Start prep_solvent Prepare Co-solvent/ Water Mixture start->prep_solvent dissolve_hept Dissolve this compound in pure co-solvent prep_solvent->dissolve_hept add_mixture Slowly add co-solvent/ water mixture to final volume dissolve_hept->add_mixture stir Stir for 15 minutes add_mixture->stir inspect Visually Inspect Solution stir->inspect end_success Clear Solution (End) inspect->end_success Clear end_fail Precipitation (Troubleshoot) inspect->end_fail Cloudy

Co-solvent Method Workflow
Protocol 2: Solubilization of this compound using Surfactants

Objective: To prepare an aqueous solution of this compound using a surfactant.

Materials:

  • This compound

  • Sodium Dodecyl Sulfate (SDS) or Polysorbate 80 (Tween 80)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration well above its Critical Micelle Concentration (CMC). For example, a 2% (w/v) SDS solution.

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously for 30-60 minutes. Gentle heating (to ~40°C) can aid in solubilization but should be used with caution.

  • If the solution is not clear, sonicate for 10-15 minutes.

  • Allow the solution to equilibrate at room temperature.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

surfactant_workflow start Start prep_surfactant Prepare Surfactant Stock Solution (>CMC) start->prep_surfactant add_hept Add this compound prep_surfactant->add_hept stir Stir Vigorously (30-60 min) add_hept->stir sonicate Sonicate (optional) stir->sonicate equilibrate Equilibrate to Room Temperature sonicate->equilibrate filter Filter (0.22 µm) equilibrate->filter end_success Clear Solution (End) filter->end_success

Surfactant Solubilization Workflow
Protocol 3: Solubilization of this compound using β-Cyclodextrin

Objective: To prepare an aqueous solution of this compound via inclusion complexation with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

Procedure (Kneading Method):

  • Weigh molar equivalents of this compound and β-cyclodextrin for a 1:1 complex.

  • Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the this compound-β-cyclodextrin inclusion complex, which can then be dissolved in water.

cyclodextrin_workflow start Start weigh Weigh Molar Equivalents of this compound & β-CD start->weigh paste Form β-CD Paste with Water weigh->paste add_hept Gradually Add This compound paste->add_hept knead Knead for 30-60 minutes add_hept->knead dry Dry the Paste knead->dry dissolve Dissolve Complex in Water dry->dissolve end_success Clear Solution (End) dissolve->end_success

β-Cyclodextrin Inclusion Complexation Workflow
Protocol 4: Quantification of this compound using UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

  • This compound solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Appropriate blank solution (e.g., the same co-solvent mixture, surfactant, or cyclodextrin solution without this compound)

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent system being used by scanning from approximately 200 to 400 nm. The λmax for similar aromatic ketones is often around 240-280 nm.[7]

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown this compound solution at the λmax.

  • Determine the concentration of the unknown solution using the calibration curve.

Protocol 5: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v)[8]

  • This compound sample and standards

  • Appropriate vials and filters

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and the unknown sample onto the HPLC system.

  • Monitor the elution of this compound using the UV detector at its λmax (determined as in Protocol 4).

  • Create a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

References

Technical Support Center: Analysis of Heptanophenone by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the selection of an appropriate Gas Chromatography (GC) column for the analysis of heptanophenone. It includes frequently asked questions (FAQs), troubleshooting advice, and a recommended experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for GC analysis?

A1: this compound is a polar aromatic ketone. Its key properties for GC analysis are its polarity and boiling point. As a ketone, it is considered a polar compound.[1][2] The elution of compounds in GC is generally related to their boiling points, with more volatile compounds (lower boiling points) eluting faster.[3]

Q2: What type of GC column is generally recommended for the analysis of ketones like this compound?

A2: For polar compounds such as ketones, an intermediate polar or polar capillary column is recommended for effective separation.[1][2][4] The principle of "like dissolves like" applies, where a polar column will interact more with polar analytes, leading to better separation. Non-polar columns separate analytes primarily by their boiling points.[4][5]

Q3: Which specific stationary phases are suitable for this compound analysis?

A3: Based on the polarity of this compound, several stationary phases can be considered. A good starting point would be a mid-polar phase. For aromatic ketones, phases that offer some degree of polar interaction are beneficial. Common choices include:

  • 5% Phenyl Polysiloxane (e.g., DB-5, BPX5): These are versatile, low- to mid-polarity columns that are a good first choice for a new separation.[5][6]

  • Polyethylene Glycol (WAX) (e.g., DB-WAX, BP20): These are polar phases and are well-suited for the analysis of polar compounds like ketones.[6][7]

  • 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624): This is an intermediate polarity column often used for the analysis of volatile organic compounds.

Q4: How do column dimensions (length, internal diameter, film thickness) affect the analysis?

A4: Column dimensions play a crucial role in the efficiency, resolution, and speed of the analysis:

  • Length: Longer columns provide better resolution but result in longer analysis times. Doubling the column length increases resolution by about 40%.[5] For most applications, a 30-meter column is a good starting point.

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolution.[1][2] The 0.25 mm ID is a popular choice as it offers a good compromise between efficiency and sample capacity.[1][2][4]

  • Film Thickness: Thicker films increase retention and are suitable for highly volatile analytes. Thinner films are better for high boiling point compounds as they allow for elution at lower temperatures.[1]

GC Column Selection Guide

The selection of the right GC column is a critical step in developing a robust analytical method. The following diagram illustrates a logical workflow for choosing an appropriate column for this compound analysis.

GC_Column_Selection Workflow for GC Column Selection for this compound Analysis cluster_0 Analyte & Method Requirements cluster_1 Column Parameter Selection cluster_2 Method Development & Optimization cluster_3 Troubleshooting start Start: this compound Analysis properties Identify Analyte Properties - Polar (Ketone) - Aromatic start->properties requirements Define Analytical Needs - Resolution - Sensitivity - Analysis Time properties->requirements phase Select Stationary Phase 'Like Dissolves Like' - Start with Mid-Polar (e.g., 5% Phenyl) - Consider Polar (e.g., WAX) for better retention requirements->phase dimensions Choose Column Dimensions - Length: 30 m (Standard) - ID: 0.25 mm (Good compromise) - Film Thickness: 0.25 - 0.5 µm phase->dimensions initial_method Develop Initial GC Method - Set Temperatures (Inlet, Oven, Detector) - Set Carrier Gas Flow dimensions->initial_method evaluation Evaluate Performance - Peak Shape - Resolution - Retention Time initial_method->evaluation optimization Optimize Method - Adjust Temperature Program - Modify Flow Rate evaluation->optimization troubleshoot Troubleshoot Issues - Peak Tailing? -> Check for active sites - Poor Resolution? -> Adjust temperature or change phase evaluation->troubleshoot optimization->evaluation Re-evaluate end Final Method optimization->end troubleshoot->optimization

Figure 1. A flowchart outlining the decision-making process for selecting a suitable GC column and developing a method for this compound analysis.

Data Summary

The following table summarizes expected retention behavior of this compound on different types of stationary phases. Please note that exact retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.

Stationary Phase TypeCommon Column Name(s)PolarityExpected Retention of this compound
100% DimethylpolysiloxaneDB-1, HP-1, BP-1Non-PolarLowest retention, elution primarily by boiling point.
5% Phenyl-95% DimethylpolysiloxaneDB-5, HP-5, BPX-5Low to Mid-PolarityModerate retention, good general-purpose column.
6% Cyanopropylphenyl-94% DimethylpolysiloxaneDB-624Intermediate PolarityIncreased retention compared to non-polar phases.
Polyethylene Glycol (WAX)DB-WAX, HP-WAX, BP20PolarStrongest retention due to polar-polar interactions.

Recommended Experimental Protocol

This protocol is a starting point for the analysis of this compound and should be optimized for your specific instrumentation and analytical requirements.

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Constant flow mode, ~1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Sample Preparation Dissolve sample in a suitable solvent (e.g., acetone, methanol) to an appropriate concentration.

Troubleshooting Guide

Problem 1: Peak Tailing

  • Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Possible Causes:

    • Active Sites: Polar ketones can interact with active sites in the GC system, such as silanol (B1196071) groups on a contaminated inlet liner, glass wool, or the column itself.[8][9] This is a primary cause of peak tailing for polar analytes.

    • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path.[10]

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[8][9]

  • Solutions:

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner.[8] Regularly replace the septum.

    • Column Maintenance: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[8]

    • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct height in the inlet according to the manufacturer's instructions.

Problem 2: Poor Resolution

  • Symptom: this compound peak is not well-separated from other components in the sample.

  • Possible Causes:

    • Inappropriate Stationary Phase: The column phase may not have the right selectivity for the separation.

    • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high.[3]

    • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to reduced efficiency.[3]

  • Solutions:

    • Change Stationary Phase: If analyzing a complex mixture, consider a column with a different polarity (e.g., a WAX column if currently using a DB-5) to alter selectivity.

    • Optimize Temperature Program: Decrease the ramp rate or lower the initial oven temperature to improve separation.[3]

    • Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to the optimal linear velocity for the carrier gas being used.

Problem 3: Ghost Peaks

  • Symptom: Peaks appear in the chromatogram even when no sample is injected (in a blank run).

  • Possible Causes:

    • Septum Bleed: Small particles from a degrading septum can enter the inlet and column.

    • Contamination: Contamination in the carrier gas, sample solvent, or from previous injections (carryover).

    • Column Bleed: Degradation of the stationary phase at high temperatures.

  • Solutions:

    • Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.

    • Check for Contamination: Run a blank solvent injection to check for solvent purity. Ensure high-purity carrier gas is used.

    • Condition the Column: Bake out the column at a temperature slightly above the final analysis temperature (but below the column's maximum operating temperature) to remove contaminants.

References

Reducing baseline noise in the GC-MS analysis of heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise and ensuring high-quality data in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of heptanophenone.

Troubleshooting Guides

High baseline noise in the GC-MS analysis of this compound can obscure analyte peaks, leading to inaccurate quantification and poor sensitivity. This guide provides a systematic approach to identifying and resolving common sources of noise.

Problem: High and Rising Baseline (Column Bleed)

A steadily increasing baseline, particularly at higher temperatures, is a classic symptom of column bleed, where the stationary phase of the GC column degrades and elutes into the mass spectrometer.

Immediate Checks & Solutions:

  • Verify Oven Temperature: Ensure your oven temperature program does not exceed the column's maximum operating temperature. Exceeding this limit, even for short periods, can accelerate stationary phase degradation.[1][2]

  • Check for Leaks: Oxygen and moisture in the carrier gas are primary causes of column degradation, especially at elevated temperatures.[1] Use an electronic leak detector to meticulously check all fittings and connections from the gas source to the MS.

  • Carrier Gas Purity: Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and that in-line gas purifiers for oxygen and moisture are installed and not expired.[1]

  • Column Conditioning: A new column must be properly conditioned to remove residual manufacturing contaminants and stabilize the stationary phase. Insufficient conditioning can lead to a high and unstable baseline.[1]

Problem: Random Spikes and High Frequency Noise

Random, sharp spikes or a "hairy" appearance to the baseline can originate from various electronic or contamination sources.

Immediate Checks & Solutions:

  • Electrical Connections: Check all electrical connections to the detector and data system. Loose or corroded contacts can introduce electronic noise.[3]

  • Septum Bleed: Fragments of the injector septum can enter the inlet and create "ghost peaks" or a noisy baseline.[4] Regularly replace the septum, especially when operating at high inlet temperatures.

  • Inlet Contamination: The inlet liner can accumulate non-volatile residues from previous injections. These residues can slowly bleed into the system, contributing to background noise.[5]

  • Contaminated Carrier or Detector Gases: Impurities in the gas supply can lead to a noisy baseline. If a new gas cylinder was recently installed, this could be the source.[3]

Problem: Ghost Peaks (Unexpected Peaks in the Chromatogram)

The appearance of peaks in a blank run or unexpected peaks in a sample chromatogram are referred to as ghost peaks.

Immediate Checks & Solutions:

  • Carryover from Previous Injection: Highly retained compounds from a previous analysis may elute in a subsequent run. To mitigate this, increase the final oven temperature and/or hold time to ensure all components have eluted.

  • Syringe Contamination: The autosampler syringe can be a source of contamination. Ensure proper syringe cleaning protocols are in place.

  • Inlet and Liner Contamination: As with general baseline noise, contamination in the inlet is a common source of ghost peaks.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in the GC-MS analysis of this compound?

A1: The most common sources of baseline noise include:

  • Column Bleed: Degradation of the GC column's stationary phase at high temperatures.

  • Contaminated Carrier Gas: Impurities like moisture and oxygen in the helium or hydrogen carrier gas.[5]

  • Injector Port Contamination: Residue from previous injections, degraded septa, or a dirty inlet liner.[5]

  • Dirty Ion Source: Over time, the ion source can become contaminated with non-volatile material from the samples and column bleed, leading to increased background noise.

  • System Leaks: Air leaks in the system can introduce oxygen and moisture, which not only contribute to noise but also damage the column.

Q2: How often should I perform routine maintenance on my GC-MS system?

A2: The frequency of routine maintenance depends on the sample throughput and the cleanliness of the samples being analyzed. However, a general guideline is as follows:

  • Septum Replacement: Every 100-200 injections, or more frequently if you observe issues like poor peak shape or ghost peaks.

  • Inlet Liner Inspection/Replacement: Inspect weekly and replace as needed. For complex matrices, replacement may be required more frequently.[6][7]

  • Ion Source Cleaning: This is a more involved procedure and should be performed when a significant loss in sensitivity or an increase in background noise is observed that cannot be resolved by other means.

  • Pump Oil Change: Follow the manufacturer's recommendations for your specific vacuum pump.

Q3: What type of GC column is best for analyzing this compound?

A3: For a semi-volatile, aromatic ketone like this compound, a low-to-mid polarity, low-bleed column is recommended. A common choice is a DB-5ms or equivalent phase (5% phenyl-methylpolysiloxane).[8] These columns offer good selectivity for aromatic compounds and are designed for low bleed, which is crucial for sensitive MS detection.

Q4: What are the ideal GC-MS parameters for this compound analysis?

A4: The optimal parameters will vary depending on the specific instrument and column used. However, the following provides a good starting point for method development:

ParameterRecommended Setting
GC System Agilent 7890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250 - 280 °C[7]
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range 40-350 amu

Q5: What are the characteristic mass fragments of this compound that I should look for?

A5: The electron ionization mass spectrum of this compound will show several characteristic fragments. Based on the NIST database, you should expect to see a molecular ion peak (M+) at m/z 190, and prominent fragment ions at m/z 105 (benzoyl cation) and 120.[6] Monitoring these ions can help confirm the identity of your analyte.

Experimental Protocols

Protocol 1: GC Column Conditioning

Objective: To prepare a new GC column for use by removing residual manufacturing impurities and ensuring a stable baseline.

Materials:

  • New GC column

  • High-purity carrier gas (Helium or Hydrogen)

  • Nuts and ferrules appropriate for the column and instrument

Procedure:

  • Install the new column in the GC inlet, but do not connect the other end to the MS detector. Leave it open in the GC oven.

  • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the system.

  • Set the GC oven to an initial temperature of 40-50°C.

  • Program the oven to ramp at 5-10°C/minute to a temperature approximately 20°C above your highest analytical temperature, or to the column's maximum isothermal temperature, whichever is lower.[1]

  • Hold at this maximum temperature for 1-2 hours. For columns with a thick stationary phase film, a longer conditioning time may be necessary.

  • Cool down the oven, turn off the carrier gas flow, and connect the column to the MS transfer line.

  • Perform a blank run to confirm a stable, low-noise baseline.

Protocol 2: GC-MS Inlet Liner Replacement

Objective: To replace a contaminated or worn inlet liner to reduce baseline noise and improve peak shape.

Materials:

  • New, deactivated inlet liner

  • New O-ring

  • Tweezers or liner removal tool

  • Lint-free gloves

Procedure:

  • Cool down the GC inlet to a safe temperature (e.g., below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, open the inlet and remove the septum and any other retaining hardware.

  • Use tweezers or a liner removal tool to carefully extract the old liner.[7]

  • Inspect the inside of the inlet for any visible contamination and clean if necessary with a solvent-moistened swab.

  • Place a new O-ring on the new liner.

  • Using tweezers, carefully insert the new liner into the inlet, ensuring it is seated correctly.[6]

  • Reinstall the septum and retaining hardware.

  • Turn the carrier gas back on and perform a leak check.

  • Heat the inlet to the desired temperature and allow the system to equilibrate before running samples.

Protocol 3: Basic GC-MS Ion Source Cleaning

Objective: To remove contamination from the ion source to restore sensitivity and reduce background noise. Note: Always consult your instrument's specific user manual for detailed instructions.

Materials:

  • Abrasive slurry (e.g., aluminum oxide powder mixed with methanol)[9][10]

  • Cotton swabs

  • Beakers

  • Methanol, Acetone, Hexane (reagent grade)

  • Ultrasonic bath

  • Lint-free gloves

  • Tweezers

Procedure:

  • Vent the mass spectrometer according to the manufacturer's instructions.

  • Once vented, and wearing lint-free gloves, carefully remove the ion source from the MS chamber.

  • Disassemble the ion source components on a clean, lint-free surface. Separate the metal parts that can be cleaned from those with ceramic insulators or wiring.

  • Create a paste of the abrasive slurry and use cotton swabs to gently polish the surfaces of the metal ion source components.[11] Pay close attention to areas with visible discoloration.

  • Rinse the parts thoroughly with deionized water to remove all of the abrasive slurry.[9][10]

  • Sequentially sonicate the cleaned parts in beakers containing methanol, then acetone, and finally hexane, for approximately 10-15 minutes in each solvent.[11]

  • Allow the parts to air dry completely on a clean, lint-free surface.

  • Carefully reassemble the ion source, ensuring all components are correctly aligned.

  • Reinstall the ion source into the MS, close the system, and pump down.

  • Once a stable vacuum is achieved, bake out the system to remove any residual solvents and water before tuning and running samples.

Quantitative Data Summary

Table 1: Recommended Maximum Operating Temperatures for Low-Bleed GC Columns
Column PhasePolarityIsothermal Limit (°C)Temperature Program Limit (°C)
100% Dimethylpolysiloxane (e.g., DB-1ms)Non-polar325350
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Low325350[12]
35% Phenyl-methylpolysiloxane (e.g., DB-35ms)Mid340360[13]
50% Phenyl-methylpolysiloxane (e.g., DB-17ms)Mid320340[13]

Note: These are general guidelines. Always refer to the specific manufacturer's documentation for your column.

Table 2: System Suitability Parameters for GC-MS Analysis
ParameterAcceptance CriteriaPurpose
Signal-to-Noise Ratio (S/N) > 10 for quantification[14]Ensures the analyte signal is sufficiently above the baseline noise for accurate measurement.
Peak Tailing Factor 0.8 - 1.5Indicates good peak symmetry and the absence of active sites in the system.
Retention Time Reproducibility RSD < 1%Demonstrates the stability of the chromatographic separation.
Peak Area Reproducibility RSD < 15%Shows the precision of the injection and detection process.

Visualizations

TroubleshootingWorkflow start High Baseline Noise Observed bleed Is the baseline rising with temperature? start->bleed noise_type Is the noise random spikes or 'hairy'? bleed->noise_type No check_temp Verify Oven Temperature Program bleed->check_temp Yes ghost_peaks Are there unexpected peaks? noise_type->ghost_peaks No check_electronics Check Electrical Connections noise_type->check_electronics Yes check_carryover Increase Final Oven Temp/Time ghost_peaks->check_carryover Yes end Baseline Noise Reduced ghost_peaks->end No check_leaks Perform Leak Check check_temp->check_leaks check_gas Check Carrier Gas Purity & Purifiers check_leaks->check_gas condition_column Recondition or Replace Column check_gas->condition_column condition_column->end replace_septum Replace Septum check_electronics->replace_septum clean_inlet Clean/Replace Inlet Liner replace_septum->clean_inlet check_detector_gas Check Detector Gas Supply clean_inlet->check_detector_gas check_detector_gas->end clean_syringe Clean/Replace Syringe check_carryover->clean_syringe inlet_maintenance Perform Inlet Maintenance clean_syringe->inlet_maintenance inlet_maintenance->end

Caption: A logical workflow for troubleshooting common baseline noise issues in GC-MS analysis.

GCMS_Contamination_Sources cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer carrier_gas Carrier Gas Supply (Impurities) baseline_noise High Baseline Noise carrier_gas->baseline_noise inlet Injector Port (Septum, Liner, Residue) inlet->baseline_noise column GC Column (Bleed, Contamination) column->baseline_noise ion_source Ion Source (Deposits) ion_source->baseline_noise vacuum Vacuum System (Leaks, Pump Oil) vacuum->baseline_noise

Caption: Major potential sources of contamination leading to baseline noise in a GC-MS system.

References

Optimizing injector temperature for heptanophenone in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptanophenone in gas chromatography (GC). Our goal is to help you optimize your analytical methods and resolve common issues encountered during experimentation.

Optimizing Injector Temperature: A Critical Parameter

The injector temperature is a critical parameter in gas chromatography that directly impacts the accuracy and precision of your results. It must be high enough to ensure the complete and rapid vaporization of the sample but not so high as to cause thermal degradation of the analyte. For this compound, an aromatic ketone, finding the optimal injector temperature is key to achieving sharp peaks and reproducible data.

Recommended GC Parameters for Aromatic Compounds

While specific optimal conditions can vary depending on the instrument and column used, the following table summarizes typical starting parameters for the analysis of aromatic compounds, including ketones like this compound.

ParameterValueSource
Injector Temperature 230 °C - 300 °C[1][2]
Injection Mode Split[1][2]
Split Ratio 1:40 - 1:50[1][2]
Carrier Gas Helium[1][2]
Column Type SH-PolarWax or Rxi-VMS (or similar)[1][2]
Oven Program Example: 50°C, ramp to 250°C[1]
Injector Liner Deactivated, with glass wool[3]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound, with a focus on issues related to injector temperature.

Q1: My this compound peak is broad and tailing. What could be the cause?

A1: Peak tailing for polar compounds like ketones can be caused by several factors:

  • Injector Temperature is Too Low: Insufficient temperature can lead to slow or incomplete vaporization of this compound in the injector, causing the sample to enter the column as a broad band. Gradually increase the injector temperature in 10-20°C increments to see if peak shape improves.[4]

  • Active Sites in the System: Polar analytes can interact with active sites (e.g., silanols) in the injector liner or at the head of the column, leading to tailing.[3][5] Ensure you are using a deactivated liner, and consider trimming a small portion (10-20 cm) from the front of the column.[3][5]

  • Column Contamination: Buildup of non-volatile residues can create active sites. Baking out the column at a high temperature (within its specified limits) may help.[6]

Q2: I'm not seeing a peak for this compound, or the peak is very small.

A2: A complete loss or significant reduction in peak size can be alarming. Here are some potential causes:

  • Thermal Degradation: While this compound is relatively stable, a very high injector temperature could potentially lead to degradation. If you are using an exceptionally high temperature (e.g., >350°C), try lowering it.

  • Injector Discrimination: If the injector temperature is too low, less volatile compounds like this compound may not be efficiently transferred to the column, leading to a loss of signal. This is a common issue with splitless injections.[4]

  • Syringe Issues: A clogged or malfunctioning syringe can prevent the sample from being injected properly.[4]

  • Leaks: A leak in the injector, particularly around the septum, can lead to sample loss.[4]

Q3: I'm observing split peaks for this compound. What should I check?

A3: Split peaks can arise from several issues related to the injection process:

  • Improper Injection Technique: A fast injection speed with an open-top liner can sometimes cause the sample to not vaporize uniformly. Using a liner with glass wool or reducing the injection speed may help.[7]

  • Solvent and Initial Oven Temperature Mismatch: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[3][8] If the initial oven temperature is too high, it can lead to peak splitting.[3]

  • Column Installation: An improperly cut or installed column can create a dead volume or disturb the sample path, resulting in split peaks.[5]

Q4: My retention times for this compound are shifting between runs.

A4: Inconsistent retention times can make peak identification unreliable. While often related to the column or oven, the injector can play a role:

  • Inconsistent Injector Temperature: Fluctuations in the injector temperature can affect the vaporization process and lead to slight shifts in retention time. Ensure your injector temperature is stable.

  • Leaks: A small, intermittent leak in the injector can affect the pressure and flow rate of the carrier gas, leading to retention time variability.[5]

Experimental Protocols

Protocol for Determining Optimal Injector Temperature

This protocol outlines a systematic approach to finding the ideal injector temperature for your this compound analysis.

Objective: To determine the injector temperature that provides the best peak shape (symmetrical and narrow) and response for this compound without causing thermal degradation.

Materials:

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

  • Appropriate GC column for aromatic ketones

  • Standard solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate)

  • Deactivated injector liners

Methodology:

  • Initial Setup:

    • Install a new, deactivated injector liner.

    • Set the GC conditions to a starting point. Based on literature, a good starting injector temperature is 250°C. Set the oven temperature program, carrier gas flow rate, and detector parameters as per your established method or the recommendations in the table above.

  • Temperature Evaluation:

    • Inject the this compound standard at the initial injector temperature of 250°C.

    • Acquire and analyze the chromatogram, paying close attention to the peak shape (asymmetry and width) and peak area.

    • Increase the injector temperature by 20°C (e.g., to 270°C) and inject the standard again.

    • Repeat this process, increasing the temperature in 20°C increments up to a maximum of 310°C or a temperature appropriate for your instrument and other analytes.

  • Data Analysis:

    • Create a table to compare the peak area and asymmetry factor at each injector temperature.

    • Plot the peak area versus the injector temperature.

    • The optimal injector temperature will be the one that gives the highest peak area without a significant increase in peak tailing or the appearance of degradation products.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the injector temperature for this compound analysis.

Injector Temperature Optimization Workflow start Start Optimization initial_setup Initial GC Setup (Injector Temp: 250°C, Deactivated Liner) start->initial_setup inject_std Inject this compound Standard initial_setup->inject_std analyze_peak Analyze Peak Shape (Tailing, Width) & Area inject_std->analyze_peak is_optimal Peak Shape & Area Optimal? analyze_peak->is_optimal increase_temp Increase Injector Temperature by 20°C is_optimal->increase_temp No end_optimization Optimal Temperature Determined is_optimal->end_optimization Yes troubleshoot Troubleshoot Other Parameters (e.g., Liner, Column) is_optimal->troubleshoot No Improvement with Temp Change increase_temp->inject_std

Caption: Workflow for optimizing GC injector temperature.

Frequently Asked Questions (FAQs)

Q: What is the boiling point of this compound?

A: The boiling point of this compound is approximately 283.3°C at atmospheric pressure and 155°C at a reduced pressure of 15 mmHg.[9][10]

Q: Is this compound a polar or non-polar compound?

A: this compound is a moderately polar compound due to the presence of the carbonyl (C=O) group in the ketone functional group.[11]

Q: Can I use a splitless injection for this compound analysis?

A: Yes, a splitless injection can be used, and it is often preferred for trace analysis. However, it is more susceptible to issues related to injector temperature and solvent effects.[3][8] Ensure your initial oven temperature is appropriate for your solvent to get good peak focusing.[3][8]

Q: How often should I replace the injector liner?

A: The frequency of liner replacement depends on the cleanliness of your samples and the number of injections. For routine analysis, inspecting the liner weekly and replacing it monthly is a good practice. For complex matrices, more frequent replacement may be necessary to prevent peak tailing and loss of response.

Q: What type of GC column is best for this compound?

A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. For better separation of ketones and other polar compounds, a wax-type (polyethylene glycol) column can also be effective.[1]

References

Technical Support Center: Heptanophenone Degradation Pathways Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of heptanophenone degradation pathways under oxidative stress.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its degradation under oxidative stress a concern?

This compound is an aromatic ketone. Understanding its degradation is crucial in pharmaceutical development and toxicology. Under oxidative stress, which can be induced by metabolic processes or environmental factors, this compound can break down into various products. These degradation products may have different efficacy, toxicity, or pharmacokinetic profiles compared to the parent compound, making it essential to identify and characterize them.

Q2: What are the primary mechanisms of this compound degradation under oxidative stress?

The primary degradation pathways for this compound under oxidative stress are expected to be mediated by enzymatic and non-enzymatic reactions.

  • Enzymatic Degradation: Cytochrome P450 (CYP) enzymes, particularly in the liver, are the main catalysts for the oxidative metabolism of many xenobiotics, including aromatic ketones.[1][2] The primary reactions are expected to be:

    • Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the alkyl chain.

    • Oxidative Cleavage: The breaking of the bond between the carbonyl group and the alkyl chain.[3][4][5][6]

  • Non-Enzymatic Degradation: Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻) can directly react with this compound, leading to its degradation. This is particularly relevant in forced degradation studies and in understanding cellular damage mechanisms.

Q3: Which Cytochrome P450 (CYP) isoforms are most likely involved in this compound metabolism?

While specific data for this compound is limited, based on the metabolism of other aromatic ketones and xenobiotics, the following CYP isoforms are likely candidates for its metabolism:

  • CYP3A4: This is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a wide range of drugs.[7][8][9][10]

  • CYP2B6: Known to metabolize several drugs, including some with ketone moieties.[11][12][13][14][15]

  • CYP2E1: This enzyme is induced by ethanol (B145695) and is known to metabolize small molecular weight compounds and play a role in oxidative stress.[1][16][17][18][19]

Q4: What are the expected degradation products of this compound under oxidative stress?

Based on the likely degradation pathways, the expected degradation products include:

  • Hydroxylated heptanophenones: These can be formed on the phenyl ring (e.g., 2'-, 3'-, or 4'-hydroxythis compound) or along the heptyl chain.

  • Benzoic acid and heptanoic acid derivatives: Resulting from the oxidative cleavage of the ketone.

  • Further oxidation products: The initial degradation products can be further metabolized or oxidized to form more polar compounds, such as diols or carboxylic acids.

Troubleshooting Guides

Issue 1: Inconsistent or no degradation of this compound observed in in vitro experiments.

  • Possible Cause 1: Inappropriate enzyme source or concentration.

    • Troubleshooting Step: Ensure you are using a relevant and active enzyme source, such as human liver microsomes (HLM) or specific recombinant CYP enzymes.[2][20][21][22] Verify the protein concentration and enzymatic activity of your preparation. Consider that different species may have different metabolic profiles.

  • Possible Cause 2: Lack of necessary cofactors.

    • Troubleshooting Step: Oxidative metabolism by CYP enzymes requires NADPH and molecular oxygen. Ensure that your incubation buffer contains an NADPH-regenerating system to maintain a sufficient concentration of NADPH throughout the experiment.[23]

  • Possible Cause 3: Sub-optimal incubation conditions.

    • Troubleshooting Step: Optimize the pH, temperature, and incubation time. Most CYP enzymes have an optimal pH around 7.4 and a temperature of 37°C. A time-course experiment is recommended to determine the optimal incubation time.

  • Possible Cause 4: this compound concentration is too high or too low.

    • Troubleshooting Step: Perform experiments with a range of this compound concentrations to determine the optimal substrate concentration for the observed metabolic activity. High concentrations can lead to substrate inhibition.

Issue 2: Difficulty in identifying and characterizing degradation products.

  • Possible Cause 1: Low abundance of degradation products.

    • Troubleshooting Step: Increase the incubation time, enzyme concentration, or initial this compound concentration (while avoiding substrate inhibition) to generate higher quantities of metabolites. You can also concentrate your sample before analysis.

  • Possible Cause 2: Inadequate analytical methodology.

    • Troubleshooting Step: Utilize a highly sensitive and specific analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[24][25][26][27][28] This allows for the separation of the parent compound from its metabolites and provides mass information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolites.

  • Possible Cause 3: Co-elution of metabolites with matrix components.

    • Troubleshooting Step: Optimize your HPLC gradient and column chemistry to achieve better separation. Sample preparation techniques such as solid-phase extraction (SPE) can be used to remove interfering matrix components.[26]

Issue 3: Discrepancy between in vitro results and expected in vivo metabolism.

  • Possible Cause 1: In vitro system lacks the complexity of the in vivo environment.

    • Troubleshooting Step: Liver microsomes primarily contain Phase I metabolizing enzymes.[20][21][22] To investigate the role of Phase II enzymes and transporters, consider using more complex in vitro models such as hepatocytes.

  • Possible Cause 2: Contribution of extrahepatic metabolism.

    • Troubleshooting Step: While the liver is the primary site of drug metabolism, other organs such as the intestine, lungs, and kidneys can also contribute. Consider using microsomes or S9 fractions from these tissues to assess their potential role in this compound degradation.

Data Summary

Experimental ConditionThis compound Remaining (%)Major Degradation Product(s)Relative Abundance (%)
Control (No Cofactors) >95%--
Human Liver Microsomes + NADPH e.g., 45%e.g., 4'-hydroxythis compounde.g., 30%
e.g., Benzoic acide.g., 15%
Recombinant CYP3A4 + NADPH e.g., 60%e.g., 4'-hydroxythis compounde.g., 25%
Recombinant CYP2B6 + NADPH e.g., 75%e.g., Alkyl chain hydroxylation producte.g., 15%
Forced Degradation (H₂O₂) e.g., 20%e.g., Benzoic acid, Heptanoic acide.g., 40%, 35%

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration 0.5-1 mg/mL)[2][20][21]

      • This compound (dissolved in a minimal amount of organic solvent like DMSO or methanol, final concentration typically 1-10 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Forced Oxidative Degradation of this compound

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Condition:

    • Add hydrogen peroxide (H₂O₂) to the this compound solution to a final concentration of 3% (v/v).

  • Incubation:

    • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Sample Analysis:

    • Directly inject an aliquot of the reaction mixture into the LC-MS/MS system for analysis. A control sample (this compound solution without H₂O₂) should also be analyzed for comparison.

Visualizations

Heptanophenone_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Oxidative_Cleavage_Products Oxidative Cleavage Products This compound->Oxidative_Cleavage_Products Oxidative Cleavage Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis This compound This compound Incubation Incubation (37°C) This compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: General experimental workflow for in vitro metabolism studies.

Troubleshooting_Logic Start Inconsistent/No Degradation Check_Enzyme Check Enzyme Activity & Concentration Start->Check_Enzyme Check_Cofactors Check Cofactor (NADPH) Presence Check_Enzyme->Check_Cofactors [Enzyme OK] Check_Conditions Optimize Incubation (pH, Temp, Time) Check_Cofactors->Check_Conditions [Cofactors OK] Success Degradation Observed Check_Conditions->Success [Optimized]

Caption: A logical troubleshooting workflow for degradation experiments.

References

Validation & Comparative

A Comparative Guide to Heptanophenone Purity Assessment: qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical, non-negotiable standard. For an analyte such as heptanophenone, a common organic compound, accurate purity assessment is paramount for ensuring the reliability of experimental outcomes and the safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID)—for the purity assessment of this compound.

Quantitative NMR has emerged as a powerful primary analytical method, offering direct and highly accurate purity measurements without the need for a specific reference standard of the analyte itself.[1][2] This contrasts with chromatographic techniques that typically rely on relative quantification against a reference standard of the same compound.[2]

Comparison of Analytical Techniques

The choice of analytical technique for purity determination is contingent on several factors, including the nature of potential impurities, the required accuracy and precision, and available instrumentation.[2]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[2]Separation based on polarity, detection by UV absorbance.[2]Separation based on volatility and boiling point, detection by flame ionization.[1]
Quantitation Absolute (primary method), does not require an identical reference standard.[1][2]Relative, requires a reference standard of known purity.[2]Relative, requires a reference standard of known purity.[3]
Selectivity High, based on unique chemical shifts of protons.[1]Good for separating closely related non-volatile structures and isomers.[2]High for volatile impurities.[1]
Sensitivity Moderate (mg to µg level).[1]Moderate to High (µg to ng level).[1]High (ng to pg level).[1]
Accuracy Very High, as it's a primary ratio method.[1][4]High, dependent on the purity of the reference standard and calibration.[1]High, dependent on the purity of the reference standard and calibration.[1]
Precision Very High (RSD < 1%).[1]High (RSD < 2%).[1]High (RSD < 2%).[1]
Sample Throughput Moderate.[1]High.High.[1]
Strengths Non-destructive, provides structural information for impurity identification, direct quantification.[5]Versatile for a wide range of non-volatile compounds.[1][2]Excellent for volatile organic compounds and residual solvents.[1][3]
Limitations Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap.[5]Requires a suitable chromophore for UV detection, quantification can be less accurate without careful calibration.[5]Not suitable for non-volatile or thermally labile compounds.[1]

Experimental Protocols

A robust purity assessment relies on meticulously planned and executed experimental protocols.

The qNMR method provides a direct measurement of this compound purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) into a clean vial.[7][8] The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[8]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6) until both components are fully dissolved.[8][9] A vortex mixer can be used to ensure thorough mixing.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube to a standard height (typically ~0.6 mL).[8]

2. Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400-600 MHz) equipped with a probe at a constant, regulated temperature.[7][10]

  • Key acquisition parameters to ensure accurate quantification include:

    • A 90° pulse angle, calibrated for the specific sample.[7]

    • A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons.[10]

    • A sufficient number of scans (e.g., ≥32) to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[10][11]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline corrections to the acquired spectrum.[7]

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons or the alpha-methylene protons) that does not overlap with any impurity or internal standard signals.[7]

  • Integrate a well-resolved signal of the internal standard.[7]

  • Calculate the purity of this compound using the following equation[11]:

    Purity_x (%) = (I_x / N_x) * (N_cal / I_cal) * (M_x / M_cal) * (m_cal / m_x) * P_cal

    Where:

    • I = integrated area of the signal

    • N = number of protons giving rise to the signal

    • M = molecular weight

    • m = mass

    • P = purity of the internal standard

    • x = this compound

    • cal = internal standard

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and degas it.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 245 nm).

  • Analysis: Inject the standard solutions and the sample solution. The purity is determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the reference standards.

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in a suitable volatile solvent (e.g., dichloromethane) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., HP-5ms).[12]

    • Injector Temperature: Set to ensure complete volatilization of the sample (e.g., 250°C).[12]

    • Oven Temperature Program: A temperature gradient to ensure good separation of this compound from any volatile impurities.[12]

    • Detector Temperature: FID set at a high temperature (e.g., 300°C).

  • Analysis: Inject the standard solutions and the sample solution. The purity is determined by comparing the peak area of the this compound in the sample to the calibration curve.

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process_spec Phase & Baseline Correction acquire->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - No specific standard needed - Structural information qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity - Potential signal overlap qnmr_node->qnmr_disadv hplc_node HPLC-UV hplc_adv Advantages: - High sensitivity - Good for non-volatile compounds hplc_node->hplc_adv hplc_disadv Disadvantages: - Requires reference standard - Relative quantification hplc_node->hplc_disadv gc_node GC-FID gc_adv Advantages: - Very high sensitivity - Excellent for volatile impurities gc_node->gc_adv gc_disadv Disadvantages: - Requires reference standard - Not for non-volatile compounds gc_node->gc_disadv This compound This compound Purity Assessment This compound->qnmr_node This compound->hplc_node This compound->gc_node

References

A Comparative Guide to Analytical Method Validation for Heptanophenone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The following tables summarize the key performance parameters of representative validated analytical methods for compounds structurally related to heptanophenone, offering a comparative overview of what can be expected when developing a method for this compound.

Table 1: Performance Comparison of a Representative HPLC-UV Method

(Data based on a validated method for Phloretin, a dihydrochalcone (B1670589) with aromatic rings, in rat serum)

Validation ParameterPerformance
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)0.998
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (Bias)< 14%
Precision (RSD)< 14% (< 10.9% at LOQ)
Mean Extraction Recovery> 95%

Table 2: Performance Comparison of a Representative GC-MS Method

(Data based on a validated method for ketone bodies in blood)

Validation ParameterPerformance
Linearity Range~25 to 8300 µM (for acetone (B3395972)+acetoacetate)
Correlation Coefficient (r²)Not explicitly stated, but method is linear
Limit of Detection (LOD)Not explicitly stated
Accuracy (Recovery)98 - 107%
Precision (RSD)< 10% (intra- and inter-day)
Sample Volume100 µL

Table 3: Performance Comparison of a Representative LC-MS/MS Method

(Data based on a validated method for multiple ketone bodies in human serum and plasma)

Validation ParameterPerformance
Linearity RangeAnalyte-dependent, e.g., 5 - 2500 µM for BHB
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LLOQ)Analyte-dependent, e.g., 5 µM for BHB
Accuracy (Recovery)85 - 115%
Precision (RSD)< 5% (intra- and inter-day)
Extraction Efficiency80 - 120%

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are the experimental protocols for the representative methods cited in the performance comparison tables.

HPLC-UV Method Protocol (Adapted from Phloretin Analysis)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat serum, add an internal standard.

  • Add 200 µL of 1% formic acid in water.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject 150 µL into the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • Column: Chiralcel® OD-RH

  • Mobile Phase: Isocratic elution (specific composition to be optimized for this compound).

  • Flow Rate: To be optimized.

  • Detection: UV at 288 nm.

  • Run Time: Approximately 30 minutes.

GC-MS Method Protocol (Adapted from Ketone Body Analysis)[1]

1. Sample Preparation (Headspace Analysis):

  • To 100 µL of blood or standard, add 200 µL of phosphate (B84403) buffer (0.032 M, pH 8.5) and 100 µL of an internal standard working solution into a 20-mL headspace vial.

  • Seal the vial with a PTFE-faced septum.

  • For total ketone body analysis, an enzymatic reaction to convert β-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone is performed in the vial.[1]

2. GC-MS Instrumentation and Conditions:

  • Headspace Parameters:

    • Oven Temperature: 90°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 115°C

    • Injection Time: 1.0 min

  • GC Parameters:

    • Column: (Specific column to be optimized for this compound)

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Program: 50°C for 5 min, then ramp to 200°C at 70°C/min, hold for 2 min.

  • MS Parameters:

    • Selected Ion Monitoring (SIM) mode is typically used for quantification.

LC-MS/MS Method Protocol (Adapted from Ketone Body Analysis)[2][3]

1. Sample Preparation (Protein Precipitation): [2]

  • To a sample of serum or plasma, add an internal standard solution.

  • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • The supernatant is then transferred for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System:

    • Column: (Specific column to be optimized for this compound, likely a C18)

    • Mobile Phase: Gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

    • Flow Rate: To be optimized.

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and its internal standard.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound, the following diagrams illustrate the general workflow and the decision-making process involved.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_result Outcome BiologicalSample Biological Sample (Plasma, Urine, etc.) Spiking Spike with This compound & IS BiologicalSample->Spiking Extraction Extraction (LLE, SPE, PPT) Spiking->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Selectivity->ValidatedMethod Stability->ValidatedMethod Method_Selection_Pathway start Start: Need to Quantify This compound sensitivity Required Sensitivity? start->sensitivity hplc HPLC-UV sensitivity->hplc Moderate mass_spec Mass Spectrometry sensitivity->mass_spec High volatility Is this compound Sufficiently Volatile & Thermally Stable? mass_spec->volatility gcms GC-MS volatility->gcms Yes lcms LC-MS/MS volatility->lcms No / Unknown

References

Heptanophenone vs. Nonanophenone: A Comparative Guide for Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal internal standard for chromatographic analysis, the choice between heptanophenone and nonanophenone is a critical decision that can significantly impact the accuracy and reliability of quantitative results. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your specific application.

Internal standards are essential in chromatography to correct for variations in sample injection volume, sample preparation, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. This compound and nonanophenone, both alkylphenones, are frequently considered for this role due to their structural similarities to a wide range of organic compounds. Their performance, however, can vary depending on the specific chromatographic conditions and the nature of the analytes being quantified.

Performance Comparison: this compound vs. Nonanophenone

To provide a clear comparison, the following table summarizes key performance parameters for this compound and nonanophenone based on available experimental data. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Chromatographic conditions, such as the column, mobile phase, and detector, will influence these parameters.

Performance ParameterThis compoundNonanophenoneKey Considerations
Typical Retention Time (Reversed-Phase HPLC) ShorterLongerNonanophenone's longer alkyl chain leads to stronger retention on non-polar stationary phases. This can be advantageous for separating it from early-eluting analytes.
Typical Retention Time (Gas Chromatography) ShorterLongerSimilar to HPLC, the higher boiling point of nonanophenone results in a longer retention time in GC, which can be beneficial for avoiding co-elution with more volatile analytes.
Response Factor (GC-FID) Generally consistent and predictable based on effective carbon number.[1]Generally consistent and predictable based on effective carbon number.[1]Both compounds provide stable and reproducible responses in Flame Ionization Detectors (FID). The choice may depend on the response of the specific analytes.
Linearity ExcellentExcellentBoth compounds typically exhibit excellent linearity over a wide concentration range, a crucial characteristic for an internal standard.
Recovery High and reproducibleHigh and reproducibleBoth internal standards generally show good recovery through various sample preparation techniques, although this is highly dependent on the extraction method and the sample matrix.
Purity Commercially available in high purity.Commercially available in high purity.High purity is critical to avoid interference from impurities.[2]
Chemical Inertness Generally inert under typical chromatographic conditions.Generally inert under typical chromatographic conditions.Both are stable compounds, minimizing the risk of degradation during analysis.

Experimental Protocols

The successful implementation of an internal standard relies on a well-defined and validated experimental protocol. Below are detailed methodologies for utilizing this compound or nonanophenone as internal standards in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC-FID) Protocol for the Analysis of Volatile Organic Compounds

This protocol provides a general framework for using this compound or nonanophenone as an internal standard in GC-FID analysis.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 100 mg of either this compound or nonanophenone.

  • Dissolve in a suitable solvent (e.g., methanol, acetonitrile (B52724), or hexane) in a 100 mL volumetric flask to create a stock solution of approximately 1 mg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into blank matrix.

  • Add a fixed volume of the internal standard stock solution to each calibration standard to achieve a constant concentration (e.g., 10 µg/mL).

3. Sample Preparation:

  • To each unknown sample, add the same fixed volume of the internal standard stock solution as was added to the calibration standards.

4. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Optimize the temperature program to achieve good separation between the analytes and the internal standard. A typical program might start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

5. Data Analysis:

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Determine the concentration of the analyte in the unknown samples using the calculated average RF.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Analysis of Non-Volatile Organic Compounds

This protocol outlines a general procedure for using this compound or nonanophenone as an internal standard in reversed-phase HPLC with UV detection.

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound or nonanophenone in the mobile phase (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing known concentrations of the analyte(s).

  • Add a constant amount of the internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • Add the same constant amount of the internal standard stock solution to each unknown sample.

4. HPLC-UV Conditions:

  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the analytes.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • UV Detection: Monitor at a wavelength where both the analyte and the internal standard have adequate absorbance.

5. Data Analysis:

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards to generate a calibration curve.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a logical process that involves several key considerations. The following diagram illustrates this workflow.

InternalStandardSelection cluster_0 Analyte & Matrix Characterization cluster_1 Internal Standard Candidate Selection cluster_2 Method Development & Validation cluster_3 Final Selection Analyte Define Analyte(s) of Interest (Structure, Polarity, Volatility) Similarity Select Candidate IS with Similar Physicochemical Properties Analyte->Similarity Matrix Characterize Sample Matrix (Complexity, Potential Interferences) Non_Interference Ensure IS is Absent in Sample Matrix Matrix->Non_Interference Availability Check Commercial Availability and Purity Similarity->Availability Availability->Non_Interference Chromatography Develop Chromatographic Method (GC or HPLC) Non_Interference->Chromatography Resolution Optimize for Resolution between Analyte(s) and IS Chromatography->Resolution Validation Validate Method Performance (Linearity, Accuracy, Precision, Recovery) Resolution->Validation Decision Select Optimal Internal Standard Validation->Decision

Figure 1. Logical workflow for selecting a suitable internal standard in chromatography.

Conclusion

Both this compound and nonanophenone can serve as effective internal standards in chromatographic analysis. The primary difference lies in their retention behavior, which is a direct consequence of the length of their alkyl chains.

  • This compound , with its shorter retention time, may be suitable for analyses where the analytes of interest are less volatile (in GC) or more retained (in HPLC).

  • Nonanophenone , with its longer retention time, is often a better choice when analyzing more volatile compounds (in GC) or early-eluting compounds (in HPLC) to ensure baseline separation.

Ultimately, the optimal choice depends on the specific requirements of the analytical method. It is crucial to perform a thorough method validation to confirm the suitability of the chosen internal standard for the intended application, ensuring the generation of accurate and precise quantitative data.

References

Comparative analysis of different synthetic routes to heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and fragrance industries. Its efficient synthesis is a subject of interest for chemists seeking to optimize yield, purity, and process scalability. This guide provides a comparative analysis of three common synthetic routes to this compound: Friedel-Crafts acylation, oxidation of 1-phenyl-1-heptanol (B1619153), and synthesis via a Grignard reagent.

At a Glance: Comparison of Synthetic Routes

Parameter Friedel-Crafts Acylation Oxidation of 1-Phenyl-1-heptanol Grignard Synthesis
Typical Yield >90% (for analogous ketones)High (specific data for this compound not readily available)Moderate (e.g., ~31% for a similar ketone via nitrile route)[1]
Starting Materials Benzene (B151609), Heptanoyl Chloride1-Phenyl-1-heptanolHexyl Halide, Magnesium, Benzonitrile (B105546) or Benzaldehyde (B42025)
Key Reagents Lewis Acid (e.g., AlCl₃)Oxidizing Agent (e.g., PCC, Swern reagents)Anhydrous Ether/THF
Reaction Conditions Typically 25-35°CMild (PCC, Swern)Anhydrous conditions, often low temperatures for Grignard formation
Advantages High yield, direct, well-establishedMild conditions (for certain oxidants), selectiveVersatile, good for constructing carbon skeletons
Disadvantages Use of stoichiometric, moisture-sensitive Lewis acids; generation of acidic wasteMay require prior synthesis of the alcohol precursor; some oxidants are toxic (e.g., chromium-based)Moisture-sensitive, moderate yields in some cases, potential for side reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl halide (heptanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.[5][6]

Friedel_Crafts_Acylation Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate + Acylium Ion HeptanoylChloride Heptanoyl Chloride AcyliumIon Heptanoyl Cation (Acylium Ion) HeptanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) This compound This compound Intermediate->this compound - H⁺

Friedel-Crafts Acylation Pathway

Experimental Protocol (Representative)

Note: This is a general procedure for Friedel-Crafts acylation and may require optimization for this compound synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and benzene (as both reactant and solvent).

  • Addition of Acyl Chloride: Cool the flask in an ice bath. Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Oxidation of 1-Phenyl-1-heptanol

Another common route to ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be synthesized by the oxidation of 1-phenyl-1-heptanol. Several oxidizing agents can be employed for this transformation, with pyridinium (B92312) chlorochromate (PCC) and the conditions for Swern oxidation being popular choices due to their mildness and high selectivity, which minimizes over-oxidation to carboxylic acids.[7][8][9][10]

While specific experimental data for the oxidation of 1-phenyl-1-heptanol to this compound is not prevalent in the reviewed literature, an electrochemical oxidation method for 1-phenylethanol (B42297) to acetophenone (B1666503) has been reported with a 95% yield, indicating that high conversion rates are possible for this type of transformation.[11]

Oxidation_Workflow cluster_synthesis Synthesis of Precursor cluster_oxidation Oxidation Benzaldehyde Benzaldehyde Phenylheptanol 1-Phenyl-1-heptanol Benzaldehyde->Phenylheptanol + HexylMgBr HexylMgBr Hexylmagnesium Bromide Heptanophenone_Ox This compound Phenylheptanol->Heptanophenone_Ox + Oxidant Oxidant Oxidizing Agent (e.g., PCC)

Oxidation Route Workflow

Experimental Protocol (PCC Oxidation - Representative)

Note: This is a general procedure for PCC oxidation and should be adapted for 1-phenyl-1-heptanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758).

  • Addition of Alcohol: Add a solution of 1-phenyl-1-heptanol (1.0 equivalent) in dichloromethane dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica (B1680970) gel to remove the chromium residues. Wash the silica gel with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or vacuum distillation.

Grignard Synthesis

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and can be utilized for the synthesis of ketones. There are two primary approaches to synthesize this compound using a Grignard reagent:

  • Route 3a: Reaction with a Nitrile: A hexylmagnesium halide (e.g., hexylmagnesium bromide) can react with benzonitrile. The initial adduct, upon acidic workup, hydrolyzes to form this compound.[1] This method directly yields the desired ketone. A study on the synthesis of isobutyrophenone (B147066) using a similar Grignard-nitrile reaction reported a yield of 30.9%.[1]

  • Route 3b: Reaction with an Aldehyde followed by Oxidation: Hexylmagnesium bromide can be reacted with benzaldehyde to produce 1-phenyl-1-heptanol.[12][13][14] This secondary alcohol can then be oxidized to this compound as described in the previous section. While this is a two-step process from the aldehyde, it is a common and reliable method for preparing secondary alcohols.

Grignard_Routes cluster_route_a Route 3a: Via Nitrile cluster_route_b Route 3b: Via Aldehyde HexylMgBr_A Hexylmagnesium Bromide Imine_Intermediate Imine Intermediate HexylMgBr_A->Imine_Intermediate + Benzonitrile Benzonitrile Benzonitrile Heptanophenone_A This compound Imine_Intermediate->Heptanophenone_A H₃O⁺ Workup HexylMgBr_B Hexylmagnesium Bromide Phenylheptanol 1-Phenyl-1-heptanol HexylMgBr_B->Phenylheptanol + Benzaldehyde Benzaldehyde Benzaldehyde Heptanophenone_B This compound Phenylheptanol->Heptanophenone_B + Oxidant Oxidant Oxidizing Agent

Grignard Synthesis Pathways

Experimental Protocol (Route 3a: Grignard Reaction with Benzonitrile - Representative)

Note: This is a general procedure and requires strict anhydrous conditions.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of hexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the Grignard reagent to 0°C. Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous ether or THF.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute sulfuric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude this compound can be purified by vacuum distillation.

Conclusion

The choice of synthetic route to this compound depends on several factors including the desired scale, available starting materials, and the importance of yield and purity.

  • Friedel-Crafts acylation stands out as a potentially high-yielding and direct method, making it attractive for large-scale production, provided that the handling of Lewis acids and the associated waste streams are manageable.

  • The oxidation of 1-phenyl-1-heptanol offers a milder alternative, especially when using modern, selective oxidizing agents. This route is particularly useful if the precursor alcohol is readily available.

  • Grignard synthesis provides flexibility in constructing the carbon skeleton. While the nitrile route offers a direct path to the ketone, it may result in lower yields. The aldehyde route, followed by oxidation, is a reliable two-step sequence.

For researchers and drug development professionals, the selection of the optimal synthetic pathway will involve a careful consideration of these trade-offs to achieve the desired quantity and quality of this compound for their specific applications. Further optimization of reaction conditions for each route is likely to improve yields and purity.

References

A Comparative Guide to the Quantitative Analysis of Heptanophenone Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of heptanophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a certified reference material (CRM) is central to establishing metrological traceability and ensuring the accuracy and reliability of measurements.

Introduction

This compound, an aromatic ketone, is a molecule of interest in various fields, including fragrance, materials science, and as a potential impurity or starting material in pharmaceutical manufacturing.[1] Accurate quantification is crucial for quality control, stability studies, and regulatory compliance. This guide details validated methodologies for the precise measurement of this compound, enabling researchers to select the most appropriate technique for their specific needs.

Certified Reference Material (CRM)

The foundation of accurate quantitative analysis is the use of a Certified Reference Material (CRM). A CRM is a standard of high purity and well-characterized properties, produced by a metrologically competent body, often under an ISO 17034 accredited process.[2][3] For this guide, we will consider a commercially available this compound reference standard with a certified purity value. It is imperative to use a CRM with a certificate of analysis that states the certified value and its associated uncertainty.

Example this compound CRM Specification:

ParameterSpecification
Product Name This compound
CAS Number 1671-75-6[4]
Purity (Assay) 98%[4]
Format Liquid[4]
Supplier Sigma-Aldrich (or equivalent)[4]

Comparison of Analytical Methods

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound by HPLC-UV and GC-MS, established using a certified reference material.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm (ketone chromophore).

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound CRM and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level analysis and complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): 105 (quantifier), 120, 190 (qualifiers).

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound CRM and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the solvent to a concentration within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 105) against the concentration of the this compound standard.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and the decision-making process for selecting an analytical method.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound CRM s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Create Calibration Curve Standards s2->s3 a1 Inject Standards & Sample s3->a1 s4 Prepare Sample Solution s5 Filter Sample s4->s5 s5->a1 a2 C18 Column Separation (ACN:H2O, 1.0 mL/min, 30°C) a1->a2 a3 UV Detection at 245 nm a2->a3 d1 Generate Calibration Curve a3->d1 d2 Quantify this compound in Sample d1->d2

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh this compound CRM s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Create Calibration Curve Standards s2->s3 a1 Inject Standards & Sample s3->a1 s4 Prepare Sample Solution s4->a1 a2 GC Separation (5% Phenyl-methylpolysiloxane Column) a1->a2 a3 MS Detection (EI, SIM Mode) a2->a3 d1 Generate Calibration Curve (m/z 105) a3->d1 d2 Quantify this compound in Sample d1->d2

Caption: GC-MS analysis workflow for this compound.

Caption: Logic for selecting an analytical method.

References

A Comparative Guide to the Preparation and Certification of a Heptanophenone Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation and certification of a heptanophenone analytical standard. It details the synthetic route, purification methods, and a rigorous certification process. Furthermore, it offers a comparative analysis with octanophenone (B1677104), a common alternative, supported by typical analytical data, to aid in the selection of the most appropriate standard for your research needs.

Introduction

This compound (C₁₃H₁₈O) is a valuable analytical standard, often employed as an internal standard in chromatographic methods for the quantification of various analytes. Its well-defined chemical structure, appropriate volatility, and chromatographic behavior make it a reliable reference point.[1] The quality and accuracy of any quantitative analysis are fundamentally dependent on the purity and characterization of the analytical standard used. This guide outlines the necessary steps to prepare and certify a high-purity this compound standard and compares its key analytical attributes with those of octanophenone.

Preparation of this compound

The synthesis of high-purity this compound is most commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl, dilute)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of heptanoyl chloride (1.0 equivalent) and benzene (1.2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[2]

G Synthesis of this compound via Friedel-Crafts Acylation start Start suspend_alcl3 Suspend AlCl3 in anhydrous DCM start->suspend_alcl3 cool_0c Cool to 0°C suspend_alcl3->cool_0c add_reactants Add Heptanoyl Chloride and Benzene in DCM cool_0c->add_reactants reflux Warm to RT and Reflux for 1-2h add_reactants->reflux quench Quench with ice and HCl reflux->quench wash Wash with H2O, NaHCO3, Brine quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate end Crude this compound dry_concentrate->end

Caption: Workflow for the synthesis of this compound.

Purification of this compound

To achieve the high purity required for an analytical standard (typically ≥99.5%), the crude this compound must be purified. A combination of distillation and, if necessary, recrystallization is recommended.

Experimental Protocol: Purification

1. Fractional Distillation under Reduced Pressure:

This compound has a boiling point of 155°C at 15 mmHg.[4] Fractional distillation under reduced pressure is an effective method to remove volatile impurities and unreacted starting materials.[5][6]

  • Apparatus: A standard fractional distillation setup with a vacuum pump.

  • Procedure: The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.

2. Recrystallization (Optional):

If solid impurities are present or a higher purity is desired, recrystallization can be performed. The choice of solvent is critical. A suitable solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for ketones.

  • Procedure: Dissolve the distilled this compound in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[7]

Certification of the this compound Analytical Standard

A certified analytical standard requires a comprehensive characterization to confirm its identity, purity, and to identify any impurities. This process should be conducted under a quality management system such as ISO 17034 and ISO/IEC 17025.[8][9]

Experimental Protocols: Certification

1. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 245 nm).

  • Quantification: Purity is determined by the area percentage of the main peak.

2. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: GC coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Detection: Mass spectrometry to identify and quantify volatile impurities.

3. Structural Confirmation by Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands, including a strong carbonyl (C=O) stretch, confirming the ketone functional group.

4. Certificate of Analysis (CoA):

The results of all certification tests are documented in a Certificate of Analysis. The CoA should include the certified purity, uncertainty, identification data, and information on the methods used for certification.

G Certification Workflow for this compound Analytical Standard start Purified this compound hplc Purity by HPLC start->hplc gcms Impurity Profile by GC-MS start->gcms nmr Structure by NMR (1H, 13C) start->nmr ftir Functional Groups by FTIR start->ftir data_review Data Review and Compilation hplc->data_review gcms->data_review nmr->data_review ftir->data_review coa Certificate of Analysis Generation data_review->coa certified_standard Certified Analytical Standard coa->certified_standard

Caption: Certification workflow for an analytical standard.

Comparison with Octanophenone Analytical Standard

Octanophenone is a close structural analog and a common alternative to this compound as an internal standard. As a homolog, it shares similar chemical properties, making it a suitable comparator.

Data Presentation: this compound vs. Octanophenone
PropertyThis compoundOctanophenone
Chemical Formula C₁₃H₁₈OC₁₄H₂₀O
Molecular Weight 190.28 g/mol 204.31 g/mol
Boiling Point 155°C @ 15 mmHg[4]165-167°C @ 15 mmHg
Typical Purity ≥98% (Commercial Grade)≥98% (Commercial Grade)
Certified Purity ≥99.5%≥99.5%
Performance Comparison
Performance ParameterThis compoundOctanophenoneDiscussion
Chromatographic Behavior Shorter retention time on non-polar GC columns.Longer retention time on non-polar GC columns.As homologs, they exhibit predictable elution patterns, allowing for good separation from each other and from many analytes.
Response Factor (GC-FID) Expected to be slightly lower than octanophenone.Expected to be slightly higher than this compound.In Flame Ionization Detection (FID), the response is generally proportional to the number of effective carbon atoms. Octanophenone, with one additional carbon, would have a slightly higher response factor.[10]
Suitability as Internal Standard Excellent for a wide range of analytes.Excellent for a wide range of analytes.The choice between the two often depends on the retention times of the target analytes to ensure baseline separation.

Conclusion

The preparation and certification of a this compound analytical standard require a systematic approach involving synthesis, rigorous purification, and multi-technique analytical characterization. For researchers requiring an internal standard, both this compound and its homolog octanophenone are excellent choices. The selection between them should be based on the specific requirements of the analytical method, particularly the chromatographic separation of the standard from the analytes of interest. This guide provides the necessary protocols and comparative data to enable an informed decision and to ensure the quality and reliability of your analytical results.

References

A Comparative Guide to FID and MS Detectors for Heptanophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detector is paramount for achieving accurate and reliable quantitative analysis in gas chromatography (GC). This guide provides a comprehensive comparison of two commonly used detectors, the Flame Ionization Detector (FID) and the Mass Spectrometry (MS) detector, for the analysis of heptanophenone, an aromatic ketone relevant in various research and development fields. This comparison is based on a review of established analytical methodologies and performance data for similar compounds, providing a framework for method development and validation.

At a Glance: FID vs. MS for this compound Analysis

FeatureFlame Ionization Detector (FID)Mass Spectrometry (MS) Detector
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Universal detector for carbon-containing compounds; non-selective.Highly selective, providing structural information for compound identification.
Sensitivity High sensitivity, typically in the picogram (pg) range.Very high sensitivity, often reaching femtogram (fg) levels, especially in Selected Ion Monitoring (SIM) mode.
Linearity Excellent linearity over a wide dynamic range (typically 107).Good linearity, but can be narrower than FID and may require more complex calibration models.
Compound ID Based on retention time comparison with a known standard.Confident identification based on mass spectrum and fragmentation patterns, often matched against a library.
Cost Lower initial purchase and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered very robust and easy to operate.More complex instrumentation requiring specialized training and maintenance.

Quantitative Performance Comparison

ParameterGC-FID (Typical Values)GC-MS (Typical Values)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL (Scan mode)0.1 - 10 pg/mL (SIM mode)
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL (Scan mode)0.5 - 50 pg/mL (SIM mode)
**Linearity (R²) **> 0.999> 0.995
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are generalized starting protocols for the analysis of this compound by GC-FID and GC-MS. These should be optimized based on the specific instrumentation and analytical requirements.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol (B129727) or acetonitrile. A series of calibration standards can then be prepared by serial dilution of the stock solution to cover the desired concentration range. For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and minimize matrix interference.

GC-FID Protocol
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Injector: Split/splitless inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 20:1 (can be optimized)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

GC-MS Protocol
  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (or equivalent).

  • Injector: Split/splitless inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 20:1 (can be optimized)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode:

      • Full Scan: m/z 40-350 for qualitative analysis and initial method development.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 105, 120, 190). The choice of ions should be confirmed by analyzing a standard.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound analysis and the fundamental detection principles of FID and MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Standard This compound Standard Cal_Standards Calibration Standards Standard->Cal_Standards Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction GC_System Gas Chromatograph Extraction->GC_System Cal_Standards->GC_System FID FID Detector GC_System->FID MS MS Detector GC_System->MS Data_FID Quantitative Data (FID) FID->Data_FID Data_MS Qualitative & Quantitative Data (MS) MS->Data_MS

General workflow for GC-FID and GC-MS analysis of this compound.

Detector_Principles cluster_FID FID Principle cluster_MS MS Principle Eluent_FID GC Column Eluent (this compound + Carrier Gas) Flame Hydrogen Flame Eluent_FID->Flame Ionization_FID Ionization of Carbon Atoms Flame->Ionization_FID Current Generation of Electrical Current Ionization_FID->Current Signal_FID Signal Proportional to Carbon Mass Current->Signal_FID Eluent_MS GC Column Eluent (this compound + Carrier Gas) Ion_Source Ion Source (EI) Eluent_MS->Ion_Source Fragmentation Molecular Ion Formation & Fragmentation Ion_Source->Fragmentation Mass_Analyzer Mass Analyzer (Quadrupole) Fragmentation->Mass_Analyzer Detector_MS Ion Detection Mass_Analyzer->Detector_MS Mass_Spectrum Mass Spectrum Generation Detector_MS->Mass_Spectrum

Fundamental principles of FID and MS detection.

Conclusion: Choosing the Right Detector

The choice between an FID and an MS detector for the analysis of this compound depends on the specific requirements of the application.

  • For routine quantitative analysis where the identity of this compound is already known and high sample throughput is required, the GC-FID is an excellent choice. Its robustness, ease of use, wide linear range, and lower cost make it ideal for quality control and established analytical methods.

  • For applications requiring confident identification of this compound, especially in complex matrices, or for trace-level analysis, the GC-MS is the superior option. The structural information provided by the mass spectrum is invaluable for unambiguous peak identification and for the analysis of unknown samples. The high sensitivity of the MS, particularly in SIM mode, allows for lower detection limits.

Ultimately, for laboratories involved in both research and routine analysis, having access to both GC-FID and GC-MS instrumentation provides the greatest flexibility to tackle a wide range of analytical challenges in the analysis of this compound and other related compounds.

A Comparative Guide to the Identification and Quantification of Impurities in Commercial Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Heptanophenone, a versatile ketone used as a building block in organic synthesis and as a standard in various analytical techniques, is no exception.[1] Impurities, even in trace amounts, can significantly impact the outcome of reactions, the validity of analytical results, and the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial this compound, supported by experimental protocols and data presentation.

Common Impurities in Commercial this compound

Commercial this compound is typically available with a purity of 98% or higher.[2] The remaining percentage may consist of impurities originating from the manufacturing process, primarily the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, or from degradation upon storage. While specific impurity profiles are often proprietary, a thorough understanding of the synthesis route allows for the prediction of potential process-related impurities and degradation products.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Benzene

    • Heptanoyl chloride

  • Byproducts of the Friedel-Crafts Acylation:

    • ortho- and para-Heptanoyl toluene (B28343) (if toluene is present as an impurity in the benzene starting material)

    • Diacylated products (isomers of phenyl heptanoyl ketone)

    • Heptanoic acid (from the hydrolysis of heptanoyl chloride)

  • Residual Solvents:

    • Solvents used during the reaction and purification steps (e.g., dichloromethane, nitrobenzene).

Potential Degradation Products:

  • Oxidation Products:

    • Benzoic acid

    • Heptanoic acid

  • Reduction Products:

    • 1-Phenyl-1-heptanol

Comparison of Analytical Techniques for Impurity Profiling

The two most common and powerful techniques for the analysis of impurities in volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the nature of the impurities, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).Reversed-phase column (e.g., C18) for non-polar to moderately polar compounds.
Detector Mass Spectrometry (MS) for identification and quantification; Flame Ionization Detector (FID) for quantification.UV-Vis Detector for chromophoric compounds; Mass Spectrometry (MS) for identification and quantification.
Sample Preparation Simple dilution in a volatile organic solvent (e.g., hexane, dichloromethane).Dilution in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol).
Advantages High resolution for volatile compounds, excellent for identifying unknown impurities when coupled with MS, suitable for residual solvent analysis.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities, straightforward quantification with UV detection.
Limitations Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar impurities.May have lower resolution for very volatile impurities, mobile phase selection can be more complex.

Quantitative Data Summary

The following table presents a hypothetical but realistic impurity profile for a commercial batch of this compound (98% purity), as determined by GC-MS and HPLC-UV. This data is for illustrative purposes to highlight the quantitative capabilities of each technique.

ImpurityPotential SourceGC-MS (Area %)HPLC-UV (Area %)
BenzeneStarting Material0.05Not typically analyzed
Heptanoic AcidByproduct/Degradation0.450.50
1-Phenyl-1-heptanolDegradation0.300.35
p-Heptanoyl TolueneByproduct0.600.65
Diacylated Phenyl KetoneByproduct0.500.45
Unknown Impurity 1-0.100.05

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD) and a split/splitless injector.

  • Autosampler.

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization: 70 eV.

    • Scan Range: 35 - 450 amu.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity hexane.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the area percent method, assuming a response factor of 1 for all components relative to this compound. For more accurate quantification, calibration standards of known impurities should be used.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of non-volatile and UV-active impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

4. Data Analysis:

  • Identify impurities by their retention times relative to the main this compound peak.

  • Quantify impurities using the area percent method. For accurate quantification, the relative response factors of the impurities should be determined using reference standards.

Visualizations

The following diagrams illustrate the general workflow for impurity analysis and a decision-making process for method selection.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis and Reporting Sample Commercial this compound Sample Dilution Dilution in Appropriate Solvent Sample->Dilution GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC MS Mass Spectrometry (MS) GC->MS FID Flame Ionization Detector (FID) GC->FID HPLC->MS UV UV-Vis Spectroscopy HPLC->UV Identification Identification of Impurities MS->Identification Quantification Quantification of Impurities UV->Quantification FID->Quantification Report Final Purity Report Quantification->Report Identification->Report

Figure 1. Experimental workflow for the identification and quantification of impurities in this compound.

method_selection Start Suspected Impurity Type? Volatile Volatile / Thermally Stable? Start->Volatile Chromophoric UV Active? Volatile->Chromophoric No GC_MS GC-MS is Preferred Volatile->GC_MS Yes HPLC_UV HPLC-UV is Suitable Chromophoric->HPLC_UV Yes HPLC_MS HPLC-MS is Recommended Chromophoric->HPLC_MS No GC_FID GC-FID for Quantification GC_MS->GC_FID

Figure 2. Decision tree for selecting an analytical method for this compound impurity analysis.

References

Unveiling the Inhibitory Potency of Heptanophenone and Hexanophenone on Carbonyl Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the inhibitory effects of two alkyl phenyl ketones, heptanophenone and hexanophenone (B1345741), on carbonyl reductase, drawing upon key experimental data.

Executive Summary

Recent studies have demonstrated the inhibitory potential of alkyl phenyl ketones against carbonyl reductase. This guide focuses on a direct comparison between this compound and hexanophenone, highlighting their differential inhibitory efficacy. Experimental data reveals that hexanophenone exhibits a stronger inhibitory effect on pig heart carbonyl reductase compared to this compound. The following sections will delve into the quantitative data, the experimental methodologies employed, and a visual representation of the experimental workflow.

Comparative Inhibitory Effects

A key study by Imamura et al. (2007) investigated the inhibitory activities of a series of alkyl phenyl ketones on carbonyl reductase from pig heart cytosol.[1] The findings indicate a clear structure-activity relationship, with the length of the alkyl chain influencing the inhibitory potency.

The study revealed the following order of inhibitory strength: hexanophenone > valerophenone (B195941) > this compound > butyrophenone (B1668137) > propiophenone .[1] This demonstrates that hexanophenone is a more potent inhibitor of carbonyl reductase than this compound under the tested conditions.[1] Furthermore, the study identified hexanophenone as a competitive inhibitor of the enzyme.[1]

CompoundConcentration (μM)Enzyme SourceSubstratePercentage Inhibition (%)Reference
Hexanophenone 500Pig Heart Cytosol4-benzoylpyridine (B1666322)51.0 ± 5.9[1]
This compound 500Pig Heart Cytosol4-benzoylpyridineNot explicitly quantified, but lower than hexanophenone[1]

Note: While the precise percentage of inhibition for this compound at 500 μM was not explicitly stated in the abstract, the declared order of potency firmly places its inhibitory effect below that of hexanophenone.[1]

Experimental Protocols

The comparative data presented is based on the following experimental methodology as described by Imamura et al. (2007):

Enzyme Preparation: The cytosolic fraction from pig heart was used as the source of carbonyl reductase.

Enzyme Assay: The activity of carbonyl reductase was determined by measuring its ability to reduce the substrate, 4-benzoylpyridine (4-BP), to S(-)-α-phenyl-4-pyridylmethanol (S(-)-PPOL).[2]

Inhibition Study:

  • A reaction mixture was prepared containing the pig heart cytosol, NADPH, and the substrate (4-benzoylpyridine).

  • The inhibitor (this compound or hexanophenone) was added to the reaction mixture at a concentration of 500 μM.[2]

  • The mixture was incubated at 37°C for 10 minutes.[2]

  • The reaction was terminated by boiling the mixture for 2 minutes.[2]

  • After centrifugation to remove precipitated proteins, the supernatant was collected.[2]

  • The amount of the reduction product, S(-)-PPOL, in the supernatant was quantified using High-Performance Liquid Chromatography (HPLC).[2]

  • The percentage inhibition was calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol used to determine the inhibitory effects of this compound and hexanophenone on carbonyl reductase.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Pig Heart Cytosol (Enzyme) incubation Incubate at 37°C for 10 min enzyme->incubation substrate 4-Benzoylpyridine (Substrate) substrate->incubation cofactor NADPH cofactor->incubation inhibitor This compound or Hexanophenone inhibitor->incubation termination Boil for 2 min incubation->termination centrifugation Centrifuge termination->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc quantification Quantify S(-)-PPOL hplc->quantification

Caption: Experimental workflow for assessing enzyme inhibition.

Conclusion

The available experimental evidence clearly indicates that hexanophenone is a more potent inhibitor of pig heart carbonyl reductase than this compound.[1] This difference in inhibitory activity is attributed to the structural variations between the two molecules, specifically the length of the alkyl chain. For researchers engaged in the design and development of enzyme inhibitors, these findings underscore the importance of subtle molecular modifications in determining biological activity. The competitive nature of hexanophenone's inhibition suggests that it directly competes with the substrate for binding to the active site of the enzyme.[1] Further kinetic studies would be beneficial to determine the precise IC50 and Ki values for this compound to allow for a more granular quantitative comparison.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Heptanophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of heptanophenone, a common intermediate and model compound in pharmaceutical and chemical synthesis, is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and available instrumentation. This guide provides an objective comparison of HPLC and GC methods for this compound analysis, supported by representative experimental data to aid in method selection and cross-validation.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds. This compound is well-suited for this technique.Requires volatile or semi-volatile and thermally stable compounds. This compound's volatility allows for its analysis by GC.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require dissolution in a volatile solvent; derivatization is generally not necessary for this compound.
Sensitivity Good sensitivity, often in the low ng range, depending on the detector (e.g., UV-Vis).High sensitivity, particularly with a Flame Ionization Detector (FID), often reaching the pg range.
Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase.Excellent selectivity, especially with high-resolution capillary columns.
Instrumentation Widely available in analytical laboratories.Also common, particularly in quality control for volatile and semi-volatile analytes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of aromatic ketones like this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Protocol

This protocol describes a GC method with Flame Ionization Detection (FID), which is well-suited for the analysis of semi-volatile compounds like this compound.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 250°C.

    • Hold: 2 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

Performance Data and Cross-Validation

Method validation is performed to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize representative performance data for the described HPLC and GC methods for this compound analysis. A cross-validation approach, where the same set of samples is analyzed by both techniques, is recommended to establish the equivalency and reliability of the data.[1]

Table 1: Linearity and Range

ParameterHPLC-UVGC-FID
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.999≥ 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-FID
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Repeatability (%RSD, n=6) ≤ 2.0%≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.0%

Table 3: Sensitivity

ParameterHPLC-UVGC-FID
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL

Cross-Validation Workflow

A cross-validation study is designed to directly compare the performance of two or more analytical methods. The workflow ensures that any observed differences are due to the methods themselves and not to variations in samples or standards.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Homogenized Bulk Sample Prep_HPLC Prepare Aliquots for HPLC Sample->Prep_HPLC Prep_GC Prepare Aliquots for GC Sample->Prep_GC Standards Single Batch of Reference Standards Standards->Prep_HPLC Standards->Prep_GC Analyze_HPLC Analyze by Validated HPLC Method Prep_HPLC->Analyze_HPLC Analyze_GC Analyze by Validated GC Method Prep_GC->Analyze_GC Results_HPLC HPLC Results Analyze_HPLC->Results_HPLC Results_GC GC Results Analyze_GC->Results_GC Compare Statistical Comparison (e.g., t-test, F-test) Results_HPLC->Compare Results_GC->Compare

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC-UV and GC-FID are robust and reliable methods for the quantification of this compound. HPLC is a versatile technique that provides excellent accuracy and precision without the need for high temperatures, making it suitable for a wide range of laboratory settings.[2] GC-FID, on the other hand, offers superior sensitivity and is an excellent choice for analyzing volatile impurities or when trace-level quantification is required. The choice between HPLC and GC will ultimately depend on the specific analytical requirements, including sample matrix, desired sensitivity, and instrument availability. For comprehensive method validation and to ensure data integrity, a cross-validation study is highly recommended to establish the equivalency and reliability of the results obtained from both techniques.

References

Comparative Study of the Biological Activities of Heptanophenone Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: An extensive review of publicly available scientific literature did not yield any direct comparative studies on the biological activities of 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. Furthermore, no specific quantitative data (e.g., IC50 or MIC values) for the individual isomers across different biological assays could be retrieved. This guide, therefore, provides a framework for researchers to conduct their own comparative studies by presenting detailed experimental protocols for key biological assays and generalized representations of potential mechanisms of action.

Introduction to Heptanophenone Isomers

This compound (C13H18O) is an aromatic ketone with a heptanoyl group attached to a benzene (B151609) ring. The position of the carbonyl group on the heptanoyl chain gives rise to different isomers, including 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. While some studies have suggested general antimicrobial properties and potential inhibitory effects on certain enzymes for aromatic ketones, a direct comparison of the biological activities of these specific positional isomers is lacking.[1] Understanding the structure-activity relationship of these isomers is crucial for potential applications in drug development and other scientific fields.

Table 1: General Properties of this compound Isomers

Property2-Heptanophenone3-Heptanone, 1-phenyl-4-Heptanone, 1-phenyl-
Structure (Image of 2-heptanophenone structure)(Image of 3-heptanophenone structure)(Image of 4-heptanophenone structure)
CAS Number 6175-46-828940-12-76669-09-6
Molecular Formula C13H18OC13H18OC13H18O
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol
Appearance Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available

Experimental Protocols for Comparative Analysis

To facilitate a comparative study, the following detailed protocols for cytotoxicity, antimicrobial susceptibility, and enzyme inhibition assays are provided. These protocols are generalized and should be optimized for the specific cell lines, microbial strains, and enzymes being investigated.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • This compound isomers (2-, 3-, and 4-)

  • Human cancer cell line (e.g., HeLa, HepG2, or other relevant line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound isomers in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Materials:

  • This compound isomers (2-, 3-, and 4-)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound isomers in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: Carbonyl Reductase Inhibition

This protocol is based on the reported inhibitory effect of this compound on carbonyl reductase.

Materials:

  • This compound isomers (2-, 3-, and 4-)

  • Purified carbonyl reductase enzyme

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)

  • Substrate for carbonyl reductase (e.g., a suitable ketone or aldehyde)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer or microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add the buffer, NADPH, and the enzyme solution.

  • Inhibitor Addition: Add different concentrations of the this compound isomers to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH) over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the isomer. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of this compound isomers.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis Isomers This compound Isomers (2-, 3-, 4-) Stock Prepare Stock Solutions Isomers->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Stock->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Carbonyl Reductase) Stock->Enzyme IC50 Calculate IC50 Values Cytotoxicity->IC50 MIC Determine MIC Values Antimicrobial->MIC Enzyme->IC50 Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: General experimental workflow for the comparative biological evaluation of this compound isomers.

Generalized Signaling Pathway

The following diagram depicts a generalized signaling pathway that could be influenced by aromatic ketones, based on their potential to induce cellular stress and affect metabolic enzymes. This is a hypothetical representation and requires experimental validation.

Signaling_Pathway This compound This compound Isomer CellMembrane Cell Membrane This compound->CellMembrane Enters Cell MetabolicEnzyme Metabolic Enzyme (e.g., Carbonyl Reductase) This compound->MetabolicEnzyme Inhibition ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induction AlteredMetabolism Altered Cellular Metabolism MetabolicEnzyme->AlteredMetabolism StressKinase Stress-activated Kinase Cascade ROS->StressKinase Apoptosis Apoptosis StressKinase->Apoptosis

Caption: A generalized signaling pathway potentially affected by aromatic ketones.

Conclusion

The provided guide offers a comprehensive framework for conducting a comparative study on the biological activities of 2-heptanophenone, 3-heptanophenone, and 4-heptanophenone. Due to the current lack of direct comparative data in the scientific literature, the detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are essential for generating novel and valuable data. The visualizations of the experimental workflow and a potential signaling pathway serve as conceptual aids for researchers embarking on this investigation. It is anticipated that the application of these methodologies will elucidate the structure-activity relationships of these isomers and contribute to a better understanding of their biological potential.

References

Safety Operating Guide

Proper Disposal of Heptanophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Heptanophenone

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a ketone used in various research and development applications. Adherence to these procedures will minimize risks and ensure that all disposal activities comply with regulatory standards.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.

In the event of exposure, rinse the affected area immediately. For eye contact, flush with water for several minutes, removing contact lenses if present, and continue rinsing.[1][2][4] If skin irritation occurs, wash the area with plenty of soap and water.[4] Seek medical attention if irritation persists.[2][3]

**Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste collection, segregation, storage, and transfer.

Step 1: Waste Collection and Segregation

Proper collection and segregation are critical to prevent hazardous reactions and ensure compliant disposal.

  • Waste Container: All this compound waste, including contaminated labware and residues, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]

  • Segregation: Separate liquid this compound waste from solid waste contaminated with the chemical (e.g., gloves, absorbent pads).[5]

Step 2: Container Management

Effective management of the waste container is essential for safety and regulatory adherence.

  • Container Material: The container must be chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw caps (B75204) are generally suitable.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings required by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][7][8]

Step 3: Temporary Storage

Proper temporary storage of the collected waste is crucial to maintain a safe laboratory environment.

  • Location: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[2][3][5]

  • Conditions: The storage area should be away from heat sources and incompatible materials.[5]

Step 4: Final Disposal

The final disposal of this compound must be handled by qualified personnel or a licensed contractor.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[5]

  • Recommended Disposal Methods: The primary recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1] Recycling may also be a possibility.[1]

  • Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of chemical substances.[1]

This compound Properties Relevant to Disposal

The following table summarizes key properties of this compound that inform its safe handling and disposal procedures.

PropertyValueCitation
Chemical Formula C13H18O[1]
Physical State Liquid at 20°C[1]
Appearance Clear, colorless to slightly pale yellow liquid[1][4]
Boiling Point 283°C[1]
Melting/Freezing Point 16°C / 17°C[1][3]
Flash Point 110°C - 113°C[3][9]
Density 0.946 g/mL at 25°C[9]

Experimental Protocols

This document provides procedural guidance for the disposal of this compound and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data sheets and general chemical waste management guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Heptanophenone_Disposal_Workflow cluster_preparation Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste segregate Segregate Liquid and Solid Waste collect_waste->segregate store_container Store Sealed Container in a Well-Ventilated, Secure Area segregate->store_container Step 2 check_compatibility Ensure Storage Away from Incompatible Materials store_container->check_compatibility contact_ehs Contact Institutional EHS or Licensed Waste Contractor check_compatibility->contact_ehs Step 3 transport Arrange for Professional Waste Pickup contact_ehs->transport incinerate Incinerate at an Approved Facility transport->incinerate Step 4 end End: Compliant Disposal incinerate->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with heptanophenone. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.

Quantitative Safety Data

The following table summarizes the key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established.

ParameterValueSource
Physical State Liquid[1]
Molecular Formula C13H18O[1]
Molecular Weight 190.28 g/mol [1]
Melting Point 17°C[1][2]
Boiling Point 155°C at 15 mmHg[1][2]
Flash Point 110°C (230°F)[1]
Density 0.946 g/mL at 25°C[2]
OSHA PEL No data available[1]
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Personal Protective Equipment (PPE) Protocol

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended PPE
  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[1] In situations with a higher risk of splashing, a face shield should be worn.[1][3]

  • Hand Protection: Wear chemically resistant protective gloves.[3] The specific glove material should be selected based on an evaluation of the workplace hazards, duration of use, and the glove's chemical resistance.[1]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH- or CEN-certified respirator with organic vapor cartridges should be used.[1]

Donning and Doffing PPE

Donning Sequence:

  • Protective Clothing: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check for the respirator.

  • Eye and Face Protection: Put on safety goggles or glasses. If a face shield is needed, it is donned at this stage.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface.

  • Protective Clothing: Remove the lab coat or coveralls by rolling it down from the shoulders, avoiding contact with the exterior.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety goggles from the back.

  • Respiratory Protection (if required): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3]

Emergency Protocols for Accidental Exposure

Immediate action is critical in the event of accidental exposure to this compound.

  • Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected skin with plenty of soap and running water for at least 15 minutes.[1] Seek medical attention if skin irritation occurs.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration or oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental compliance.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[1] Prevent the generation of vapors or mists.[3] Keep containers tightly closed when not in use.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3] Keep the container tightly closed and store in a locked-up location.[1][3]

Spill Response
  • Minor Spill (Contained in a Fume Hood):

    • Alert others in the immediate vicinity.

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or commercial spill pillows.[1][4]

    • Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Major Spill:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a designated and clearly labeled hazardous waste container.[4][5]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1] All disposal activities must adhere to federal, state, and local regulations.[1][3] Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Heptanophenone_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don PPE A->B C Work in Fume Hood B->C D Perform Experiment C->D E Segregate Waste D->E F Doff PPE E->F G Dispose via EHS F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.